7-Hydroxy-1-benzothiophene-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydroxy-1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYZPTEJBCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutics.[1] This document is intended for an audience of trained chemists and assumes a working knowledge of standard laboratory techniques and safety protocols.
Introduction: The Significance of the Benzothiophene Core
Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals. Its structural similarity to endogenous molecules and its ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[1][2] The inherent chemical stability and the rich possibilities for functionalization make the benzothiophene nucleus an attractive starting point for the design of new chemical entities with tailored pharmacological profiles.
This guide will delineate a multi-step synthetic route to this compound, commencing from readily available starting materials. Each synthetic step will be discussed in detail, including the underlying reaction mechanism, experimental protocol, and key considerations for maximizing yield and purity.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a pathway that involves the sequential introduction of the required functional groups onto a pre-formed benzothiophene core. The hydroxyl and carboxylic acid groups are often best handled in protected forms during the synthesis to avoid unwanted side reactions. A methoxy group serves as an excellent protecting group for the hydroxyl function, which can be cleaved in the final step. The carboxylic acid can be introduced via the oxidation of a formyl group, which in turn can be installed through an electrophilic aromatic substitution reaction.
This leads to the following proposed forward synthesis, which will be the focus of this guide:
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 7-Methoxy-1-benzothiophene
The synthesis of the benzothiophene core with the desired 7-methoxy substitution can be achieved through several established methods for benzothiophene formation. A common and effective approach involves the construction of the thiophene ring onto a pre-functionalized benzene derivative.
Preparation of 3-Methoxybenzenethiol from 3-Methoxyphenol
The initial step involves the conversion of the hydroxyl group of 3-methoxyphenol into a thiol. This can be accomplished via a two-step process involving the Newman-Kwart rearrangement.
-
Reaction: 3-Methoxyphenol is first reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the O-aryl dimethylthiocarbamate. This intermediate is then heated to induce the Newman-Kwart rearrangement, which isomerizes the O-thiocarbamate to the S-thiocarbamate. Subsequent hydrolysis of the S-thiocarbamate with a strong base (e.g., sodium hydroxide) yields the desired 3-methoxybenzenethiol.
-
Causality: The Newman-Kwart rearrangement is a reliable method for converting phenols to thiophenols. The thermal rearrangement is intramolecular and proceeds through a cyclic transition state. The use of a protecting group strategy for the thiol, in the form of the thiocarbamate, prevents its premature oxidation.
Cyclization to 7-Methoxy-1-benzothiophene
With 3-methoxybenzenethiol in hand, the thiophene ring can be constructed through various cyclization strategies. One common method involves reaction with an appropriate two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, followed by acid-catalyzed cyclization.
-
Reaction: 3-Methoxybenzenethiol is reacted with chloroacetaldehyde dimethyl acetal in the presence of a base to form the corresponding thioether. This intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures to effect an intramolecular electrophilic cyclization, affording 7-methoxy-1-benzothiophene.
-
Causality: The acid-catalyzed cyclization proceeds via the formation of an electrophilic species (an oxonium ion or a carbocation) from the acetal, which then attacks the electron-rich aromatic ring at the position ortho to the thioether linkage. The methoxy group, being an ortho, para-director, activates the desired position for electrophilic attack.
Step 2: Vilsmeier-Haack Formylation of 7-Methoxy-1-benzothiophene
The introduction of the formyl group at the 5-position of the benzothiophene ring is a key step. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6]
-
Reaction: 7-Methoxy-1-benzothiophene is treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent, and upon completion, the intermediate iminium salt is hydrolyzed with water to yield 5-formyl-7-methoxy-1-benzothiophene.
-
Causality: The Vilsmeier reagent is a weak electrophile that preferentially attacks electron-rich positions on the aromatic ring. In 7-methoxy-1-benzothiophene, the methoxy group is a strongly activating, ortho, para-directing group. While substitution at the 2-position of the thiophene ring is also possible, electrophilic substitution on the benzene ring of benzothiophenes is well-documented.[7] The precise regiochemical outcome can be influenced by steric and electronic factors, and experimental optimization may be required to maximize the yield of the desired 5-formyl isomer.
Step 3: Oxidation of the Formyl Group to a Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a standard and generally high-yielding transformation in organic synthesis. Numerous oxidizing agents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups in the molecule.
-
Reaction: 5-Formyl-7-methoxy-1-benzothiophene is oxidized to 7-methoxy-1-benzothiophene-5-carboxylic acid. A variety of mild oxidizing agents can be used, such as potassium permanganate (KMnO₄) under basic conditions, or a Pinnick oxidation using sodium chlorite (NaClO₂) and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).
-
Causality: The Pinnick oxidation is often preferred for its high functional group tolerance and mild reaction conditions, which minimize the risk of over-oxidation or side reactions with the electron-rich benzothiophene ring system.
Step 4: Demethylation to Yield this compound
The final step in the synthesis is the deprotection of the 7-methoxy group to reveal the target hydroxyl functionality. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[8][9][10][11]
-
Reaction: 7-Methoxy-1-benzothiophene-5-carboxylic acid is treated with boron tribromide in an inert solvent such as dichloromethane (DCM) at low temperature (e.g., 0 °C to room temperature). The reaction is then quenched with water or methanol to hydrolyze the boron-oxygen bond and liberate the free hydroxyl group.
-
Causality: BBr₃ is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, facilitating the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. The reaction is typically clean and high-yielding for aryl methyl ethers.
Experimental Protocols
General Considerations:
All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for Vilsmeier-Haack Formylation (Illustrative):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 7-methoxy-1-benzothiophene (1 equivalent) in anhydrous DCE dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-formyl-7-methoxy-1-benzothiophene.
Protocol for Demethylation with Boron Tribromide (Illustrative):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-methoxy-1-benzothiophene-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 2-3 equivalents) in DCM dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1a | O-Aryl Dimethylthiocarbamate Formation | Dimethylthiocarbamoyl chloride, Et₃N | >90 |
| 1b | Newman-Kwart Rearrangement | Heat | >85 |
| 1c | Hydrolysis to Thiophenol | NaOH | >90 |
| 1d | Thioether Formation & Cyclization | Chloroacetaldehyde dimethyl acetal, PPA | 60-80 |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 50-70 (isomer dependent) |
| 3 | Oxidation | NaClO₂, 2-methyl-2-butene | >90 |
| 4 | Demethylation | BBr₃ | 80-95 |
Yields are estimates based on literature precedents for similar transformations and may vary depending on the specific substrate and reaction conditions.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By leveraging well-established synthetic methodologies such as the Newman-Kwart rearrangement, Vilsmeier-Haack formylation, and BBr₃-mediated demethylation, this valuable research compound can be accessed in a multi-step sequence. The provided protocols offer a starting point for laboratory synthesis, with the understanding that optimization of reaction conditions is a standard part of chemical research. The successful synthesis of this target molecule will undoubtedly facilitate further exploration of the pharmacological potential of novel benzothiophene derivatives.
References
-
N.d. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing). Accessed January 22, 2026. [Link]
- Algso, M. A. S., et al. 2020. "Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions." Russian Journal of Organic Chemistry, vol. 56, no. 7, pp. 1272–1278.
-
N.d. The Role of 1-Benzothiophene-5-carboxylic Acid in Modern Synthesis. Accessed January 22, 2026. [Link]
-
N.d. Benzothiophene synthesis - Organic Chemistry Portal. Accessed January 22, 2026. [Link]
- Alikhani, Z., et al. 2022. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." The Journal of Organic Chemistry, vol. 87, no. 9, pp. 6312-6320.
-
N.d. Synthesis of 3-methoxy-5-methylphenol - PrepChem.com. Accessed January 22, 2026. [Link]
-
N.d. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Accessed January 22, 2026. [Link]
-
N.d. 7-methoxy-2,3-dimethyl-1-benzothiophene - C11H12OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Accessed January 22, 2026. [Link]
-
N.d. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 22, 2026. [Link]
-
N.d. Vilsmeier-Haack Reaction - Organic Chemistry Portal. Accessed January 22, 2026. [Link]
-
N.d. O-Demethylation | Chem-Station Int. Ed. Accessed January 22, 2026. [Link]
-
N.d. Vilsmeier-Haack Reaction - YouTube. Accessed January 22, 2026. [Link]
- Matsuzawa, T., Hosoya, T., & Yoshida, S. 2020. "One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides." Chemical Science, vol. 11, no. 36, pp. 9733-9738.
-
N.d. 13 Friedel-Crafts Acylation. Accessed January 22, 2026. [Link]
-
N.d. Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... | Download Scientific Diagram - ResearchGate. Accessed January 22, 2026. [Link]
- N.d.
-
N.d. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Accessed January 22, 2026. [Link]
-
N.d. Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. Accessed January 22, 2026. [Link]
- N.d.
-
N.d. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Accessed January 22, 2026. [Link]
-
N.d. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal. Accessed January 22, 2026. [Link]
- Đud, M., et al. 2019. "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, vol. 15, pp. 1313-1320.
-
N.d. Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers - CORE. Accessed January 22, 2026. [Link]
- Baxter, R. D., et al. 2015. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." ACS Omega, vol. 1, no. 1, pp. 96-101.
-
N.d. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... - ResearchGate. Accessed January 22, 2026. [Link]
-
N.d. Mechanochemical Friedel–Crafts acylations - Beilstein Journals. Accessed January 22, 2026. [Link]
-
N.d. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Accessed January 22, 2026. [Link]
-
N.d. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. Accessed January 22, 2026. [Link]
- Barbero, M., et al. 2022. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry, vol. 87, no. 11, pp. 7149-7161.
-
N.d. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem - NIH. Accessed January 22, 2026. [Link]
-
N.d. Synthesis of 3‐Arylselanyl Benzothiophenes through Visible‐Light‐Mediated Radical Cyclization | Request PDF - ResearchGate. Accessed January 22, 2026. [Link]
-
N.d. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S.. Accessed January 22, 2026. [Link]
- N.d.
-
N.d. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. Accessed January 22, 2026. [Link]
-
N.d. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH. Accessed January 22, 2026. [Link]
-
N.d. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Accessed January 22, 2026. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Spectroscopic Data for 7-Hydroxy-1-benzothiophene-5-carboxylic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the public domain, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside validated protocols for experimental data acquisition. Our approach underscores a commitment to scientific integrity, providing a well-reasoned and authoritative framework for the spectroscopic identification and characterization of this compound.
Introduction: The Structural Significance of this compound
The benzothiophene scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds and organic materials. The specific substitution pattern of this compound, featuring both a hydroxyl (a hydrogen bond donor and potential site for derivatization) and a carboxylic acid group (a key functionality for modulating solubility and serving as a synthetic handle), makes it a compound of significant interest. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological systems.
This guide provides a predictive spectroscopic profile of the title compound. The subsequent sections will delve into the theoretical underpinnings and expected outcomes for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton NMR is a cornerstone technique for structural elucidation. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to reveal distinct signals for the aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.
Predicted Chemical Shifts and Coupling Constants
The chemical shifts are estimated based on the additive effects of the substituents on the benzothiophene ring system. The hydroxyl group is an electron-donating group, which tends to shield ortho and para protons, while the carboxylic acid group is electron-withdrawing, deshielding nearby protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.6 - 7.8 | d | J2,3 = 5.0 - 5.5 | Typical for α-proton of the thiophene ring. |
| H-3 | 7.3 - 7.5 | d | J3,2 = 5.0 - 5.5 | Typical for β-proton of the thiophene ring. |
| H-4 | 7.9 - 8.1 | s | - | Singlet due to lack of adjacent protons. Deshielded by the carboxylic acid group. |
| H-6 | 7.0 - 7.2 | s | - | Singlet due to lack of adjacent protons. Shielded by the hydroxyl group. |
| 7-OH | 9.5 - 10.5 | br s | - | Phenolic proton, broad due to exchange. |
| 5-COOH | 12.0 - 13.0 | br s | - | Carboxylic acid proton, highly deshielded and broad.[1] |
Experimental Protocol for ¹H NMR Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -OH and -COOH protons, which might be lost in D₂O.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.[2]
-
Tune and match the probe for ¹H.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Spectral width: -2 to 16 ppm
-
Number of scans: 16-64 (adjust for signal-to-noise)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 3-4 seconds
-
-
To confirm the hydroxyl and carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -COOH protons should disappear or significantly diminish.[1]
-
Caption: Experimental workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides critical information about the carbon framework of the molecule. All nine carbon atoms in this compound are chemically non-equivalent and are expected to produce distinct signals.
Predicted Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 125 - 128 | Thiophene ring carbon. |
| C-3 | 122 - 125 | Thiophene ring carbon. |
| C-3a | 138 - 141 | Bridgehead carbon. |
| C-4 | 118 - 122 | Aromatic CH, ortho to hydroxyl. |
| C-5 | 130 - 133 | Carbonyl-bearing carbon. |
| C-6 | 110 - 114 | Aromatic CH, ortho to hydroxyl. |
| C-7 | 155 - 158 | Hydroxyl-bearing carbon. |
| C-7a | 135 - 138 | Bridgehead carbon. |
| 5-COOH | 168 - 172 | Carboxylic acid carbonyl carbon.[1] |
Experimental Protocol for ¹³C NMR Acquisition
Objective: To identify all unique carbon environments in the molecule.
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer, ensuring the probe is tuned for ¹³C (approximately 100 MHz).
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral width: 0 to 200 ppm
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation delay (d1): 2 seconds
-
-
For distinguishing between quaternary, CH, CH₂, and CH₃ carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and carboxylic acid moieties.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity/Shape | Rationale |
| O-H stretch (Phenol) | 3200 - 3550 | Strong, Broad | Characteristic of hydrogen-bonded phenolic -OH.[3][4][5][6] |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Overlaps with C-H stretches, characteristic of carboxylic acid dimers. |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Aromatic C-H vibrations. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl of an aromatic carboxylic acid. |
| C=C stretch (Aromatic) | 1550 - 1600 | Medium | Benzothiophene ring skeletal vibrations. |
| C-O stretch (Phenol) | 1200 - 1260 | Strong | Aryl C-O stretching. |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretching of the carboxylic acid group. |
| O-H bend (out-of-plane) | 900 - 950 | Medium, Broad | Bending vibration of the carboxylic acid -OH. |
Experimental Protocol for IR Acquisition
Objective: To confirm the presence of key functional groups.
-
Sample Preparation:
-
Ensure the sample is dry, as moisture will introduce a broad O-H band.
-
For Attenuated Total Reflectance (ATR) IR: Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
-
Data Acquisition:
-
Place the sample (or KBr pellet) in the spectrometer.
-
Acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular formula of this compound is C₉H₆O₃S, with a monoisotopic mass of 210.0038 Da.
-
Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 210, corresponding to the intact molecule.
-
[M - OH]⁺: A significant fragment at m/z = 193, resulting from the loss of the hydroxyl radical from the carboxylic acid group.[1][7][8][9]
-
[M - H₂O]⁺˙: A potential fragment at m/z = 192, arising from the loss of water.
-
[M - COOH]⁺: A fragment at m/z = 165, due to the loss of the entire carboxylic acid group.[1][7][8][9]
-
[M - CO₂]⁺˙: Decarboxylation can lead to a fragment at m/z = 166.
-
Further Fragmentation: Subsequent loss of CO from the benzofuran-like fragments can also be anticipated.
Experimental Protocol for MS Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for accurate mass, or Electron Ionization for fragmentation patterns).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
For High-Resolution MS (HRMS):
-
Use ESI in negative ion mode to observe the [M-H]⁻ ion at m/z = 208.9965. This provides a highly accurate mass for elemental composition confirmation.
-
-
For EI-MS:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from analogous compounds, we have constructed a comprehensive set of expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for the acquisition of this data. This document serves as a valuable resource for any researcher embarking on the synthesis, isolation, or characterization of this and related benzothiophene derivatives, providing a solid foundation for structural verification and further investigation.
References
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "13C NMR". Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
-
Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group... Chem. Asian J., 10.1002/asia.201800137.
- Indian Academy of Sciences. (2018).
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... Retrieved from [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved from [Link]
-
ConnectSci. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives... Retrieved from [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Retrieved from [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenol. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Spectroscopy Tutorial: Phenols and Enols. (n.d.). Retrieved from [Link]
-
Organic Letters. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
ATB. (n.d.). BENZOTHIOPHENE. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo[C]thiophene, octahydro-. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo(b)thiophene. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. GCMS Section 6.12 [people.whitman.edu]
Mass spectrometry fragmentation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₉H₆O₃S), a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern is paramount for accurate identification, structural elucidation, and metabolic profiling in complex matrices. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of mass spectrometry.
Introduction: The Analytical Imperative
This compound belongs to the benzothiophene family, a class of sulfur-containing heterocyclic compounds.[1] The presence of three key functional moieties—a benzothiophene core, a hydroxyl group, and a carboxylic acid group—dictates its physicochemical properties and, consequently, its behavior within a mass spectrometer. The acidic and polar nature of the hydroxyl and carboxyl groups makes Electrospray Ionization (ESI) the ideal method for generating gas-phase ions with minimal in-source degradation. This guide will explore the collision-induced dissociation (CID) pathways in both negative and positive ion modes, providing a predictive framework for tandem mass spectrometry (MS/MS) experiments.
Experimental Design & Rationale
A robust analytical method hinges on the logical selection of experimental parameters. The protocol described herein is designed as a self-validating system, ensuring reproducibility and data integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Workflow
The coupling of liquid chromatography with tandem mass spectrometry provides the necessary selectivity and sensitivity for analyzing the target compound. The LC stage separates the analyte from potential isomers and impurities, while the MS/MS stage provides definitive structural information.
Caption: A typical LC-MS/MS experimental workflow.
Detailed Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B. The use of a solvent composition matching the initial LC conditions prevents peak distortion.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase is ideal for retaining moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive ion mode analysis. For negative ion mode, 5 mM Ammonium Acetate in Water is recommended to facilitate deprotonation.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or 5 mM Ammonium Acetate for negative mode).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions. This gradient ensures efficient elution and separation.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Negative and Positive.
-
Capillary Voltage: -3.5 kV (Negative), +4.0 kV (Positive).
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 193.00) in negative mode and the [M+H]⁺ ion (m/z 195.01) in positive mode.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This allows for the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a more complete fragmentation map.
-
Fragmentation Analysis in Negative Ion Mode (ESI⁻)
In negative ESI mode, ionization is achieved via deprotonation, typically at the most acidic site. For this compound, the carboxylic acid proton is the most labile, leading to the formation of the [M-H]⁻ precursor ion at m/z 193.00 . The subsequent fragmentation is dominated by characteristic losses from the carboxylate group.
The primary and most diagnostically significant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44.00 Da). This decarboxylation is a highly favorable process for deprotonated aromatic carboxylic acids, resulting in a stable anionic fragment.[2][3]
Caption: Proposed fragmentation pathway in negative ion mode.
A subsequent fragmentation of the m/z 149.01 ion can occur via the loss of carbon monoxide (CO, 27.99 Da) from the deprotonated hydroxyl group, yielding a fragment at m/z 121.01 .
Fragmentation Analysis in Positive Ion Mode (ESI⁺)
In positive ESI mode, the molecule is protonated to form the [M+H]⁺ precursor ion at m/z 195.01 . The protonation site can be the hydroxyl oxygen, the carbonyl oxygen, or the sulfur atom, leading to a more complex fragmentation pattern compared to the negative mode.
The most probable initial fragmentation steps involve the neutral loss of small, stable molecules like water (H₂O) and carbon monoxide (CO).[2]
-
Loss of Water: Protonation of the hydroxyl group facilitates its elimination as H₂O (18.01 Da), producing a prominent ion at m/z 177.00 .
-
Loss of Carbon Monoxide: Following protonation of the carboxylic acid, a concerted loss of CO (27.99 Da) can occur, leading to an ion at m/z 167.01 . This is a common pathway for aromatic acids.[3][4]
Caption: Primary fragmentation pathway in positive ion mode.
Further fragmentation of the m/z 177.00 ion can proceed via the loss of CO, yielding a fragment at m/z 149.01 . This ion likely corresponds to a protonated benzothiophenol structure. Studies on the fragmentation of benzothiophene radical cations have shown that the fused ring system is relatively stable, but cleavage can be initiated after the loss of functional groups.[5]
Summary of Key Fragmentation Data
The following table summarizes the expected high-resolution mass data for the precursor and major product ions of this compound.
| Ion Mode | Precursor/Product | Observed m/z (Da) | Proposed Formula | Neutral Loss |
| Negative | [M-H]⁻ | 193.0016 | C₉H₅O₃S⁻ | - |
| Product Ion | 149.0118 | C₈H₅OS⁻ | CO₂ (43.9898) | |
| Product Ion | 121.0169 | C₇H₅S⁻ | CO₂ + CO (71.9847) | |
| Positive | [M+H]⁺ | 195.0165 | C₉H₇O₃S⁺ | - |
| Product Ion | 177.0059 | C₉H₅O₂S⁺ | H₂O (18.0106) | |
| Product Ion | 149.0118 | C₈H₅OS⁺ | H₂O + CO (45.0055) |
Conclusion
The mass spectrometry fragmentation of this compound is predictable and governed by the chemistry of its constituent functional groups. In negative ion mode, the fragmentation is characterized by a dominant loss of CO₂, a hallmark of carboxylic acids. In positive ion mode, the fragmentation is initiated by the loss of water from the hydroxyl group, followed by the loss of carbon monoxide. High-resolution mass spectrometry is essential for confirming the elemental composition of these fragments and providing unequivocal structural identification. The methodologies and predictive data presented in this guide serve as a robust foundation for the analysis of this compound and its related analogues in various scientific applications.
References
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][2]
-
Frank, A. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Retrieved from [Link][3]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link][6]
-
Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9. Retrieved from [Link][5]
-
Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. Retrieved from [Link][7]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link][4]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link][8]
-
Li, A., et al. (2012). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. PubMed. Retrieved from [Link][9]
-
ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link][10]
Sources
- 1. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 9. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: Elucidating the Vibrational Signature of a Key Heterocycle
An In-depth Technical Guide to the Infrared Spectroscopy of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
This compound is a heterocyclic compound featuring a benzothiophene core, a scaffold of significant interest in medicinal chemistry and materials science. Benzothiophene derivatives are known to possess a wide range of biological activities.[1][2] The precise characterization of such molecules is paramount for quality control, structural confirmation, and understanding intermolecular interactions in drug development.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3][4] This guide serves as a comprehensive technical resource on the application of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of this compound. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and provide a detailed interpretation of the expected spectral features, grounding our analysis in the fundamental principles of vibrational spectroscopy.
Molecular Structure and Key Vibrational Moieties
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the structure is the first step in predicting and interpreting its spectrum. The molecule comprises three key regions: a phenolic hydroxyl group, an aromatic carboxylic acid, and the fused benzothiophene ring system.
Figure 2: Comparative experimental workflows for ATR and KBr pellet FTIR analysis.
Spectral Analysis and Interpretation
The FTIR spectrum of this compound can be interpreted by assigning absorption bands to the vibrations of its specific functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which contains complex vibrations unique to the overall molecular structure. [5][6]
Expected Absorption Bands
The following table summarizes the predicted characteristic vibrational frequencies based on established correlation charts for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Characteristics |
| 3600 - 3200 | O-H Stretch (Phenolic) | Hydroxyl (-OH) | Strong, broad peak due to hydrogen bonding. [7][8] |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Carboxylic Acid (-COOH) | Very strong, very broad absorption, often overlapping with C-H stretches. Caused by hydrogen-bonded dimers. [9] |
| 3100 - 3000 | Aromatic C-H Stretch | Benzothiophene Ring | Weak to medium, sharp peaks appearing at a slightly higher frequency than aliphatic C-H stretches. [10][11] |
| ~1690 | C=O Stretch (Carbonyl) | Carboxylic Acid (-COOH) | Very strong, sharp peak. Frequency is lowered from the typical ~1710 cm⁻¹ due to conjugation with the aromatic ring. [9][12] |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Benzothiophene Ring | Multiple medium to strong, sharp bands characteristic of the aromatic system. [10][11] |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid, Phenol | Strong intensity band. [7] |
| 900 - 675 | C-H Out-of-Plane Bending ("oop") | Benzothiophene Ring | Strong bands whose exact position and number are highly diagnostic of the substitution pattern on the aromatic ring. [10] |
Detailed Interpretation
-
The Hydroxyl Region (4000-2500 cm⁻¹): This region will be dominated by two extremely broad O-H stretching absorptions. The phenolic -OH stretch typically appears as a broad band around 3200-3600 cm⁻¹. [13]The carboxylic acid -OH stretch is even broader, appearing from 3300 cm⁻¹ down to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. [14][15]These two broad features will likely merge, creating a massive, overarching absorption band across this entire region. Superimposed on this broad envelope, the sharper, weaker aromatic C-H stretching peaks should be visible just above 3000 cm⁻¹. [10]
-
The Carbonyl and Double-Bond Region (1800-1400 cm⁻¹): The most intense and diagnostic peak in the entire spectrum is expected to be the C=O stretch of the carboxylic acid. For dimeric, conjugated aromatic carboxylic acids, this peak typically appears at a lower wavenumber, around 1690 cm⁻¹. [12]Following this, a series of sharp peaks between 1600 and 1450 cm⁻¹ will correspond to the C=C stretching vibrations within the fused aromatic ring system. [11]
-
The Fingerprint Region (1400-650 cm⁻¹): This region contains a wealth of structural information. A strong C-O stretching band from both the phenol and carboxylic acid groups is expected between 1320-1210 cm⁻¹. [7]Additionally, the C-H out-of-plane bending vibrations below 900 cm⁻¹ provide confirmatory evidence of the aromatic substitution pattern. Vibrations specific to the thiophene portion of the ring system, such as C-S stretching modes, also appear in this region, though they are often weaker and coupled with other vibrations. [16]
Figure 3: Logical relationship between molecular functional groups and their characteristic IR absorption regions.
Conclusion
The infrared spectrum of this compound provides a rich dataset for unequivocal structural confirmation. By employing standardized protocols, such as ATR or KBr pellet methods, a high-quality spectrum can be reliably obtained. The key to interpretation lies in systematically identifying the characteristic, high-intensity bands of the carboxylic acid (a very broad O-H stretch and a strong C=O stretch near 1690 cm⁻¹) and the phenolic hydroxyl group, supported by the sharper absorptions of the aromatic C-H and C=C bonds. This guide provides the foundational knowledge for researchers to confidently apply FTIR spectroscopy in the analysis and quality control of this important benzothiophene derivative.
References
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. Retrieved from [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]
-
Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]
-
What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]
-
Attenuated total reflectance. (n.d.). Wikipedia. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Millennial Scientific. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Research Publications, 11(2). Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? (n.d.). Kintek Press. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Infrared spectra of the O– H stretching mode of phenol in carbon... (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Experimental and theoretical IR spectra of thiophene... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved from [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved from [Link]
-
Thiophene ring vibrations. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences. Retrieved from [Link]
-
FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of Thiophene fused arylbenzot[17][16]hieno[2,3-d]thiazole derivatives. (2023, February 2). Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]
- 3. covalent.com [covalent.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. azooptics.com [azooptics.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. tutorchase.com [tutorchase.com]
- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
A Technical Guide to the Solubility and Stability of 7-Hydroxy-1-benzothiophene-5-carboxylic acid: A Methodological Framework for Preclinical Assessment
Abstract
7-Hydroxy-1-benzothiophene-5-carboxylic acid represents a promising heterocyclic scaffold, integrating key pharmacophoric elements—a phenolic hydroxyl group, a carboxylic acid, and a benzothiophene core—that are prevalent in numerous biologically active agents. As with any candidate molecule in the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely check-box parameters; they are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to meticulously evaluate the solubility and stability of this compound. In the absence of extensive published data on this specific molecule, this document leverages established first principles, data from structurally analogous compounds, and industry-standard methodologies to present a predictive and actionable guide. We will detail the causal relationships behind experimental choices, provide robust, self-validating protocols, and offer expert insights into navigating the common challenges associated with heterocyclic carboxylic acids.
Introduction: The Benzothiophene Scaffold in Drug Discovery
The benzothiophene moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for designing targeted therapies. The specific molecule of interest, this compound, combines this scaffold with two ionizable functional groups: a phenolic hydroxyl group and a carboxylic acid. This combination suggests a potential for pH-dependent solubility and a complex stability profile that warrants rigorous investigation.
This guide is structured to provide a logical workflow for characterization, moving from theoretical predictions to practical experimental designs. The objective is to equip the research and development professional with the necessary tools to generate a comprehensive data package, enabling informed decisions on the progression of this or any similar candidate molecule.
Predicted Physicochemical Properties: An In Silico Foundation
Prior to embarking on extensive laboratory work, an in silico assessment based on the molecule's structure can provide valuable foresight into its behavior. The properties of the key functional groups are the primary drivers of its physicochemical profile.
-
Carboxylic Acid (-COOH): This group is acidic, with an estimated pKa typically in the range of 3-5. Below this pKa, it will be predominantly in its neutral, less water-soluble form. Above this pKa, it will exist as the highly soluble carboxylate anion.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic, with a pKa generally in the range of 8-10. It will be neutral at physiological pH but can be ionized to a phenolate anion under basic conditions.
-
Benzothiophene Core: This fused aromatic system contributes to the molecule's hydrophobicity and potential for photosensitivity. The sulfur atom can be susceptible to oxidation.
By comparing with structurally related molecules available in public databases, we can triangulate a predicted property profile.
Table 1: Predicted Physicochemical Properties of this compound and Analogous Compounds
| Property | Predicted Value (Target Compound) | 1-Benzothiophene-5-carboxylic acid[1] | 5-Hydroxy-1-benzothiophene-2-carboxylic acid[2] | 7-Hydroxycoumarin-3-carboxylic acid[3] |
| Molecular Weight | ~208.2 g/mol | 178.21 g/mol | 194.21 g/mol | 206.15 g/mol |
| Predicted LogP | 2.0 - 2.5 | 2.6 | 2.4 | 1.8 |
| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 | 5 |
| Predicted pKa (Acidic) | 3.5 - 4.5 (Carboxylic Acid) | N/A | N/A | N/A |
| Predicted pKa (Weakly Acidic) | 8.5 - 9.5 (Phenol) | N/A | N/A | N/A |
Note: Predicted values for the target compound are estimations based on chemical principles and data from analogs.
These predictions suggest that the molecule will exhibit classic pH-dependent solubility, being poorly soluble at acidic pH and increasingly soluble as the pH rises and the functional groups ionize.
Comprehensive Solubility Profiling
Solubility is a critical factor for oral bioavailability and is a prerequisite for many formulation strategies. A multi-faceted approach is required to fully characterize this property.
The Causality of pH-Dependent Solubility
The ionization state of a molecule is a primary determinant of its aqueous solubility. For this compound, three principal species will exist in equilibrium depending on the pH of the medium. Understanding this relationship is not merely academic; it directly informs pre-formulation strategies, such as salt selection or the use of pH-modifying excipients.
Caption: pH-dependent ionization states of the target molecule.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method.[4] This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical endpoint.
Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer under equilibrium conditions.[4]
Materials:
-
This compound (solid)
-
Phosphate-citrate buffers (pH 2, 4, 6, 7.4) and other relevant media
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated analytical balance, pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Validated HPLC-UV method for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound to vials containing a known volume of each pH buffer (e.g., 1 mL). The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium. Expert Insight: Causality dictates a time-course experiment (e.g., sampling at 24, 48, and 72 hours) should be performed initially to determine when concentration plateaus. For most compounds, 48 hours is sufficient.
-
Phase Separation: After equilibration, allow the vials to stand to let larger particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Trustworthiness Check: Compare results from centrifugation with those from filtration. Adsorption to the filter can underestimate solubility, while incomplete centrifugation can lead to overestimation due to suspended microparticles.[5]
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase into a calibrated volumetric flask to a concentration within the linear range of the HPLC assay.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility at that pH.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation
A stability-indicating analytical method (SIAM) is a validated assay that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7] Its development is underpinned by forced degradation, or stress testing.
The Logic of Stress Testing
The purpose of stress testing is twofold: it elucidates the intrinsic stability of the molecule by identifying likely degradation pathways, and it generates the very degradation products needed to prove the specificity of the analytical method.[7][8]
Potential Degradation Pathways: Based on the structure, we can anticipate several vulnerabilities:
-
Oxidation: The electron-rich phenol ring and the thiophene sulfur are potential sites of oxidation. Common reagents like hydrogen peroxide can be used to simulate this pathway, potentially forming sulfoxides, sulfones, or quinone-type structures. The carboxylic acid group may also facilitate decarboxylation via a free radical pathway.[9]
-
Hydrolysis: While the core structure is not readily hydrolyzable, stability should be assessed across a wide pH range (e.g., pH 2, 7, 10) at elevated temperatures to ensure no unexpected ring opening or other reactions occur.
-
Photostability: Aromatic systems are often photosensitive. Exposure to controlled light energy (as per ICH Q1B guidelines) is necessary to assess the potential for photodegradation.
-
Thermal Degradation: Heating the solid drug (dry heat) or a solution can reveal thermally labile points, with decarboxylation being a primary concern for carboxylic acids.
Caption: Potential Forced Degradation Pathways.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust, specific, and validated reversed-phase HPLC (RP-HPLC) method capable of separating the parent compound from all potential degradation products generated during stress testing.
Materials:
-
Stressed samples (from oxidative, hydrolytic, photolytic, and thermal studies)
-
Reference standard of this compound
-
HPLC system with UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC-grade solvents and buffers (e.g., ammonium acetate, acetonitrile)
Methodology:
-
Initial Condition Screening:
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.0. Causality: The buffer at this pH will ensure the carboxylic acid is mostly protonated, leading to better retention on a C18 column.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: Set to a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan), and use a Photodiode Array (PDA) detector to monitor peak purity across all stressed samples.
-
-
Gradient Optimization:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent and degradation products from a mixed solution of all stressed samples.
-
Analyze the resulting chromatogram. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and the nearest eluting degradant peak.
-
Systematically adjust the gradient slope, initial/final %B, and run time to optimize the separation.
-
-
Method Specificity and Validation:
-
Specificity: The cornerstone of a SIAM. Inject individual stressed samples and a composite mixture. The method is specific if the parent peak is resolved from all degradation products. Use PDA peak purity analysis to confirm that the parent peak in the stressed samples is spectrally pure and free of co-eluting degradants.
-
Validation: Once specificity is established, validate the method according to ICH Q2(R1) guidelines for Linearity, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).
-
Conclusion and Forward Look
This guide has outlined a rigorous, methodology-driven approach to characterizing the solubility and stability of this compound. By grounding our investigation in the principles of physical organic chemistry and adhering to industry-standard protocols, we can build a comprehensive understanding of this promising molecule. The predicted pH-dependent solubility and potential for oxidative degradation are key risk factors that must be experimentally confirmed and quantified. The successful development of a validated stability-indicating HPLC method is the ultimate analytical tool that will support all subsequent stages of development, from formulation to long-term stability studies. The data generated through these workflows will be indispensable for establishing a robust CMC (Chemistry, Manufacturing, and Controls) package, paving the way for successful preclinical and clinical advancement.
References
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pandey, G., et al. (2015). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 114, 138-145. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Slideshare. (2014). Stability indicating assay. Retrieved from [Link]
-
Patel, K. D., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 473–479. [Link]
-
Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Symeres. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT, 11(10). [Link]
Sources
- 1. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-1-benzothiophene-2-carboxylic acid | C9H6O3S | CID 268651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxycoumarin-3-carboxylic Acid | C10H6O5 | CID 5337757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Stability indicating assay | PPT [slideshare.net]
- 7. ijcrt.org [ijcrt.org]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Hydroxy-1-benzothiophene-5-carboxylic acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[1][2] This guide delves into the specific history, synthesis, and evolving applications of a particularly intriguing derivative: 7-Hydroxy-1-benzothiophene-5-carboxylic acid . While the definitive "discovery" of this exact molecule is not prominently documented as a singular breakthrough, its history is intrinsically linked to the broader exploration of benzothiophenes as pharmacologically active agents. This guide will trace the probable synthetic pathways leading to its creation and explore its significance in the context of modern drug discovery.
The Benzothiophene Core: A Legacy of Therapeutic Potential
The journey to understanding this compound begins with an appreciation for its parent structure. Benzothiophene and its derivatives have been the subject of intensive research for decades, revealing a remarkable spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4] This wide range of activities has cemented the benzothiophene nucleus as a versatile starting point for the development of novel therapeutics.
Tracing the Synthetic Lineage: From Ester to Acid
Direct historical records detailing the first synthesis of this compound are scarce. However, the existence of its ethyl ester, Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate (CAS 831222-72-1) , provides a crucial breadcrumb trail.[5] In synthetic chemistry, it is a common strategy to synthesize a carboxylic acid via its corresponding ester, which can offer advantages in purification and handling. Therefore, the history of the acid is likely intertwined with the first successful synthesis of its ethyl ester.
Postulated Synthetic Pathways
Several established methods for the synthesis of the benzothiophene ring system could be adapted to produce Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate. One of the most plausible and widely used methods involves the cyclization of a substituted thiophene. A potential retrosynthetic analysis is presented below:
Figure 1: A generalized retrosynthetic pathway for Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate.
A more detailed, forward-looking synthetic protocol, based on common benzothiophene synthesis strategies, would likely involve the following key steps:
Experimental Protocol: A Plausible Synthesis of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
-
Synthesis of a Substituted Thiophenol: The synthesis would likely commence with a commercially available, appropriately substituted benzene derivative. For instance, a di-substituted benzene with functional groups that can be converted to a thiol and a group that can participate in the thiophene ring formation.
-
Alkylation of the Thiophenol: The resulting thiophenol would then be alkylated with a reagent containing the future C2 and C3 of the thiophene ring, as well as the ester functionality. A common choice would be an alpha-haloacetate derivative.
-
Intramolecular Cyclization: The crucial step is the intramolecular cyclization to form the benzothiophene ring. This is often achieved under acidic conditions, promoting an electrophilic attack of the thioether onto the aromatic ring, followed by dehydration.
-
Functional Group Manipulation: Depending on the starting materials, subsequent steps might be necessary to introduce or unmask the hydroxyl group at the 7-position and the ester at the 5-position.
From Ester to Carboxylic Acid: The Final Step
Once Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is obtained, the conversion to the final carboxylic acid is a standard and well-documented procedure known as saponification or ester hydrolysis .[6]
Experimental Protocol: De-esterification to this compound
-
Reaction Setup: The ethyl ester is dissolved in a suitable solvent, typically a mixture of an alcohol (like ethanol) and water.
-
Addition of Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.
-
Heating: The reaction mixture is heated under reflux to drive the hydrolysis to completion.
-
Acidification: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the mixture is cooled, and an acid (e.g., hydrochloric acid) is added to protonate the carboxylate salt, precipitating the desired carboxylic acid.
-
Isolation and Purification: The solid this compound is then collected by filtration, washed with water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization.
Figure 2: The final de-esterification step to yield the target carboxylic acid.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₆O₃S |
| Molecular Weight | 194.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. The phenolic proton will be less acidic. |
| ¹H NMR | Characteristic signals for the aromatic protons on the benzothiophene ring system, a signal for the hydroxyl proton, and a downfield signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the nine carbon atoms, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, another O-H stretch for the phenol, a C=O stretch for the carboxylic acid, and characteristic C=C stretching for the aromatic rings. |
Significance and Applications in Drug Discovery
The true value of this compound for drug development professionals lies in the unique combination of its structural features. The benzothiophene core provides a rigid scaffold with favorable pharmacokinetic properties. The hydroxyl and carboxylic acid groups offer key points for hydrogen bonding and salt formation, which are crucial for target engagement and optimizing solubility and bioavailability.
Potential as a Bioisostere and Pharmacophore
The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to poor metabolic stability or membrane permeability. The benzothiophene scaffold with its specific substitution pattern can be considered a bioisostere for other aromatic or heteroaromatic systems, offering a way to modulate the physicochemical properties of a lead compound while maintaining or improving its biological activity.[7]
Exploration in Modern Research
While specific studies on this compound are not abundant, research on structurally related compounds provides valuable insights into its potential applications. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been investigated as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a target for inflammatory and autoimmune diseases.[8][9] Furthermore, other substituted benzothiophenes have shown promise as selective COX-2 inhibitors for the treatment of inflammation.[10]
The 7-hydroxy and 5-carboxylic acid substitution pattern could be particularly interesting for targeting enzymes or receptors where interactions with both a hydrogen bond donor (the hydroxyl group) and a charged group (the carboxylate) are important for binding.
Figure 3: Potential applications of this compound in drug discovery.
Future Directions and Conclusion
While the historical discovery of this compound may not be a tale of a single "eureka" moment, its existence is a testament to the systematic exploration of the chemical space around the benzothiophene scaffold. For researchers and drug development professionals, this molecule represents not just a historical curiosity, but a valuable building block with untapped potential. Its combination of a privileged heterocyclic core with key functional groups for molecular recognition makes it an attractive starting point for the design of new generations of targeted therapies. Further investigation into its biological activity and the development of efficient, scalable synthetic routes will undoubtedly pave the way for its application in future drug discovery programs.
References
-
Dhanya, T. M., Krishna, G. A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[1]
-
Dhanya, T. M., Krishna, G. A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. ResearchGate.[11]
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14(4), 285-288.[12]
-
Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.[3][4]
-
US Patent US6107481A. (2000). De-esterification process. Google Patents.[13]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health.[14]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). National Institutes of Health.[15]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). National Institutes of Health.[8]
-
Bordwell, F. G., & Stange, H. (1957). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society, 79(15), 4153–4157.[16]
-
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate. BLD Pharm.[5]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.[7]
-
Keri, R. S., Chand, K., Budagumpi, S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate.[2]
-
EP Patent EP0859770B1. (2002). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.[17]
-
Molecular Modelling Design and Opioid Binding Affinity Evaluation of New 4-Chromanone Derivatives. (2020). International Journal of Pharmaceutical Research & Allied Sciences.[18]
-
How do you do de esterification in a short period of time with good yield?. (2014). ResearchGate.[6]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Semantic Scholar.[9]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). MDPI.[19]
-
Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. (2017). PubMed.[10]
-
7-Methyl-1-benzothiophene-5-carboxylic acid. Smolecule.[20]
-
Fischer Esterification. Master Organic Chemistry.[21]
-
Esterification--Making Esters from Carboxylic Acids. (2019). YouTube.[22]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Chemistry Steps.[23]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 831222-72-1|Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6107481A - De-esterification process - Google Patents [patents.google.com]
- 14. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 18. office2.jmbfs.org [office2.jmbfs.org]
- 19. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 20. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical properties of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
An In-Depth Technical Guide to the Theoretical Properties of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Introduction
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic structure, combined with the electronic properties of the fused thiophene ring, makes it a privileged pharmacophore for interacting with a diverse range of biological targets.[3] This guide focuses on a specific, functionalized derivative: This compound .
The strategic placement of a hydroxyl group at the 7-position and a carboxylic acid at the 5-position introduces critical functionalities that can dictate the molecule's physicochemical properties, metabolic fate, and mechanism of action. The carboxylic acid moiety often serves as a key interaction point with biological targets or enhances pharmacokinetic properties, while the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions.[4]
This document provides a comprehensive theoretical and computational analysis of this compound. By elucidating its structural, electronic, and physicochemical properties, we aim to provide a foundational resource for researchers exploring this molecule as a novel scaffold or lead compound in drug discovery and development programs.
Molecular Identity and Structural Framework
A precise understanding of the molecule's structure is the first step in any theoretical analysis. The IUPAC naming conventions provide a systematic descriptor of the atomic arrangement.
-
Molecular Formula: C₉H₆O₃S
-
Canonical SMILES: C1=CC2=C(C=C(S2)C(=O)O)C(=C1)O
The core structure consists of a benzene ring fused to a thiophene ring. The numbering of the benzothiophene system places the sulfur atom at position 1. The key functional groups, a carboxylic acid and a hydroxyl group, are positioned at carbons 5 and 7, respectively.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties for Drug Development
The suitability of a molecule as a drug candidate is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key properties predicted through computational models, similar to those available in databases like PubChem for related structures.[7][8]
| Property | Predicted Value | Implication in Drug Development |
| Molecular Weight | 194.21 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.[7] |
| XLogP3 (Lipophilicity) | ~2.0 - 2.5 | Indicates balanced lipophilicity. This is crucial for cell membrane permeability without excessive partitioning into fatty tissues, which could lead to toxicity or a long half-life. |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | The presence of two donors allows for strong, specific interactions with biological targets like enzymes or receptors. |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH) | Multiple acceptor sites further enhance the potential for forming hydrogen bonds, which are critical for binding affinity and specificity. |
| Rotatable Bond Count | 1 (C-COOH bond) | Low rotational freedom suggests a conformationally rigid scaffold. This can be advantageous as it reduces the entropic penalty upon binding to a target, potentially increasing affinity. |
| Topological Polar Surface Area (TPSA) | 85.8 Ų | A TPSA value below 140 Ų is generally associated with good oral bioavailability. This value suggests the molecule has a good chance of being absorbed effectively after oral administration. |
| pKa (Predicted) | Carboxylic Acid: ~4.0-5.0Phenolic Hydroxyl: ~9.0-10.0 | The carboxylic acid will be mostly deprotonated (anionic) at physiological pH (7.4), enhancing aqueous solubility. The hydroxyl group will remain protonated. This ionization state is critical for solubility and target interaction. |
Theoretical Spectroscopic Profile
While experimental validation is essential, the molecular structure allows for the prediction of its key spectroscopic signatures.
-
¹H NMR Spectroscopy : The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzothiophene core. The protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets at lower and higher fields, respectively, and their positions could be concentration-dependent and exchangeable with D₂O.
-
¹³C NMR Spectroscopy : Unique signals are expected for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 165 ppm). Aromatic carbons would resonate in the typical range of δ 110-150 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands:
-
A very broad band from ~2500-3300 cm⁻¹ for the O-H stretch of the hydrogen-bonded carboxylic acid.
-
A sharp, strong band around 1700 cm⁻¹ for the C=O stretch of the carbonyl group.
-
A broad band around 3200-3500 cm⁻¹ for the O-H stretch of the phenolic group.
-
Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.
-
-
Mass Spectrometry : The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₆O₃S (194.0038 Da). Common fragmentation patterns would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid and hydroxyl groups.
Chemical Reactivity and Derivatization Potential
The molecule's dual functionality offers rich chemistry for creating derivative libraries for structure-activity relationship (SAR) studies.
-
Carboxylic Acid Group : This group is a versatile handle for chemical modification.[4]
-
Amide Formation : Coupling with various amines (using reagents like EDC or HATU) can generate a library of amides. This is a common strategy to modulate solubility, cell permeability, and target engagement.
-
Esterification : Reaction with alcohols under acidic conditions can produce esters, which can act as prodrugs to improve bioavailability.
-
-
Phenolic Hydroxyl Group :
-
Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can be used to probe the importance of the hydrogen bond donating capability of this group.
-
Esterification : Acylation with acid chlorides or anhydrides can also be used to create prodrugs or modify properties.
-
-
Aromatic Ring : The benzothiophene ring itself can undergo electrophilic aromatic substitution, although the existing electron-withdrawing (carboxylic acid) and electron-donating (hydroxyl) groups will direct incoming electrophiles to specific positions, further expanding synthetic possibilities.
Caption: Potential derivatization pathways for SAR studies.
Potential Biological Activity and Therapeutic Relevance
While no specific biological activity has been documented for this exact molecule, the benzothiophene scaffold is prevalent in compounds with a wide range of therapeutic effects.[2]
-
Anti-inflammatory and Analgesic : Many benzothiophene derivatives have shown non-steroidal anti-inflammatory (NSAID) activity.[9]
-
Anticancer : The scaffold is found in agents that inhibit kinases or disrupt pathways like the RhoA/ROCK pathway, which is implicated in tumor metastasis.[10]
-
Antimicrobial : Benzothiophene derivatives have demonstrated efficacy against various bacterial and fungal strains, including multidrug-resistant Staphylococcus aureus.[11]
-
Enzyme Inhibition : The structural features, particularly the carboxylic acid and hydroxyl groups, make this molecule a prime candidate for targeting enzyme active sites where it can act as a hydrogen bond donor/acceptor and form salt bridges.
The combination of a rigid core with strategically placed hydrogen bonding groups makes this compound an attractive starting point for fragment-based or lead optimization campaigns. Its calculated properties align well with the criteria for orally bioavailable drugs.
Hypothetical Workflow for In Silico Analysis
To further explore the therapeutic potential of this molecule, a structured computational workflow is recommended. This approach allows for the efficient screening of properties and the generation of hypotheses before committing to costly and time-consuming wet lab experiments.
Experimental Protocol: Computational Analysis
-
3D Structure Generation and Optimization: a. Draw the 2D structure of this compound in a molecular editor. b. Convert the 2D structure to a 3D conformation. c. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Physicochemical Property Calculation: a. Submit the optimized 3D structure to a computational ADME prediction tool. b. Calculate key descriptors including LogP, TPSA, pKa, number of hydrogen bond donors/acceptors, and aqueous solubility.
-
Quantum Mechanical Calculations: a. Using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, calculate electronic properties. b. Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess electronic reactivity. c. Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Target Identification and Molecular Docking (Hypothesis-Driven): a. Based on the activities of similar benzothiophene derivatives, identify a potential protein target (e.g., a kinase, cyclooxygenase). b. Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). c. Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges. d. Perform molecular docking to predict the binding mode and affinity of the compound within the protein's active site. e. Analyze the resulting poses to identify key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts).
Caption: A standard workflow for the in silico evaluation of a novel compound.
Conclusion
This compound represents a molecule of significant theoretical interest for drug discovery. Its predicted physicochemical properties are highly favorable for a potential drug candidate, suggesting good oral bioavailability and balanced solubility. The presence of versatile carboxylic acid and hydroxyl functional groups on a rigid, privileged benzothiophene scaffold provides ample opportunities for chemical modification and for establishing specific, high-affinity interactions with biological targets. The computational workflows outlined in this guide provide a clear path for further in silico investigation to refine its therapeutic potential before embarking on synthetic and biological validation. This molecule stands as a promising starting point for the rational design of new therapeutic agents.
References
-
El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry. [Link]
- El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. Preprint.
-
Al-Omair, M. A., et al. (n.d.). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. ResearchGate. [Link]
-
T.M., D., et al. (2025). Synthesis, Characterization, and Computational Exploration of Benzo[b]thiophene-incorporated Amino Phenol Schiff Bases. Journal of Molecular Structure. [Link]
-
Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Al-Awady, M. J., et al. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. [Link]
-
Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
Johnson, L. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews. [Link]
-
PubChem. (n.d.). 1-Benzothiophene-7-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). 7-Hydroxymitragynine. Wikipedia. [Link]
-
Pharmaffiliates. (n.d.). 7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic Acid. Pharmaffiliates. [Link]
-
Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsr.com. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
-
Neshan, F.A., et al. (2019). Synthesis, Characterization and Study Biological Activity of Five and Seven Heterocyclic Compounds. International Journal of Drug Delivery Technology, 9(4), 587-592. [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
SpectraBase. (n.d.). 4,5,6,7-Tetrahydro-benzo[c]thiophene-1-carboxylic acid (3-hydroxy-phenyl)-amide. SpectraBase. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. ResearchGate. [Link]
-
IUPAC. (n.d.). Blue Book P-5. IUPAC. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Blue Book P-5 [iupac.qmul.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Hydroxy-1-benzothiophene-2-carboxylic acid | C9H6O3S | CID 268651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to Quantum Chemical Calculations for 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As the rational design of novel therapeutics increasingly relies on computational methods, understanding the electronic structure, reactivity, and spectral properties of lead compounds at a quantum mechanical level is paramount. This document serves researchers, scientists, and drug development professionals by detailing not just the procedural steps ("how"), but also the underlying scientific rationale ("why") for methodological choices. We will explore the application of Density Functional Theory (DFT) to elucidate the molecule's properties, thereby creating a self-validating system of protocols that ensures scientific integrity and reproducibility.
Introduction: The Scientific Imperative
This compound belongs to the benzothiophene class of heterocyclic compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents.[1][2] To accelerate the drug discovery process, computational chemistry offers powerful predictive tools.[3] Quantum chemical calculations, specifically those based on Density Functional Theory (DFT), allow us to build a detailed understanding of a molecule's electronic characteristics and reactivity, which are fundamental to its biological activity.[4]
This guide will provide a robust computational protocol to investigate this compound, focusing on:
-
Structural Optimization: Determining the most stable three-dimensional conformation.
-
Electronic Properties: Analyzing frontier molecular orbitals (HOMO-LUMO), charge distribution, and electrostatic potential to predict reactivity.[5]
-
Spectroscopic Characterization: Simulating UV-Vis spectra to understand electronic transitions.
-
Reactivity Descriptors: Quantifying the molecule's chemical reactivity and stability through global reactivity descriptors.[6][7]
By following these protocols, researchers can gain deep insights into the molecule's behavior, guiding further experimental work and the design of more potent and selective derivatives.
Theoretical Foundation: Why Density Functional Theory?
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that investigates the electronic structure of molecules.[8] Unlike wavefunction-based methods, DFT focuses on the electron density, a more computationally tractable property, without significant loss of accuracy for many systems.[9] This efficiency makes it ideal for studying molecules of pharmaceutical interest.
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set .[9]
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide a good balance of accuracy and computational cost.[10] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of organic compounds.[11]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that offers a good compromise between accuracy and computational expense for molecules containing heteroatoms.[12][13] The components of this basis set notation signify:
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing flexibility.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding and anisotropic charge distributions.
-
The combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a reliable level of theory for obtaining accurate geometries and electronic properties for molecules like this compound.[14]
The Computational Workflow: A Self-Validating Protocol
The following sections detail a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where the results of one calculation inform and validate the next.
Caption: A flowchart of the quantum chemical calculation workflow.
Step 1: Initial Molecular Structure Generation
The first step is to create a 3D model of this compound.
Protocol:
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw, GaussView) to draw the 2D structure of the molecule.
-
Convert the 2D structure to a 3D structure using the software's built-in tools.
-
Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or as a Z-matrix).
Causality: A good starting geometry is crucial for the efficiency of the subsequent quantum mechanical optimization. A structure that is far from the true minimum may lead to longer computation times or convergence to a local minimum instead of the global minimum.
Step 2 & 3: Geometry Optimization and Frequency Analysis
This is the most critical step, where we find the lowest energy (most stable) conformation of the molecule and confirm it is a true minimum.
Protocol:
-
Input File Preparation: Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA). Specify the following:
-
Calculation Type: Opt (Optimization) followed by Freq (Frequency).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Molecular Coordinates: The coordinates from Step 1.
-
Charge and Multiplicity: 0 (neutral molecule) and 1 (singlet state).
-
-
Execution: Run the calculation.
-
Verification: After the calculation is complete, check the output file.
-
Convergence: Ensure that the optimization has converged successfully. Look for the "Stationary point found" message.
-
Frequencies: Examine the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be further refined.
-
Causality: Geometry optimization algorithms iteratively adjust the positions of the atoms to minimize the total energy of the molecule. The subsequent frequency calculation determines the second derivatives of the energy with respect to atomic positions. Positive values for all vibrational modes confirm that the structure resides in a potential energy well.
Step 4: Electronic Structure and Property Analysis
Once the optimized geometry is confirmed, we can perform a single-point energy calculation to obtain various electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[15] The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.[16]
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)).
-
Extract the energies of the HOMO and LUMO from the output file.
-
Visualize the 3D shapes of the HOMO and LUMO orbitals to identify the regions of the molecule involved in electron donation and acceptance.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Protocol:
-
Generate the MEP surface from the results of the single-point energy calculation.
-
Analyze the MEP map:
-
Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.
-
Green regions (near-zero potential): Indicate neutral areas.
-
Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[17] While the absolute values of Mulliken charges can be basis set dependent, they are useful for comparing charge distribution within a molecule or across a series of related molecules.[18][19]
Protocol:
-
Request a Mulliken population analysis in your single-point energy calculation input file.
-
Extract the Mulliken charges for each atom from the output file.
Advanced Analyses: Spectroscopic and Reactivity Predictions
Caption: Logical relationships in advanced property calculations.
Simulating the UV-Vis Spectrum with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[20][21]
Protocol:
-
Input File Preparation: Using the optimized geometry, create an input file for a TD-DFT calculation.
-
Method: TD(NStates=10) or similar, to calculate the first 10 excited states.
-
The functional and basis set should be the same as for the optimization.
-
-
Execution and Analysis: Run the calculation and extract the excitation energies (usually given in eV and nm) and their corresponding oscillator strengths (f).
-
Spectrum Generation: Plot the oscillator strengths against the excitation wavelengths. To create a more realistic spectrum, broaden each peak using a Gaussian function.
Causality: TD-DFT simulates how the electron density of the molecule responds to a time-dependent electric field, such as that of light. This allows for the calculation of vertical electronic transitions from the ground state to various excited states.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate several global reactivity descriptors that quantify the chemical reactivity and stability of the molecule.[22][23]
Key Descriptors:
-
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO .
-
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO .
-
Chemical Potential (μ): A measure of the escaping tendency of electrons. μ = (EHOMO + ELUMO) / 2 .
-
Chemical Hardness (η): A measure of resistance to charge transfer. η = (ELUMO - EHOMO) / 2 .
-
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. ω = μ² / (2η) .
Protocol:
-
Use the HOMO and LUMO energies from the single-point calculation.
-
Apply the formulas above to calculate the global reactivity descriptors.
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value (Å or °) |
|---|---|---|
| Bond Length | C1-S | Calculated Value |
| Bond Length | C5-C(OOH) | Calculated Value |
| Bond Angle | C4-C5-C6 | Calculated Value |
| Dihedral Angle | C4-C5-C(OOH)-O | Calculated Value |
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | Calculated Value |
| LUMO Energy | ELUMO | Calculated Value |
| HOMO-LUMO Gap | ΔE | Calculated Value |
| Ionization Potential | I | Calculated Value |
| Electron Affinity | A | Calculated Value |
| Chemical Potential | μ | Calculated Value |
| Chemical Hardness | η | Calculated Value |
| Electrophilicity Index | ω | Calculated Value |
Table 3: Simulated UV-Vis Spectral Data (TD-DFT)
| Excited State | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 1 | Calculated Value | Calculated Value | HOMO -> LUMO |
| 2 | Calculated Value | Calculated Value | HOMO-1 -> LUMO |
| ... | ... | ... | ... |
Conclusion
This guide has outlined a comprehensive and scientifically grounded protocol for the quantum chemical investigation of this compound using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and a suite of property calculations, researchers can develop a deep and predictive understanding of this molecule's structure, reactivity, and spectral characteristics. The insights gained from these computational studies are invaluable for guiding the rational design of new benzothiophene-based derivatives with enhanced therapeutic potential, ultimately accelerating the drug discovery and development pipeline.
References
-
J. Chem. Theory Comput. 2009, 5, 9, 2274–2281. Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. [6][7]
-
Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. [8]
-
Asst. Prof. Dr. Entesar O. Al-Tamimi et al. Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. [22]
-
Molecules. 2025, 30(7), 1546. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [9]
-
MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [4]
-
Journal of the Chilean Chemical Society. 2017, 62(2). Calculation of global and local reactivity descriptors of carbodiimides, a DFT study. [23]
-
University of Zurich. Population Analysis - where really are these electrons?. [18]
-
Polymers. 2022, 14(18), 3845. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. [3]
-
Journal of Chemical Information and Modeling. 2020, 60(12), 6137-6155. Global Reactivity Descriptors.
-
National Institutes of Health. Applications of density functional theory in COVID-19 drug modeling. [24]
-
International Journal of Scientific & Engineering Research. 2017, 8(8). Global and Reactivity Descriptors Studies of Cyanuric Acid Tautomers in Different Solvents by using of Density Functional Theory (DFT). [25]
-
Molecules. 2024, 29(15), 3501. Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. [26]
-
The Journal of Chemical Physics. 2005, 123(16), 164908. Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. [27]
-
ReSpect program. TDDFT UV/Vis Spectra Calculations. [20]
-
Biological Trace Element Research. 2019, 187(1), 305-316. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives. [28]
-
Frontiers of Chemical Science and Engineering. 2020, 14(5), 820-833. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. [29]
-
TURBOMOLE GmbH. TDDFT UV/Vis Spectra Calculations in TURBOMOLE. [30]
-
Molecules. 2025, 30(15), 3542. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. [21]
-
Journal of Cheminformatics. 2021, 13(1), 66. A general optimization protocol for molecular property prediction using a deep learning network. [31]
-
ProtoQSAR. Computational methods for predicting properties. [32]
-
Folia Chimica Theoretica Latina. 2008, 36, 125-138. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. [14]
-
Physical Chemistry Chemical Physics. 2023, 25(10), 7247-7257. A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. [33]
-
ACS Omega. 2019, 4(4), 7489-7501. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [34]
-
Wikipedia. Frontier molecular orbital theory. [15]
-
MIT News. New computational chemistry techniques accelerate the prediction of molecules and materials. [35]
-
Journal of Chemical Theory and Computation. 2007, 3(1), 227-236. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [11]
-
Q-Chem Manual. 11.2.1 Population Analysis. [36]
-
ChemRxiv. 2022. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [37]
-
ResearchGate. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho (benzo)oxazinone Derivatives. [38]
-
National Institutes of Health. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [16]
-
Journal of Computational Chemistry. 2004, 25(11), 1342-6. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. [12]
-
Wikipedia. Mulliken population analysis. [17]
-
ResearchGate. Frontier molecular orbitals (HOMO and LUMO) diagram. [5]
-
The Journal of Chemical Physics. 1990, 93(5), 3616-3617. Extended Mulliken electron population analysis. [19]
-
ABACUS documentation. Mulliken Charge Analysis. [39]
-
Journal of Saudi Chemical Society. 2017, 21(Suppl 1), S341-S352. Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine derivatives. [40]
-
ResearchGate. Frontier molecular orbitals (HOMO and LUMO) and related energy of PCT and D6. [41]
-
ResearchGate. Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [13]
-
ResearchGate. Frontier molecular orbitals (HOMO and LUMO) and related energy of Asp and A16. [42]
-
Reddit. ubiquity of B3LYP/6-31G*. [10]
-
Smolecule. 7-Methyl-1-benzothiophene-5-carboxylic acid. [1]
-
Alfa Chemistry. Benzo[b]thiophene-5-carboxylic acid, 7-hydroxy-, ethyl ester. [43]
-
PubChem. 5-Hydroxy-1-benzothiophene-2-carboxylic acid. [44]
-
ResearchGate. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. [2]
Sources
- 1. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. folia.unifr.ch [folia.unifr.ch]
- 15. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 16. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 18. population [cup.uni-muenchen.de]
- 19. pubs.aip.org [pubs.aip.org]
- 20. ReSpect program [respectprogram.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. worldscientific.com [worldscientific.com]
- 24. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijsr.net [ijsr.net]
- 26. mdpi.com [mdpi.com]
- 27. pubs.aip.org [pubs.aip.org]
- 28. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 30. youtube.com [youtube.com]
- 31. A general optimization protocol for molecular property prediction using a deep learning network - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 33. A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04937F [pubs.rsc.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 36. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 37. chemrxiv.org [chemrxiv.org]
- 38. researchgate.net [researchgate.net]
- 39. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]
- 40. chemijournal.com [chemijournal.com]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. alfa-chemistry.com [alfa-chemistry.com]
- 44. 5-Hydroxy-1-benzothiophene-2-carboxylic acid | C9H6O3S | CID 268651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Title: Structural Elucidation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid: A Methodological and Predictive Guide for Crystal Engineering
An In-Depth Methodological and Predictive Guide
Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific analogue, 7-Hydroxy-1-benzothiophene-5-carboxylic acid, possesses key functional groups—a carboxylic acid and a hydroxyl group—that strongly suggest a capacity for potent and highly directional intermolecular interactions. These interactions are fundamental to its solid-state properties, including polymorphism, solubility, and bioavailability, which are critical parameters in drug development. While the biological significance of benzothiophenes is widely recognized, a detailed public record of the single-crystal X-ray structure for this specific compound is not readily available. This guide, therefore, serves a dual purpose: it provides a comprehensive, field-proven methodology for researchers to synthesize, crystallize, and structurally resolve this compound, and it presents a predictive analysis of the key structural features that will govern its supramolecular architecture.
Introduction: The Strategic Importance of Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in a crystal lattice is a primary determinant of a compound's physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a regulatory and commercial necessity. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining molecular structure, providing unambiguous data on conformation, bond lengths, angles, and, crucially, the network of intermolecular interactions that dictate crystal packing.[3][4]
The target molecule, this compound, is of significant interest. Its fused heterocyclic core is a well-established pharmacophore, while the hydroxyl and carboxylic acid substituents are potent hydrogen bond donors and acceptors. This combination predisposes the molecule to form robust, predictable, and structurally significant hydrogen-bonded motifs, which are paramount in designing stable crystalline forms and understanding drug-receptor interactions. This whitepaper outlines the complete experimental workflow to elucidate this structure and provides an expert prediction of its defining characteristics.
Synthesis and Characterization
A robust synthesis and rigorous characterization are prerequisites for any successful crystallographic study. The purity of the compound is a critical factor affecting crystal growth.[5]
Proposed Synthetic Pathway
While various methods exist for benzothiophene synthesis, a plausible route to the target compound can be adapted from established literature procedures, such as those involving Stobbe condensation and Friedel-Crafts cyclization, which are effective for producing substituted benzothiophene carboxylic acids.[6] The final product would be purified via recrystallization or column chromatography to achieve the >99% purity required for crystallogenesis.
Spectroscopic and Analytical Confirmation
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.[1]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the phenol (~3200-3600 cm⁻¹), and a sharp C=O stretch from the carboxyl group (~1700 cm⁻¹).[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Elemental Analysis: Verifies the elemental composition (C, H, N, S) of the bulk sample.[8]
The Crystallization Workflow: From Solution to Single Crystal
The growth of a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[9] The key is to approach the supersaturation point slowly and methodically, allowing molecules to self-assemble into an ordered lattice.[5]
Protocol: Slow Evaporation Method
This is often the most successful initial method for organic compounds.
-
Solvent Selection: Screen a range of solvents in which the compound is moderately soluble (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof). The ideal solvent is one where the compound is soluble when heated but sparingly soluble at room temperature.[5]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system. Gentle heating may be required to achieve full dissolution.
-
Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[5]
-
Crystal Growth: Cover the vial with a cap, or with paraffin film perforated with a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a laboratory bench) and allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once crystals of suitable size (~0.1-0.25 mm) and quality (transparent, no visible cracks or defects) have formed, carefully harvest them using a nylon loop.[9]
Diagram: Experimental Workflow for Structural Elucidation
Caption: A streamlined workflow from chemical synthesis to final structure validation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive technique that provides the definitive atomic-level structure of a material.[10]
Protocol: Data Collection and Structure Refinement
-
Mounting and Centering: A selected crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Data Collection: The crystal is rotated in a monochromatic X-ray beam (typically Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å).[3] A detector collects the diffraction pattern—a series of spots of varying intensity—at thousands of different crystal orientations.
-
Structure Solution: The collected data is processed to yield a set of structure factors. The initial atomic positions are determined from this data using computational methods (e.g., direct methods or Patterson synthesis).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using metrics such as R-factors (R1, wR2) and the Goodness-of-Fit (GooF). The final structural information is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) and reported in a Crystallographic Information File (CIF).[11]
Predictive Structural Analysis
In the absence of experimental data, a predictive analysis based on established principles of chemical bonding and intermolecular forces provides a powerful hypothesis for the expected crystal structure.
Predicted Molecular Geometry
The benzothiophene core is expected to be largely planar. The carboxylic acid group may exhibit some rotation around the C-C single bond, but its conformation will likely be influenced by the formation of strong intermolecular hydrogen bonds.
Predicted Supramolecular Assembly: The Hydrogen-Bonding Network
The combination of a carboxylic acid and a phenolic hydroxyl group is a classic recipe for robust and highly directional hydrogen bonding. We predict the following interactions will dominate the crystal packing:
-
Carboxylic Acid Dimer: The most common and stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer. This interaction is exceptionally strong and is a primary driver of supramolecular assembly.
-
Hydroxyl-Carbonyl Hydrogen Bond: The phenolic -OH group is a strong hydrogen bond donor and is predicted to interact with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. This would create chains or sheets of molecules.
-
π-π Stacking: The aromatic benzothiophene rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
Diagram: Predicted Supramolecular Hydrogen-Bonding Motifs
Caption: Predicted hydrogen-bonding: a robust acid dimer and a secondary hydroxyl-carbonyl chain.
Expected Crystallographic Data
Upon successful analysis, the data would be summarized in a standard format. A template for such a table is provided below.
| Parameter | Predicted / Typical Value |
| Chemical formula | C₉H₆O₃S |
| Formula weight | 194.21 |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or P-1 (for centrosymmetric dimers) |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
| Goodness-of-fit (GooF) | ~1.0 |
| Key H-Bond (Dimer) O···O dist. | ~2.6 - 2.7 Å |
Implications for Drug Development
The determination of this crystal structure would provide critical insights:
-
Polymorph Screening: The identified hydrogen bonding motifs are key synthons for crystal engineering. Understanding them allows for a targeted search for different crystalline forms (polymorphs) with potentially improved properties.
-
Solubility and Stability: The strength of the intermolecular interactions directly impacts the lattice energy, which in turn affects melting point, solubility, and solid-state stability.
-
Computational Modeling: An experimentally determined structure provides an essential benchmark for validating and refining computational models used in drug design and formulation development.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides the complete, authoritative framework required to achieve this goal. By combining robust protocols for synthesis, crystallization, and SC-XRD analysis with a predictive understanding of the molecular and supramolecular features, researchers are well-equipped to undertake this important structural elucidation. The resulting data will be invaluable for advancing the development of benzothiophene-based therapeutics by providing a foundational understanding of their solid-state behavior.
References
- New Journal of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. RSC Publishing.
- Synthesis, characteriz
-
MDPI. (2024, July 29). Modulation of Properties in[8]Benzothieno[3,2-b][8]benzothiophene Derivatives through Sulfur Oxidation.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30).
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
- Oreate AI Blog. (2026, January 7).
- ResearchGate. (2025, August 6).
- ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).
- Springer Protocols. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
- Smolecule. (n.d.). Buy 7-Methyl-1-benzothiophene-5-carboxylic acid.
- ACS Publications. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- ACS Publications. (n.d.).
- NIH PMC. (2024, September 11).
- Google Patents. (n.d.).
- PubMed Central. (n.d.).
- NIH. (2025, October 7). Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid.
- NIH. (2025, November 26). From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically.
- Physics @ Manasagangotri. (n.d.).
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. malayajournal.org [malayajournal.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are privileged heterocyclic motifs in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Their broad spectrum of biological activities includes anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2] The specific functionalization of the benzothiophene ring system is a key strategy for modulating the therapeutic profile of these molecules. 7-Hydroxy-1-benzothiophene-5-carboxylic acid is a valuable building block for the synthesis of more complex molecules, with the hydroxyl and carboxylic acid moieties providing handles for further chemical modifications and potential interactions with biological targets. This document provides a detailed, research-informed protocol for the synthesis of this important intermediate.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step process starting from the readily available 7-hydroxy-1-benzothiophene. The proposed synthetic route involves the protection of the reactive hydroxyl group, followed by a regioselective Friedel-Crafts acylation to introduce a carbonyl group at the 5-position. Subsequent oxidation of this carbonyl group furnishes the desired carboxylic acid, and a final deprotection step yields the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Protection of 7-Hydroxy-1-benzothiophene
Rationale: The hydroxyl group at the 7-position is activating and can react with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation step. To prevent side reactions and to ensure the desired acylation on the benzene ring, the hydroxyl group is protected as an acetate ester.
Materials:
-
7-Hydroxy-1-benzothiophene
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 7-hydroxy-1-benzothiophene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 7-acetoxy-1-benzothiophene.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | 0°C to Room Temperature |
| Expected Yield | >95% |
Part 2: Friedel-Crafts Acylation of 7-Acetoxy-1-benzothiophene
Rationale: This step introduces an acetyl group onto the benzene ring of the benzothiophene core. The acetoxy group is an ortho-, para-director.[3] While the 6-position is ortho and the 5-position is para to the acetoxy group, the 5-position is generally less sterically hindered, potentially favoring the formation of the 5-acetyl derivative. However, it is important to note that a mixture of 5- and 6-acetyl isomers may be formed, which will necessitate careful purification.
Materials:
-
7-Acetoxy-1-benzothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) to the suspension and stir for 15 minutes.
-
Add a solution of 7-acetoxy-1-benzothiophene (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it over a mixture of ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the 5-acetyl and any isomeric products.
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 0°C |
| Purification | Column Chromatography |
Part 3: Oxidation of 5-Acetyl-7-acetoxy-1-benzothiophene
Rationale: The acetyl group introduced in the previous step is oxidized to a carboxylic acid. A common and effective method for this transformation is the haloform reaction or oxidation with a strong oxidizing agent like potassium permanganate.[4]
Materials:
-
5-Acetyl-7-acetoxy-1-benzothiophene
-
Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (if using KMnO₄)
-
Ethyl acetate
Procedure (using KMnO₄):
-
Dissolve 5-acetyl-7-acetoxy-1-benzothiophene (1 equivalent) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol.
-
Add a solution of KMnO₄ (3-4 equivalents) in water dropwise to the reaction mixture.
-
Heat the reaction to 80-90°C and stir vigorously for several hours until the purple color of the permanganate disappears. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
If necessary, add a solution of sodium bisulfite to quench any remaining KMnO₄.
-
Acidify the filtrate to pH 2-3 with 1 M HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-acetoxy-1-benzothiophene-5-carboxylic acid.
Part 4: Deprotection of the Hydroxyl Group
Rationale: The final step is the removal of the acetate protecting group to reveal the free hydroxyl group, yielding the target compound. This is typically achieved by acid or base-catalyzed hydrolysis.
Materials:
-
7-Acetoxy-1-benzothiophene-5-carboxylic acid
-
Methanol
-
Concentrated Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Water
Procedure (Acid Hydrolysis):
-
Suspend 7-acetoxy-1-benzothiophene-5-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include aromatic protons on the benzothiophene ring, a hydroxyl proton, and a carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic rings and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H stretch) and carboxylic acid (C=O and O-H stretches) functional groups should be observed.
Troubleshooting and Safety Precautions
-
Regioselectivity in Friedel-Crafts Acylation: If a mixture of isomers is obtained, careful optimization of the reaction conditions (temperature, Lewis acid) may improve the selectivity. Thorough purification by column chromatography or recrystallization is crucial.
-
Oxidation Step: The oxidation reaction can be exothermic. Ensure proper temperature control.
-
Safety: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride and acetic anhydride are corrosive and lachrymators. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
References
-
Ghosh, S. C., & De, A. (n.d.). Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Ghosh, S. C., & De, A. (2000). Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring. Journal of the Chemical Society, Perkin Transactions 1, (2), 235-240.
- Andonian, A. (n.d.).
-
Benzothiophene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Carboxylic acid synthesis by oxidative cleavages or rearrangements. (n.d.). Organic Chemistry Portal. [Link]
- An overview of benzo [b] thiophene-based medicinal chemistry. (2025).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P
- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2025).
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH.
- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). The Journal of Organic Chemistry.
- Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene. (n.d.). BenchChem.
Sources
- 1. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. alexandonian.com [alexandonian.com]
- 4. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]
Reaction conditions for synthesizing 7-Hydroxy-1-benzothiophene-5-carboxylic acid
An Application Note and Protocol from the Senior Application Scientist
Topic: Strategic Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
I. Introduction and Strategic Overview
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The target molecule, this compound, is a functionalized derivative of this important class, making its efficient synthesis a topic of significant interest for drug discovery and material science applications.
This document provides a detailed protocol for a proposed synthetic route to this compound. Lacking a direct, published one-pot synthesis for this specific isomer, we will employ a robust and logical multi-step strategy based on well-established cyclization reactions common in benzothiophene synthesis.[3] Our approach is designed for clarity, reproducibility, and adaptability, explaining the chemical reasoning behind each procedural step.
II. Proposed Synthetic Pathway
The chosen strategy involves the construction of the thiophene ring onto a pre-functionalized benzene core. This approach offers excellent control over the final substitution pattern. The synthesis is broken down into two primary stages:
-
S-Alkylation: Nucleophilic substitution of a suitable brominated benzoic acid derivative with methyl thioglycolate to introduce the sulfur-containing side chain.
-
Intramolecular Cyclization & Demethylation: A one-pot reaction involving an intramolecular Friedel-Crafts-type acylation to form the benzothiophene ring, followed by demethylation of the methoxy protecting group to yield the final hydroxylated product.
III. Experimental Protocols
Disclaimer: This protocol is a proposed route based on established chemical principles. Researchers should perform small-scale trials to optimize conditions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxy-5-bromobenzoic acid | ≥98% | Standard Supplier | Starting Material |
| Methyl thioglycolate | ≥97% | Standard Supplier | Reagent |
| Copper(I) iodide (CuI) | 99.9% | Standard Supplier | Catalyst |
| L-Proline | ≥99% | Standard Supplier | Ligand |
| Potassium carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Base |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Standard Supplier | Solvent |
| Polyphosphoric acid (PPA) | 115% | Standard Supplier | Cyclizing Agent |
| Ethyl acetate | ACS Grade | Standard Supplier | Extraction |
| n-Hexane | ACS Grade | Standard Supplier | Chromatography |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. | Lab Prepared | Work-up |
| Brine | Saturated aq. | Lab Prepared | Work-up |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying Agent |
B. Step 1: Synthesis of Methyl 3-bromo-5-((methoxycarbonyl)methylthio)benzoate
Causality: This step utilizes a copper-catalyzed Ullmann-type coupling reaction. Copper(I) iodide serves as the catalyst to facilitate the coupling between the aryl bromide and the sulfur nucleophile (methyl thioglycolate). L-Proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity. Potassium carbonate is a necessary base to deprotonate the thiol, generating the active thiolate nucleophile.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxy-5-bromobenzoic acid (1 eq.), potassium carbonate (2.5 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.
-
Add methyl thioglycolate (1.2 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Acidify the aqueous mixture to pH ~3 using 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
C. Step 2: Intramolecular Cyclization and Demethylation
Causality: Polyphosphoric acid (PPA) is a potent dehydrating and cyclizing agent. It protonates the ester carbonyl, activating it for an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto the electron-rich aromatic ring, forming the thiophene ring. At elevated temperatures, PPA is also effective at cleaving aryl methyl ethers, which conveniently deprotects the 7-position hydroxyl group in the same pot.
Protocol:
-
Place the purified intermediate from Step 1 into a dry round-bottom flask.
-
Add polyphosphoric acid (PPA) in a quantity approximately 10-15 times the weight of the intermediate.
-
Equip the flask with a magnetic stir bar and heat the viscous mixture to 120-130 °C with vigorous stirring.
-
Maintain the temperature for 4-6 hours. The mixture will darken significantly.
-
Reaction Monitoring: The reaction is typically driven to completion by time and temperature. Quench a small aliquot in ice water and extract with ethyl acetate to check for the absence of starting material by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Carefully and slowly pour the hot PPA mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This is an exothermic process.
-
A precipitate of the crude product should form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is near neutral pH.
-
-
Purification:
-
The crude solid can be recrystallized from an ethanol/water mixture.
-
Alternatively, dissolve the crude product in a minimal amount of ethyl acetate and purify via column chromatography on silica gel.
-
IV. Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Yield | Variable; target >40% over two steps |
| ¹H NMR | Expect characteristic aromatic protons, a hydroxyl proton singlet, and a carboxylic acid proton singlet. |
| ¹³C NMR | Expect signals for carbonyl carbons (acid and thiophene ring), aromatic carbons, and carbons adjacent to heteroatoms. |
| Mass Spec (HRMS) | Calculated m/z for C₉H₆O₃S should be confirmed. |
| IR Spectroscopy | Expect broad O-H stretch (acid and phenol), C=O stretch (acid), and aromatic C-H stretches. |
V. Workflow Visualization
VI. References
-
Kumari, S., & Singh, R. K. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(1), 1-19. [Link]
-
SlideShare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Retrieved from [Link]
-
ResearchGate. (2018). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Retrieved from [Link]
-
Wang, T., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(37), 10174-10179. [Link]
-
Cacchi, S., et al. (2009). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 74(15), 5637-5640. [Link]
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 143-150. [Link]
-
Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
Sources
Application Notes & Protocols: The Benzothiophene Carboxylic Acid Scaffold in Medicinal Chemistry
Introduction: The Benzothiophene Core - A Privileged Scaffold in Drug Discovery
The benzothiophene ring system, a bicyclic structure composed of a fused benzene and thiophene ring, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, conformational rigidity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. While the specific molecule 7-Hydroxy-1-benzothiophene-5-carboxylic acid is not widely documented, the broader class of benzothiophene carboxylic acids serves as a critical building block for creating diverse chemical libraries and developing targeted therapeutics.
The carboxylic acid moiety, in particular, provides a versatile chemical handle for derivatization, allowing medicinal chemists to fine-tune a molecule's physicochemical properties and biological activity through reactions like amidation and esterification.[1] This application note will provide a comprehensive guide for researchers on the synthesis, properties, and strategic utilization of the benzothiophene carboxylic acid scaffold, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a successful class of anti-cancer agents.[2][3] We will use 1-benzothiophene-5-carboxylic acid as a representative example throughout this guide.
Physicochemical Properties of a Representative Scaffold: 1-Benzothiophene-5-carboxylic Acid
A thorough understanding of a scaffold's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding downstream derivatization strategies. The properties of 1-benzothiophene-5-carboxylic acid (CAS: 2060-64-2) are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂S | |
| Molecular Weight | 178.21 g/mol | |
| Melting Point | 207-208 °C | |
| pKa (predicted) | 4.13 | |
| XLogP3 | 2.6 | |
| Appearance | White Solid | |
| Solubility | Soluble in typical organic solvents (e.g., acetone, ether, benzene); insoluble in water.[4] |
Synthesis of the Benzothiophene Carboxylic Acid Scaffold
Several synthetic routes to the benzothiophene core have been developed, often involving the cyclization of a substituted benzene derivative containing a sulfur moiety.[5][6] A common and effective method involves the intramolecular cyclization of an α-(arylthio)acetophenone derivative, which can be achieved using strong acids like methanesulfonic acid.[7]
Caption: General workflow for benzothiophene synthesis via acid-catalyzed cyclization.
Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is adapted from a process used to synthesize key intermediates for benzothiophene-based pharmaceuticals and demonstrates the core cyclization reaction.[7]
Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone
-
Methanesulfonic acid (MSA)
-
Toluene
-
Heptane
-
Isopropanol (IPA)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel with reflux condenser, magnetic stirrer, and temperature control
Procedure:
-
Reaction Setup: To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (1 equivalent) in toluene, add methanesulfonic acid (approx. 2-3 equivalents).
-
Causality: Methanesulfonic acid acts as a strong acid catalyst to promote the intramolecular electrophilic aromatic substitution (cyclization) reaction. Toluene serves as the reaction solvent.
-
-
Cyclization: Heat the mixture to reflux (approximately 110 °C) and stir for 3-5 hours under an inert atmosphere. Water may be removed azeotropically.
-
Causality: Heating provides the necessary activation energy for the cyclization to proceed at a reasonable rate. An inert atmosphere prevents unwanted side reactions.
-
-
Isomer Rearrangement & Precipitation: Cool the reaction to 90 °C. Add an additional portion of methanesulfonic acid (approx. 1-2 equivalents). Stir for another 3-5 hours. Slowly add heptane over 15-20 minutes.
-
Causality: The addition of more acid and continued heating facilitates the rearrangement of the undesired 4-methoxy isomer to the more stable 6-methoxy isomer. Heptane is an anti-solvent that reduces the solubility of the product, causing it to precipitate and driving the reaction equilibrium towards the desired product.[7]
-
-
Crystallization and Isolation: Continue stirring at 80-90 °C for 3-4 hours. Add isopropanol and reflux for 30 minutes. Cool the mixture slowly to 0 °C.
-
Causality: The controlled cooling and addition of isopropanol promote the formation of well-defined crystals, which improves the purity of the isolated product.
-
-
Work-up: Collect the precipitated solid by filtration, wash with cold solvent (e.g., a toluene/heptane mixture), and dry under vacuum to yield the desired benzothiophene product.
Application in Medicinal Chemistry: A PARP Inhibition Case Study
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[8][9] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired effectively, resulting in cell death through a concept known as "synthetic lethality".[3][10]
The benzothiophene scaffold has been instrumental in the design of potent PARP inhibitors. The rigid, planar structure of the benzothiophene core can effectively mimic the nicotinamide moiety of the NAD+ substrate, allowing it to bind to the catalytic domain of PARP-1.
Caption: PARP-1 signaling pathway and the mechanism of PARP inhibitors.
Key Derivatization Protocols for Drug Discovery
The carboxylic acid group on the benzothiophene scaffold is a primary site for modification to explore structure-activity relationships (SAR). The following protocols detail two of the most common and critical derivatization reactions in medicinal chemistry.
Caption: Derivatization workflow from the benzothiophene carboxylic acid scaffold.
Protocol 1: Amide Coupling using HATU
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry for generating libraries of compounds.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well even with challenging substrates.[12]
Materials:
-
1-Benzothiophene-5-carboxylic acid (1 equivalent)
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-benzothiophene-5-carboxylic acid in anhydrous DMF.
-
Activation: Add HATU to the solution and stir for 5-10 minutes at room temperature.
-
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.
-
-
Amine Addition: Add the desired amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Causality: The amine acts as the nucleophile. DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the activation step and drives the reaction to completion.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Fischer-Speier Esterification
Esterification is often used to mask the polar carboxylic acid group, which can improve cell permeability and oral bioavailability (i.e., creating a prodrug). The Fischer-Speier esterification is a classic acid-catalyzed method.[13]
Materials:
-
1-Benzothiophene-5-carboxylic acid (1 equivalent)
-
Desired alcohol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equivalents)
-
Reaction vessel with reflux condenser
Procedure:
-
Reaction Setup: Dissolve or suspend the 1-benzothiophene-5-carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Causality: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product according to Le Châtelier's principle.[13]
-
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[14]
-
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Remove the excess alcohol under reduced pressure.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter, concentrate, and purify the crude ester by column chromatography or recrystallization.
Conclusion and Future Outlook
The benzothiophene carboxylic acid scaffold is a remarkably versatile and valuable building block in modern medicinal chemistry. Its inherent drug-like properties and the synthetic tractability of the carboxylic acid group provide a robust platform for the development of novel therapeutics. As demonstrated through the case study of PARP inhibitors, strategic derivatization of this core can lead to highly potent and selective agents for complex diseases like cancer. Future research will undoubtedly continue to explore this privileged scaffold, creating new derivatives with novel mechanisms of action and expanding its therapeutic utility into other disease areas.
References
-
Javle, M., & Curtin, N.J. (2011). The potential for poly (ADP-ribose) polymerase inhibitors in cancer therapy. Therapeutic Advances in Medical Oncology. [Link]
-
Iqbal, M. A., et al. (2022). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Biomedicine & Pharmacotherapy. [Link]
-
Curtin, N. J. (2020). The Role of PARP and the Therapeutic Potential of PARP Inhibitors in Cancer. DNA Damage, DNA Repair and Disease: Volume 2. [Link]
-
Fouad, Y. A., & Aanei, C. (2017). PARP inhibitors: its role in treatment of cancer. Frontiers in Pharmacology. [Link]
-
Lord, C. J., & Ashworth, A. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer. [Link]
-
Martí, A. H., et al. (2006). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. The American Journal of Pathology. [Link]
-
Tapodi, A., et al. (2009). PARP-1 inhibition-induced activation of PI-3-kinase-Akt pathway promotes resistance to taxol. Biochemical Pharmacology. [Link]
-
De Lorenzo, S. B., & Patel, A. G. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer. [Link]
-
Zemlyankina, E. A., et al. (2021). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International Journal of Molecular Sciences. [Link]
-
Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
-
Sayer, J. (n.d.). The Role of 1-Benzothiophene-5-carboxylic Acid in Modern Synthesis. Tejano Materials. [Link]
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
ResearchGate. (2014). What are the possible starting materials for the synthesis of benzothiophene?. [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
ChemBK. (2022). benzothiophene. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
LookChem. (2025). 5-nitro-1-benzothiophene-2-carboxylic acid. [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Gabriele, B., et al. (2023). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. books.rsc.org [books.rsc.org]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 8. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. hepatochem.com [hepatochem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: 7-Hydroxy-1-benzothiophene-5-carboxylic acid in Fragment-Based Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzothiophene Scaffold as a Privileged Fragment
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The benzothiophene core, a bicyclic system consisting of a fused benzene and thiophene ring, is a prominent member of this class.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2]
This guide focuses on a specific, strategically functionalized derivative: 7-Hydroxy-1-benzothiophene-5-carboxylic acid . This molecule is not merely a building block but an ideal starting point for Fragment-Based Drug Discovery (FBDD). FBDD is a powerful paradigm in modern drug discovery that begins with identifying low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[3] These initial hits are then iteratively optimized or linked together to generate high-affinity lead compounds.[4]
The subject of this guide, this compound, is primed for FBDD due to three key features:
-
A Rigid, Compact Scaffold: The benzothiophene core provides a defined three-dimensional shape, minimizing conformational entropy loss upon binding.
-
Strategic H-Bonding Functionality: The hydroxyl (-OH) group at the 7-position and the carboxylic acid (-COOH) group at the 5-position serve as critical hydrogen bond donors and acceptors, enabling specific interactions with protein active sites.
-
Defined Vectors for Elaboration: These same functional groups act as predictable chemical handles for synthetic elaboration, allowing the fragment to be "grown" into unoccupied pockets of the target protein to enhance potency and selectivity.
Physicochemical Profile and "Rule of Three" Compliance
For a molecule to be an effective fragment, it must possess physicochemical properties that favor efficient binding and subsequent optimization. The "Rule of Three" provides a general guideline for fragment-like chemical space: Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, Hydrogen Bond Acceptors (HBA) ≤ 3.
As detailed in Table 1, this compound exhibits a physicochemical profile that aligns well with these principles, confirming its suitability as a starting point for FBDD campaigns.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₉H₆O₃S | N/A | N/A |
| Molecular Weight | 194.21 g/mol | ≤ 300 | Yes |
| cLogP | 2.4 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Yes |
| Polar Surface Area | 85.8 Ų | N/A | N/A |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
| (Data computationally derived from PubChem CID 268651)[5] |
Application Workflow: From Fragment Screening to Lead Optimization
The successful application of this compound in a drug discovery project follows a structured, multi-stage workflow. This process begins with identifying a protein target and confirming that the fragment binds, followed by structural elucidation and iterative chemical modification.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Hydroxy-1-benzothiophene-2-carboxylic acid | C9H6O3S | CID 268651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxy-Benzothiophene Carboxylic Acids as Multi-Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Kinase Inhibition
The benzothiophene scaffold is a versatile heterocyclic structure that forms the core of numerous pharmacologically active compounds.[1][2] Within this class, hydroxy-benzothiophene carboxylic acids are emerging as potent modulators of critical cellular signaling pathways. While the specific biological targets of every derivative are an area of active investigation, recent compelling evidence has identified 5-hydroxybenzothiophene derivatives as potent multi-kinase inhibitors with significant anti-cancer activity.[3][4] This document provides a detailed guide to the primary kinase targets of this chemical class, of which 7-Hydroxy-1-benzothiophene-5-carboxylic acid is a member, and offers comprehensive protocols for their evaluation.
Derivatives based on the 5-hydroxybenzothiophene core have been shown to inhibit a panel of kinases implicated in cancer cell proliferation, cell cycle regulation, and survival.[4][5] These kinases include members of the CDC-like kinase (Clk), dual-specificity tyrosine-regulated kinase (Dyrk), and death-associated protein kinase (DRAK) families, as well as the mitotic kinase haspin.[5] The ability of a single molecular scaffold to engage multiple, disease-relevant targets simultaneously presents a promising strategy to combat the complexity and chemoresistance often encountered in oncology.[3][5]
This guide will delve into the key kinase targets, their roles in cellular signaling, and provide detailed, field-proven protocols for characterizing the inhibitory activity of compounds like this compound, both in biochemical and cell-based settings.
Primary Biological Targets: A Multi-Pronged Approach to Cancer Signaling
The 5-hydroxybenzothiophene scaffold has been demonstrated to be a privileged structure for the inhibition of several serine/threonine kinases that are crucial for cancer progression. The primary identified targets are involved in fundamental cellular processes such as pre-mRNA splicing, cell cycle control, and apoptosis.
-
CDC-Like Kinases (Clk1, Clk4): These kinases are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[6][7] Dysregulation of splicing is a hallmark of cancer, leading to the production of oncogenic protein isoforms.[7] By inhibiting Clks, hydroxy-benzothiophene derivatives can modulate the splicing machinery, potentially correcting aberrant splicing and suppressing tumor growth.[6]
-
Dual-specificity Tyrosine-regulated Kinases (Dyrk1A, Dyrk1B): The Dyrk family plays diverse roles in cell cycle regulation, cell proliferation, and neuronal development. Overexpression of Dyrk1A and Dyrk1B has been linked to several cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[3][8]
-
Death-Associated Protein Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): As its name suggests, this kinase is involved in the regulation of apoptosis, although its precise role can be context-dependent. Targeting DRAK1 may offer a way to sensitize cancer cells to programmed cell death.
-
Haspin (GSG2): Haspin is a unique kinase that plays an essential role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This modification is critical for the proper alignment of chromosomes during cell division. Inhibition of haspin leads to mitotic defects and can be a potent anti-proliferative strategy.[5]
Signaling Pathway Overview: Intercepting Key Cancer Pathways
The multi-targeting nature of hydroxy-benzothiophene derivatives allows them to intervene at multiple nodes within the cancer signaling network. The inhibition of Clks directly impacts gene expression at the post-transcriptional level, while targeting Dyrk kinases and Haspin disrupts the orderly progression of the cell cycle, ultimately leading to apoptosis.
Caption: Multi-kinase inhibition by hydroxy-benzothiophene derivatives.
Quantitative Data: Inhibitory Potency
The following table summarizes the reported inhibitory concentrations (IC50) for a potent 5-hydroxybenzothiophene hydrazide derivative (Compound 16b from Abd El-Rahman et al., 2024), demonstrating the multi-kinase activity of this scaffold.[3][4]
| Kinase Target | IC50 (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
| Cell-Based Activity | IC50 (µM) |
| U87MG Glioblastoma Cells | 7.2 |
Experimental Protocols
The following protocols provide a framework for the biochemical and cell-based evaluation of this compound and related compounds.
Protocol 1: Biochemical Kinase Inhibition Assay (HTRF® Format)
This protocol describes a robust, high-throughput method for measuring direct kinase inhibition using Homogeneous Time-Resolved Fluorescence (HTRF).[9][10]
Causality and Self-Validation: This assay directly measures the phosphorylation of a substrate by the kinase. A decrease in the HTRF signal in the presence of the test compound is a direct measure of its inhibitory activity. The protocol includes controls for baseline (no enzyme) and maximal activity (vehicle control), ensuring the validity of the results.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a 4X stock solution of this compound and create a serial dilution series in 100% DMSO.
-
Prepare a 2X working solution of the target kinase (e.g., Clk1, Dyrk1A) in the appropriate kinase reaction buffer.
-
Prepare a 2X working solution of the corresponding biotinylated substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare the HTRF detection buffer containing EDTA, a Europium (Eu)-cryptate labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the 4X compound dilutions into the assay wells. Include DMSO-only wells for high signal (100% activity) control.
-
Add 5 µL of the 2X kinase solution to all wells, except for the low signal (0% activity) controls.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 20 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stop the reaction and initiate detection by adding 20 µL of the HTRF detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (Eu-cryptate reference).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low) / (Ratio_high - Ratio_low)]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[11][12]
Causality and Self-Validation: The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is carried out by mitochondrial dehydrogenases in metabolically active, living cells.[11] A decrease in formazan production is directly proportional to the loss of cell viability. The inclusion of untreated and vehicle-treated controls provides a baseline for normal cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., U87MG, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100.
-
Plot the % Viability against the compound concentration to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[13][14]
Causality and Self-Validation: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount. Treatment with a compound that arrests the cell cycle will cause an accumulation of cells in a specific phase, which is quantifiable by flow cytometry.
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Combine the cells and wash twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
Causality and Self-Validation: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[15] This dual staining allows for the clear differentiation of cell populations.
Caption: Workflow for Annexin V / Propidium Iodide apoptosis assay.
Methodology:
-
Cell Preparation:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and wash once with cold PBS.
-
-
Staining:
-
Centrifuge the cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use FITC (for Annexin V) and PI channels to differentiate four populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Conclusion
The 5-hydroxybenzothiophene carboxylic acid scaffold represents a promising starting point for the development of multi-targeted kinase inhibitors for cancer therapy. The protocols outlined in this guide provide a robust framework for researchers to characterize the biological activity of this compound and related analogs. By systematically evaluating their effects on key kinase targets and downstream cellular processes, the therapeutic potential of this chemical class can be thoroughly explored.
References
-
Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., Chen, S.-H., Lin, H.-C., El-Gamil, D. S., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239–1254. [Link]
-
PubMed. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved January 22, 2026, from [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Springer Protocols. [Link]
-
Roskoski, R. Jr. (2016). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology, 1355, 1-10. [Link]
-
Patsnap Synapse. (2024, June 25). What are CLK4 inhibitors and how do they work?. Retrieved January 22, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved January 22, 2026, from [Link]
-
An, W. F., & Wu, J. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 5(2), 233–242. [Link]
-
Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]
-
PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 22, 2026, from [Link]
-
Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
BenchSci. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved January 22, 2026, from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved January 22, 2026, from [Link]
-
Abd El-Rahman, Y. A., et al. (2023). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 28(15), 5824. [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved January 22, 2026, from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 22, 2026, from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 22, 2026, from [Link]
-
Agilent. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved January 22, 2026, from [Link]
-
protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved January 22, 2026, from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved January 22, 2026, from [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 9). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity | Request PDF. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved January 22, 2026, from [Link]
-
Patsnap Synapse. (2024, June 21). What are CLK inhibitors and how do they work?. Retrieved January 22, 2026, from [Link]
-
Lee, J. H., & Kim, H. N. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55631. [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved January 22, 2026, from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2022, September 1). What is the role of radioactive labelled ATP in kinase activity assay?. Retrieved January 22, 2026, from [Link]
-
Yang, L., et al. (2025, March 24). Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure‐Based Virtual Screening. Advanced Science, 12(12), 2407223. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What are CLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Strategic Guide to Developing Kinase Inhibitors Using the 7-Hydroxy-1-benzothiophene-5-carboxylic Acid Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer.[1] This guide provides a comprehensive framework for the discovery and early-stage development of novel kinase inhibitors using 7-Hydroxy-1-benzothiophene-5-carboxylic acid as a versatile starting scaffold. We detail protocols for chemical synthesis of a diverse compound library, robust in vitro biochemical screening, essential cell-based validation assays, and principles of structure-activity relationship (SAR) analysis for lead optimization.
Introduction: The Rationale for the Benzothiophene Scaffold
Kinase inhibitors have revolutionized targeted therapy, but challenges such as acquired resistance and off-target toxicity necessitate the exploration of novel chemical matter.[2] The benzothiophene core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a solid anchor for substituents to probe the ATP-binding pocket of kinases, while its heteroaromatic nature offers diverse points for chemical modification.[3][4]
Recent studies have highlighted derivatives of hydroxybenzothiophene as potent multi-kinase inhibitors with significant anti-cancer activity, validating the potential of this core structure.[2][5][6] Specifically, the this compound scaffold offers two key functional "handles"—a hydroxyl group and a carboxylic acid. These sites are ideal for combinatorial synthesis, allowing for the rapid generation of a library of amides, esters, and ethers to explore the chemical space around the kinase active site.
A primary goal of kinase inhibitor development is often to target key nodes in oncogenic signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[7][8] This cascade is frequently hyperactivated in various cancers due to mutations in genes like BRAF or RAS.[8][9][10] Inhibitors developed from our scaffold can be screened against kinases in this pathway (e.g., BRAF, MEK1/2) to identify promising lead compounds.
Figure 1: Simplified RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.
Library Synthesis Strategy
The foundation of a successful screening campaign is a chemically diverse library of compounds. This compound is an ideal starting point for parallel synthesis.
General Synthetic Protocol: Amide Coupling
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes.
-
Coupling: Add the desired primary or secondary amine (R1R2-NH) (1.2 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified using flash column chromatography or preparative HPLC to yield the desired amide derivative.
Note: A similar strategy can be employed to synthesize ester derivatives by reacting the activated acid with a diverse panel of alcohols. The 7-hydroxyl group can also be modified, for example, via Williamson ether synthesis, to further expand the library.
Experimental Protocols: Screening and Validation
A tiered screening approach is essential for efficiently identifying and validating promising inhibitor candidates. This workflow begins with a high-throughput biochemical assay and progresses to more physiologically relevant cell-based models.[11][12]
Figure 2: Tiered workflow for kinase inhibitor discovery and development.
Protocol 1: In Vitro Kinase Activity Screening (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14][15] Its universal nature makes it suitable for screening against a wide variety of kinases.[1][16]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This new ATP is used in a luciferase/luciferin reaction to generate a light signal directly proportional to the kinase activity.[15]
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the synthesized benzothiophene derivatives in DMSO and dispense 50-100 nL into a low-volume 384-well plate. Include controls: DMSO only (100% activity) and a known potent inhibitor for the target kinase (0% activity).
-
Kinase/Substrate Addition: Prepare a master mix containing the target kinase (e.g., BRAF V600E), its specific substrate (e.g., inactive MEK1), and the kinase reaction buffer. Dispense 2.5 µL of this mix into each well.
-
ATP Initiation: Add 2.5 µL of an ATP solution (concentration at or near the Km for the kinase) to each well to start the reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value for each "hit" compound.
Protocol 2: Cell-Based Target Engagement (Western Blot)
After identifying potent inhibitors in a biochemical assay, it is crucial to confirm that they can enter cells and inhibit the target kinase in its native environment.[11][12] A Western blot measuring the phosphorylation of a direct downstream substrate is a gold-standard method. For a BRAF inhibitor, this would involve measuring the level of phosphorylated MEK (p-MEK).
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cancer cell line with a known activating mutation in the target pathway (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the hit compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-MEK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-MEK1/2) and a loading control (e.g., anti-GAPDH) to ensure equal loading. Quantify band intensity to determine the dose-dependent reduction in substrate phosphorylation.
Data Interpretation and Lead Optimization
The data gathered from the primary and secondary screens fuel the lead optimization cycle through Structure-Activity Relationship (SAR) analysis.[17][18][19] SAR studies correlate changes in a molecule's structure with changes in its biological activity, guiding the rational design of more potent and selective compounds.[18][20]
Example SAR Table:
| Compound ID | R1 (Amide) | R2 (Ether) | BRAF IC50 (nM) | p-MEK Inhibition (EC50, nM) |
| Scaffold | -OH | -OH | >50,000 | >50,000 |
| BZ-01 | Cyclopropylamine | -OH | 8,500 | 15,000 |
| BZ-02 | 3-fluoroaniline | -OH | 950 | 2,100 |
| BZ-03 | 3-chloroaniline | -OH | 470 | 980 |
| BZ-04 | 3-methoxyaniline | -OH | 1,200 | 3,500 |
| BZ-05 | 3-chloroaniline | -OCH3 | 650 | 1,400 |
-
Amide formation is critical for activity (Scaffold vs. BZ-01 to BZ-04).
-
An aromatic amine is preferred over an aliphatic one (BZ-01 vs. BZ-02).
-
Electron-withdrawing halogens at the meta-position of the aniline ring enhance potency (BZ-02 vs. BZ-03).
-
A bulky, electron-donating methoxy group is detrimental compared to a halogen (BZ-03 vs. BZ-04).
-
Methylating the 7-hydroxyl group slightly reduces activity, suggesting it may be an important hydrogen bond donor (BZ-03 vs. BZ-05).
Figure 3: Decision-making workflow for Structure-Activity Relationship (SAR) driven lead optimization.
This iterative process of design, synthesis, and testing allows researchers to systematically refine the scaffold, enhancing target potency, improving selectivity against other kinases, and optimizing drug-like properties.
Conclusion
The this compound scaffold represents a promising and versatile starting point for the development of novel kinase inhibitors. By employing a systematic workflow that combines rational library synthesis with robust biochemical and cell-based screening protocols, research teams can efficiently identify and optimize potent lead compounds. The subsequent application of SAR principles is critical to refining these hits into preclinical candidates with therapeutic potential.
References
- McCubrey, J.A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
-
El-Damasy, D.A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Steelman, L.S., et al. (2011). Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. Aging. Available at: [Link]
-
El-Damasy, D.A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. Available at: [Link]
-
McCubrey, J.A., et al. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. PMC - PubMed Central. Available at: [Link]
-
El-Damasy, D.A., et al. (2024). Full article: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis. Available at: [Link]
-
Yuan, J., et al. (2023). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. MedComm. Available at: [Link]
-
Paul, A., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. Available at: [Link]
-
Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol Website. Available at: [Link]
-
Ullah, A., et al. (2023). RAF-MEK-ERK pathway in cancer evolution and treatment. ResearchGate. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]
-
Widayat, W., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX Website. Available at: [Link]
-
Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]
-
Pharmacology Mentor. (2024). Structure-Activity Relationship (SAR). Pharmacology Mentor Website. Available at: [Link]
-
Automate.video. (2024). Structure-Activity Relationship Studies. Automate.video. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 19. automate.video [automate.video]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Antimicrobial Evaluation of 7-Hydroxy-1-benzothiophene-5-carboxylic Acid Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of significant interest due to their diverse biological activities.[1] Benzothiophene, a fused bicyclic heteroaromatic system, represents a "drug-like" fragment with immense pharmacological potential, showing promise in anticancer, anti-inflammatory, and antimicrobial applications.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of derivatives of 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a promising but underexplored scaffold. We present authoritative, field-proven protocols for determining the antimicrobial efficacy of these novel compounds, including methods for assessing minimum inhibitory and bactericidal concentrations, time-kill kinetics, and preliminary mechanism of action through membrane permeability assays.
Scientific Background & Rationale
The benzothiophene nucleus is a versatile pharmacophore. Various derivatives have demonstrated moderate to excellent inhibitory activities against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][4] Structure-activity relationship (SAR) studies on related tetrahydrobenzothiophene derivatives have revealed that substitutions on the benzene ring significantly influence antibacterial potency.[4] For instance, the presence of electron-withdrawing groups can enhance activity, while electron-donating groups may decrease it.[4]
The this compound scaffold is of particular interest due to its structural features:
-
The Hydroxyl (-OH) Group: Offers a potential site for hydrogen bonding interactions with biological targets and can be a key pharmacophoric feature.
-
The Carboxylic Acid (-COOH) Group: Provides a handle for creating a diverse library of ester or amide derivatives, allowing for fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability.
-
The Benzothiophene Core: Provides a rigid, aromatic backbone for the presentation of functional groups in a defined spatial orientation.
This guide provides the foundational protocols to systematically evaluate a library of derivatives based on this core structure, enabling the identification of lead compounds for future development.
Application Note I: Primary Antimicrobial Efficacy Screening
The initial phase of evaluation involves determining the potency of the synthesized derivatives against a panel of clinically relevant bacteria. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Causality: The broth microdilution method is chosen for its efficiency, low sample consumption, and its ability to generate quantitative, reproducible data, making it ideal for screening a library of compounds.
Workflow Diagram: MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Reference antibiotics (e.g., Ciprofloxacin, Gentamicin)[4]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of each derivative in sterile DMSO. Subsequent dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.[7]
-
Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a volume of the compound stock solution to the first well to achieve the highest desired concentration, and perform 2-fold serial dilutions across the plate. c. Add 100 µL of the standardized bacterial inoculum to each well containing the test compound.
-
Controls (Self-Validation):
-
Growth Control: Well containing CAMHB and bacteria only. This must show clear turbidity.
-
Sterility Control: Well containing CAMHB only. This must remain clear.
-
Solvent Control: Well containing CAMHB, bacteria, and the highest concentration of DMSO used. This ensures the solvent itself is not inhibitory.
-
Positive Control: A reference antibiotic with a known MIC for the tested strains.[8]
-
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
Causality: While MIC indicates growth inhibition (bacteriostatic), MBC determines the concentration required to kill the bacteria (bactericidal). This is a critical distinction for therapeutic development. An agent is considered bactericidal if the MBC is no more than four times the MIC.
Methodology:
-
Post-MIC Incubation: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Data Presentation Template: MIC/MBC Results
| Compound ID | Derivative Structure | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs E. coli |
| Lead-01 | R = -CH₃ | ||||
| Lead-02 | R = -C₂H₅ | ||||
| Control | Ciprofloxacin |
Application Note II: Elucidating the Pace and Mechanism of Action
Promising compounds from the primary screen should be advanced to secondary assays to understand their pharmacological dynamics and potential mechanism of action (MoA).
Protocol 3.1: Time-Kill Kinetic Assay
Causality: This assay provides crucial information on the rate of antibacterial activity (e.g., concentration-dependent vs. time-dependent killing) and helps confirm bactericidal or bacteriostatic effects over time.[9][10] A rapid reduction in bacterial viability is often a desirable characteristic for an antibiotic.
Methodology:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB adjusted to a starting concentration of ~5 x 10⁵ CFU/mL.
-
Treatment: Add the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a "no-drug" growth control.[11]
-
Sampling Over Time: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.[9]
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Protocol 3.2: Bacterial Membrane Permeability Assay
Causality: Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane. This assay provides a rapid screen to determine if the benzothiophene derivatives compromise membrane integrity, a common mechanism for heterocyclic antimicrobials.[13] We will use the fluorescent probe N-Phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged membrane but weakly in aqueous solution.[14]
Workflow Diagram: Membrane Permeability Assay
Caption: Workflow for assessing membrane permeability using NPN dye.
Materials:
-
N-Phenyl-1-naphthylamine (NPN)
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)[14]
-
Positive control (e.g., Polymyxin B for Gram-negative bacteria)
Methodology:
-
Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Harvest the cells by centrifugation, wash them, and resuspend them in HEPES buffer to an OD₆₀₀ of 0.5.[15]
-
Assay: a. Add the cell suspension to a cuvette or the wells of a black 96-well plate. b. Add NPN to a final concentration of 10 µM and allow it to equilibrate. c. Measure the baseline fluorescence. d. Add the test compound at a desired concentration (e.g., 1x MIC). e. Immediately monitor the change in fluorescence over time. A rapid and sustained increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.[14][16]
Troubleshooting & Expert Insights
-
Compound Solubility: If a compound precipitates in the aqueous CAMHB, re-evaluate the stock concentration or the percentage of DMSO. A small amount of a non-inhibitory surfactant like Tween-80 (e.g., 0.002%) can sometimes aid solubility, but must be validated with a solvent control.
-
Inconsistent MICs: Ensure the bacterial inoculum is standardized precisely. Variations in inoculum density are a common source of error. Always use fresh (18-24h) colonies for inoculum preparation.[7]
-
Interpreting Time-Kill Data: A bacteriostatic effect may show an initial drop in CFU/mL followed by a return to the initial inoculum level, while the growth control continues to increase. A bactericidal agent will show a continuous decline.[10]
-
Fluorescence Quenching: Some colored compounds can interfere with fluorescence assays. Always run a control with the compound and NPN in buffer without cells to check for any intrinsic fluorescence or quenching effects.
Conclusion & Future Directions
This guide provides a robust framework for the initial antimicrobial characterization of novel this compound derivatives. By following these standardized protocols, researchers can generate reliable, comparable data on compound potency (MIC/MBC), killing kinetics, and a primary mechanism of action. Compounds demonstrating potent bactericidal activity and evidence of membrane disruption should be prioritized for further studies, including cytotoxicity assays against mammalian cell lines, advanced mechanism of action studies (e.g., macromolecular synthesis inhibition), and in vivo efficacy models. The systematic application of these methods will accelerate the discovery of new antimicrobial agents from this promising chemical class.
References
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Manjunatha, K. S., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society. Available at: [Link]
-
Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry. Available at: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. Available at: [Link]
-
Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
ResearchGate. (2024). How to assess bacterial permeability? Available at: [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
EUCAST. (n.d.). EUCAST Home. Available at: [Link]
-
Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Available at: [Link]
-
Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Available at: [Link]
-
EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]
-
Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. Available at: [Link]
-
Appiah, T., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
-
ResearchGate. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available at: [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Available at: [Link]
-
ResearchGate. (2019). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]
-
Journal of Clinical Microbiology. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]
-
Oxford Academic. (2019). Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. Available at: [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. protocols.io [protocols.io]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
- 11. japsonline.com [japsonline.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
7-Hydroxy-1-benzothiophene-5-carboxylic acid in organic electronics
An in-depth analysis of current literature reveals that while the broader class of benzothiophene derivatives is a cornerstone in the development of advanced organic electronic materials, specific application data for 7-Hydroxy-1-benzothiophene-5-carboxylic acid is not extensively documented.[1][2][3] However, the unique bifunctional nature of this molecule—possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on a rigid, π-conjugated benzothiophene core—presents a compelling case for its exploration as a versatile building block in organic electronics. The hydroxyl group offers a reactive site for etherification or esterification to introduce solubilizing chains or other functional moieties, while the carboxylic acid group is an excellent anchor for surface modification or for forming amide and ester linkages.[4][5]
This guide, therefore, serves as a forward-looking application note, extrapolating from the well-established chemistry of related compounds to provide detailed protocols for the synthesis of a novel derivative and its application in organic field-effect transistors (OFETs). We will explore how this compound can be leveraged as a precursor for a solution-processable organic semiconductor and as a surface modifier for dielectric layers in OFETs.
Part 1: Synthesis of a Soluble Benzothiophene Derivative
The inherent rigidity and planarity of the benzothiophene core are advantageous for charge transport, but often lead to poor solubility in common organic solvents, hindering device fabrication via solution-based methods.[4] To overcome this, long alkyl chains can be attached to the core. Here, we propose a synthetic route to a diester derivative, 7-(octyloxy)-1-benzothiophene-5-carboxylic acid octyl ester, designed to enhance solubility.
Protocol 1: Synthesis of 7-(octyloxy)-1-benzothiophene-5-carboxylic acid octyl ester
Objective: To synthesize a solution-processable derivative of this compound.
Reaction Scheme:
Caption: Synthetic route to a soluble diester derivative.
Materials:
-
This compound
-
1-bromooctane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF (40 mL).
-
Addition of Alkyl Halide: Add 1-bromooctane (2.5 eq) to the suspension. The slight excess ensures both the hydroxyl and carboxylic acid groups react.
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure diester product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Application in Organic Field-Effect Transistors (OFETs)
The synthesized soluble benzothiophene derivative can be utilized as the active semiconductor layer in an OFET. Its performance will be highly dependent on the quality of the thin film and the interface with the dielectric layer.[2][3]
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
Objective: To fabricate and characterize an OFET using the synthesized derivative as the p-type semiconductor.
Caption: Workflow for OFET device fabrication.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized 7-(octyloxy)-1-benzothiophene-5-carboxylic acid octyl ester
-
Chlorobenzene or Toluene, anhydrous
-
Gold (Au) for source/drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in a bath of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat with UV-Ozone for 10 minutes to remove any remaining organic residues and create a hydrophilic surface.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the synthesized benzothiophene derivative in chlorobenzene at a concentration of 5 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the cleaned Si/SiO₂ substrate at 2000 rpm for 60 seconds.
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal at 100 °C for 30 minutes to remove residual solvent and promote molecular ordering in the thin film.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1 mm) over the semiconductor film.
-
Deposit 50 nm of gold (Au) through the mask using thermal evaporation at a rate of ~0.1 Å/s. This defines the top-contact source and drain electrodes.
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Calculate key performance metrics such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
-
Hypothetical Performance Data
The following table summarizes expected performance parameters for an OFET based on the synthesized material. These values are hypothetical but are based on typical performance for solution-processed benzothiophene derivatives.
| Parameter | Symbol | Expected Value |
| Field-Effect Mobility | µ | 0.1 - 1.0 cm²/Vs |
| On/Off Current Ratio | I_on/I_off | > 10⁵ |
| Threshold Voltage | V_th | -5 to -20 V |
Part 3: Surface Modification Application
The carboxylic acid group of the original this compound can be used to form a self-assembled monolayer (SAM) on hydroxyl-bearing dielectric surfaces like SiO₂ or Al₂O₃. This can passivate trap states at the dielectric-semiconductor interface, leading to improved device performance and stability.[4][6]
Protocol 3: Dielectric Surface Modification
Objective: To functionalize a SiO₂ surface with this compound to improve the performance of an overlying semiconductor layer.
-
Substrate Preparation: Clean Si/SiO₂ substrates as described in Protocol 2, Step 1.
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned substrates in this solution for 12 hours at room temperature. The carboxylic acid group will anchor to the hydroxylated SiO₂ surface.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen.
-
-
Characterization: The formation of the SAM can be confirmed by contact angle measurements (the surface should become more hydrophobic) and atomic force microscopy (AFM).
-
Device Fabrication: Proceed with the deposition of a different organic semiconductor (e.g., pentacene or a different BTBT derivative) and the subsequent fabrication steps as outlined in Protocol 2. The performance of this device can then be compared to a device fabricated on an untreated SiO₂ surface to quantify the benefit of the SAM.
Conclusion
While this compound is not yet a mainstream material in organic electronics, its structure presents significant potential. The protocols detailed in this guide provide a robust framework for synthesizing a soluble derivative and for exploring its applications as both a primary semiconductor and a surface modifier in OFETs. The bifunctional nature of this molecule opens avenues for creating a new class of materials with tunable properties, making it a promising candidate for future research in the field.
References
-
ResearchGate. (n.d.). Structures, Properties, and Device Applications for[1]Benzothieno[3,2‐b]Benzothiophene Derivatives. Retrieved from ResearchGate.
-
MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm. Retrieved from [Link]
- ResearchGate. (n.d.). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative.
-
PubMed. (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno-benzothiophene derivative. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
-
PubChem. (n.d.). 5-Hydroxy-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient enhancement in organic photovoltaics by introducing simple-structured benzo[1,2-b:4,5-b′]dithiophene-based large-bandgap small molecules as the third component. Journal of Materials Chemistry C. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
American Chemical Society. (n.d.). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2025). Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
-
PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. Retrieved from [Link]
- ARKIVOC. (2025). (PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives.
-
Tohoku University. (n.d.). Organic photovoltaics based on 5-hexylthiophene-fused porphyrazines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno-benzothiophene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 7-Hydroxy-1-benzothiophene-5-carboxylic acid for bioassays
Application Note & Protocol Guide
Topic: Strategic Derivatization of 7-Hydroxy-1-benzothiophene-5-carboxylic acid for High-Throughput Bioassays
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Molecules incorporating this nucleus exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[3][4][5] The compound this compound represents a particularly valuable starting point for drug discovery campaigns. It possesses two distinct and chemically addressable functional groups: a phenolic hydroxyl (-OH) at the 7-position and a carboxylic acid (-COOH) at the 5-position. This duality allows for systematic chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.
This document provides a detailed guide on the strategic derivatization of this core scaffold. We present robust, field-proven protocols for the selective modification of both the carboxylic acid and phenolic hydroxyl groups. The objective is to enable research teams to efficiently generate diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the identification of lead compounds for various therapeutic targets.
The Strategic Imperative for Derivatization
The parent molecule, while a promising scaffold, often requires structural modification to optimize its drug-like properties. The rationale for derivatizing the two key functional groups is rooted in fundamental medicinal chemistry principles:
-
The 5-Carboxylic Acid: At physiological pH, this group is typically deprotonated to its carboxylate form. While this can be crucial for interacting with certain biological targets (e.g., forming salt bridges in an active site), the negative charge can impede cell membrane permeability, limiting oral bioavailability. Converting the carboxylic acid to a neutral ester or amide is a classic strategy to enhance cell penetration and create prodrugs that may be hydrolyzed by intracellular esterases.[6]
-
The 7-Phenolic Hydroxyl: The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor. However, it is also a primary site for Phase II metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance from the body. Masking this group via etherification can significantly improve metabolic stability.[7] Furthermore, modifying this position with different alkyl or aryl groups allows for probing specific steric and electronic interactions within a target's binding pocket.
By systematically modifying these two positions, a researcher can fine-tune a compound's lipophilicity, polarity, metabolic stability, and target-binding affinity.
Synthetic Protocols: Building the Chemical Library
The following protocols are designed for reliability and scalability. They employ modern, mild reaction conditions to ensure high yields and compatibility with a broad range of functional groups on the derivatizing reagents.
Protocol 1: Derivatization of the 5-Carboxylic Acid via Esterification
While traditional Fischer esterification is an option, it requires harsh acidic conditions and high temperatures that may not be suitable for complex substrates.[8][9] We recommend a milder approach using di-t-butyl dicarbonate ((BOC)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method proceeds at or near room temperature and the byproducts (t-butanol and CO₂) are volatile, simplifying product purification.[10]
A. Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired primary or secondary alcohol (1.2 eq).
-
Dissolve the components in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, approx. 10 mL per mmol of starting acid).
-
-
Reaction Execution:
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
While stirring, slowly add di-t-butyl dicarbonate ((BOC)₂O) (1.5 eq) to the mixture. Note: CO₂ evolution will occur.
-
Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir at room temperature (20-25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification & Characterization:
Protocol 2: Derivatization of the 7-Hydroxy Group via Williamson Ether Synthesis
This classic and robust method is ideal for forming ethers from phenols. It involves the deprotonation of the hydroxyl group with a mild base, followed by nucleophilic substitution with an alkyl halide.[7]
B. Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry 50 mL round-bottom flask, add the this compound derivative (ester or acid) (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) as the base.
-
Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone.
-
-
Reaction Execution:
-
Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.
-
Heat the reaction to 60-80°C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
If DMF was used as the solvent, dilute the filtrate with EtOAc and wash extensively with water to remove the DMF, followed by a brine wash. If Acetone was used, simply concentrate the filtrate under reduced pressure.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether.
-
-
Purification & Characterization:
Library Generation Workflow & Data Management
A powerful approach is to employ an orthogonal synthesis strategy. First, create a series of esters using Protocol 1. Then, each of these esters can serve as a substrate for a variety of etherification reactions using Protocol 2, rapidly generating a matrix of diverse compounds.
Hypothetical Synthesis & Bioassay Data
To illustrate the outcome, the tables below summarize representative data for a small, focused library. Purity is assumed to be determined by HPLC analysis, and bioactivity is represented by a generic IC₅₀ value from an enzyme inhibition assay.
Table 1: Summary of Synthetic Results
| Compound ID | R¹ (Ester Group) | R² (Ether Group) | Protocol Used | Yield (%) | Purity (%) |
| BT-E1 | -CH₃ | -H | 1 | 85 | >98 |
| BT-E2 | -CH₂CH₃ | -H | 1 | 82 | >99 |
| BT-E3 | -CH(CH₃)₂ | -H | 1 | 75 | >98 |
| BT-EE1 | -CH₃ | -CH₂-Ph | 1 then 2 | 78 | >99 |
| BT-EE2 | -CH₂CH₃ | -CH₂-Ph | 1 then 2 | 80 | >98 |
| BT-EE3 | -CH₂CH₃ | -CH₂CH=CH₂ | 1 then 2 | 83 | >99 |
Table 2: Representative Bioassay Screening Results (Kinase X Inhibition)
| Compound ID | IC₅₀ (nM) | Notes on SAR |
| BT-E1 | 850 | Modest activity from the methyl ester. |
| BT-E2 | 720 | Ethyl ester shows slightly improved activity, suggesting a small hydrophobic pocket. |
| BT-E3 | >10,000 | Isopropyl ester is inactive; likely steric hindrance at the ester position. |
| BT-EE1 | 150 | Benzyl ether significantly improves potency over BT-E1. |
| BT-EE2 | 45 | Combination of ethyl ester and benzyl ether is highly synergistic. |
| BT-EE3 | 350 | Allyl ether is less effective than benzyl, indicating a preference for an aromatic moiety. |
Conclusion
The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The derivatization protocols provided herein offer a robust and efficient pathway for generating diverse chemical libraries. By strategically modifying the carboxylic acid and phenolic hydroxyl groups, researchers can systematically explore the structure-activity landscape, leading to the optimization of potency, selectivity, and pharmacokinetic properties. This approach, combining efficient synthesis with structured biological screening, is fundamental to modern drug discovery and development.
References
-
Sreeja S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 15-22. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Chemistry Steps. Available at: [Link]
-
IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
-
Sasidhar, B. S., et al. (2023). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Fiamegos, Y. C., et al. (2004). Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. Journal of Chromatography A, 1041(1-2), 11-8. Available at: [Link]
-
Lin, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 962355. Available at: [Link]
-
de Almeida, L. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(11), 3591. Available at: [Link]
-
Allen, J. G., & Katz, C. E. (2011). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of organic chemistry, 76(7), 2363–2373. Available at: [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research, 6(5), 1583-1592. Available at: [Link]
-
Gökçek, İ., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 119. Available at: [Link]
-
Khairnar, R. D., & Shrivastava, S. P. (2013). Techniques for Analysis of Plant Phenolic Compounds. International Journal of Advanced Technology in Engineering and Science, 1(2), 1-10. Available at: [Link]
- Bourgeois, M. J., et al. (1981). Process for the etherification of phenols. Google Patents. EP0037353A1.
-
Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European journal of medicinal chemistry, 45(2), 825–830. Available at: [Link]
-
Wang, Y., et al. (2023). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Foods, 12(14), 2736. Available at: [Link]
- Bourgeois, M. J., et al. (1984). Etherification of phenols. Google Patents. US4487975A.
-
Wikipedia. (n.d.). Phenol ether. Wikipedia. Available at: [Link]
-
Kalluraya, B., et al. (2013). Synthesis and characterization of novel benzothiophene substituted oxadiazole derivatives and their antimicrobial activity. Der Pharma Chemica, 5(2), 185-195. Available at: [Link]
-
Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 62–84. Available at: [Link]
-
Kamal, A., et al. (2020). Synthesis, characterization of novel benzothiophene. Madridge Journal of Molecular and-material sciences. Available at: [Link]
-
Fiamegos, Y. C., et al. (2004). Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. Semantic Scholar. Available at: [Link]
-
Attimarad, M., et al. (2005). SYNTHESIS OF HYDROXY BENZOTHIOPHENE/NAPHTHALENE CARBOXYLIC ACIDS AS POTENT NSAIDS. Indian Journal of Heterocyclic Chemistry, 14, 285-288. Available at: [Link]
-
Xiang, H., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. Bioorganic & medicinal chemistry, 47, 116395. Available at: [Link]
-
Gökçek, İ., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 7. Phenol ether - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. ias.ac.in [ias.ac.in]
- 14. malayajournal.org [malayajournal.org]
Application Notes and Protocols for High-Throughput Screening of 7-Hydroxy-1-benzothiophene-5-carboxylic acid and its Analogs
Introduction: The Therapeutic Potential of Benzothiophene Scaffolds
The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] 7-Hydroxy-1-benzothiophene-5-carboxylic acid represents a key starting point for the exploration of this chemical space. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify novel therapeutic candidates.[4][5] This document provides detailed application notes and protocols for establishing robust HTS campaigns to identify and characterize bioactive molecules based on the this compound scaffold.
Given the prevalence of benzothiophene derivatives as kinase inhibitors, these protocols will focus on identifying modulators of a representative protein kinase, a critical class of enzymes in cellular signaling and a major target for cancer therapy. We will describe both a primary biochemical assay to identify direct enzyme inhibitors and a secondary cell-based assay to confirm activity in a physiological context.
Part 1: Biochemical High-Throughput Screening for Direct Enzyme Inhibition
Principle of the Assay
To identify direct inhibitors of a target kinase, we will employ a fluorescence polarization (FP)-based assay. This method is well-suited for HTS due to its homogeneous format (no washing steps), sensitivity, and rapid read times.[6] The assay measures the binding of a fluorescently labeled tracer molecule (a known ligand or substrate peptide) to the target kinase. When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to the much larger kinase enzyme, the tracer's rotation slows, and the emitted light remains polarized. A test compound that inhibits the binding of the tracer to the kinase will result in a decrease in fluorescence polarization.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Fluorescence Polarization HTS Workflow.
Detailed Protocol: FP-Based Kinase Inhibition Assay
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Target Kinase (e.g., SRC) | Commercially available | Varies | -80°C |
| Fluorescent Tracer | Commercially available | Varies | -20°C |
| Assay Buffer | In-house preparation | N/A | 4°C |
| 384-well, low-volume, black plates | Greiner Bio-One | 784076 | RT |
| Acoustic Liquid Handler | e.g., ECHO 525 | N/A | N/A |
| Plate Reader with FP capability | e.g., PHERAstar | N/A | N/A |
Assay Buffer Composition:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
0.01% Brij-35
-
1 mM DTT (add fresh)
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound from the library plates into a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and a known inhibitor of the target kinase (positive control, 100% inhibition) into designated wells.
-
-
Reagent Preparation:
-
Thaw the kinase and fluorescent tracer on ice.
-
Prepare the kinase solution in assay buffer at 2X the final concentration.
-
Prepare the fluorescent tracer solution in assay buffer at 2X the final concentration. The optimal concentrations of both kinase and tracer should be determined in a preceding assay development phase.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase solution to all wells of the assay plate containing the compounds and controls.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Centrifuge the plate again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore, measuring fluorescence polarization (mP).
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos)) where mP_sample is the value from the test well, mP_pos is the average of the positive controls, and mP_neg is the average of the negative controls.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[7]
-
Part 2: Cell-Based Secondary Assay for Confirmation of Biological Activity
Principle of the Assay
Hits identified from the primary biochemical screen need to be validated in a more physiologically relevant system. A cell-based assay can confirm that the compound is cell-permeable and retains its inhibitory activity within a cellular context.[8][9][10] For a kinase target involved in cancer cell proliferation, a simple and effective secondary assay is to measure the viability of a cancer cell line known to be dependent on the activity of that kinase. A compound that inhibits the target kinase should lead to a decrease in cell viability.
Experimental Workflow: Cell Viability Assay
Caption: Cell Viability HTS Workflow.
Detailed Protocol: Luminescence-Based Cell Viability Assay
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Cancer Cell Line | ATCC | Varies | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | Varies | -20°C |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | -20°C |
| 384-well, solid white, tissue culture-treated plates | Corning | 3570 | RT |
| Multichannel Pipettor or Automated Liquid Handler | N/A | N/A | N/A |
| Luminescence Plate Reader | e.g., EnVision | N/A | N/A |
Protocol Steps:
-
Cell Plating:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells and perform a cell count.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 1000 cells/well).
-
Using a multichannel pipettor or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well white plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the "hit" compounds identified in the primary screen. A 10-point, 3-fold dilution series starting at 10 µM is a common starting point.
-
Add 10 µL of the diluted compounds to the corresponding wells of the cell plate. Include DMSO-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percentage of viability for each concentration of the compound relative to the DMSO-treated controls.
-
Plot the percentage of viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each active compound.
-
Conclusion and Forward Look
The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound and its derivatives. By combining a sensitive biochemical assay for primary screening with a physiologically relevant cell-based assay for secondary validation, researchers can efficiently identify and prioritize compounds for further lead optimization. These methods are adaptable to various targets and can be scaled to accommodate large compound libraries, accelerating the discovery of novel therapeutics.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
- Fluorometric Enzyme Assays. (n.d.). Creative Enzymes.
- High-Throughput Screening Assays. (n.d.). Assay Genie.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2014). Future Oncology.
- A high throughput screening assay system for the identification of small molecule inhibitors of gsp. (2014). PLoS One.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences.
- Fluorescence-Based Kinetic Assay for High-Throughput Discovery and Engineering of Stereoselective omega-Transaminases. (2015). Advanced Synthesis & Catalysis.
- Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia.
- High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed.
- Cell Based Assays in High Throughput Mode (HTS). (2016). ResearchGate.
- Cell-based assays for high-throughput screening. (2010). Molecular Biotechnology.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today.
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Introduction
7-Hydroxy-1-benzothiophene-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, valued for its utility in the development of novel therapeutic agents. Its synthesis, however, can be challenging, often plagued by issues of low yield, difficult purification, and unexpected side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve consistent, high-yield synthesis of this valuable compound.
Core Synthesis Pathway Overview
While several synthetic routes exist for benzothiophenes, a common and adaptable strategy for this specific scaffold involves a multi-step sequence. A representative pathway often begins with a Stobbe condensation, followed by a Friedel-Crafts-type cyclization to form the benzothiophene core, and concluding with deprotection or hydrolysis steps to reveal the final hydroxy and carboxylic acid functionalities.[1] This guide will focus on troubleshooting issues that may arise during such a synthetic sequence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low (<30%). Where should I start investigating?
Answer: Low yields in multi-step heterocyclic synthesis are a frequent challenge and can stem from several factors. A systematic approach is the most effective way to identify and resolve the bottleneck.[2]
Initial Diagnostic Workflow:
-
Re-evaluate Starting Material Quality:
-
Purity: Are your initial reagents (e.g., thioglycolic acid derivative, substituted benzaldehyde) of sufficient purity? Impurities can act as catalyst poisons or participate in side reactions.[2] Always use reagents from a reliable source or purify them before use.
-
Stability: Is there any possibility of degradation of starting materials during storage? For example, thiols can oxidize over time.
-
-
Monitor Reaction Progression:
-
It is critical to monitor each step of the reaction sequence using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to pinpoint which specific step is failing (e.g., incomplete condensation, failed cyclization, or decomposition during workup).
-
-
Inert Atmosphere and Solvent Purity:
-
Many reagents used in heterocyclic synthesis, particularly organometallics or strong bases, are sensitive to air and moisture.[2] Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and anhydrous solvents where necessary.
-
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Systematic workflow for troubleshooting low yields.
Question 2: I am observing multiple spots on my TLC plate post-cyclization, and purification by column chromatography is difficult.
Answer: The formation of multiple products during the cyclization step often points to issues with regioselectivity or the formation of side products. Purification of highly polar, functionalized aromatic compounds can also be challenging.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Regioselectivity | If the intermediate for cyclization has multiple potential sites for ring closure, a mixture of isomers can be formed. This is highly dependent on the choice of cyclizing agent (e.g., Lewis acid). | Screen Cyclization Catalysts: Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) or Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid).[4] Different catalysts can favor the formation of one regioisomer over another. |
| Incomplete Reaction | The starting material for the cyclization may still be present, complicating the product mixture. | Drive the Reaction to Completion: Increase the reaction time or temperature moderately. Monitor closely by TLC to avoid decomposition. Adding a higher molar equivalent of the catalyst may also help. |
| Side Product Formation | The strong acidic conditions of Friedel-Crafts type reactions can lead to sulfonation or other undesired electrophilic aromatic substitutions if not carefully controlled. | Control Reaction Temperature: Run the cyclization at the lowest effective temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. |
| Difficult Purification | Carboxylic acids and phenolic compounds can streak on silica gel, leading to poor separation.[3] | Modify the Eluent: Add a small percentage (0.5-1%) of acetic or formic acid to the mobile phase (e.g., Hexane/Ethyl Acetate) to suppress the ionization of the carboxylic acid and hydroxyl groups, which often results in sharper bands. |
| Recrystallization | If column chromatography fails to yield pure product, recrystallization is an excellent alternative for crystalline solids.[3] | Solvent Screening: Test a range of solvents and solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Acetone) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Question 3: The final product appears dark and discolored, suggesting decomposition. What is the likely cause?
Answer: The phenolic hydroxyl group on the benzothiophene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, especially in the presence of air, base, or trace metals.
Preventative Measures:
-
Inert Workup: During the final hydrolysis and workup steps, use solvents that have been degassed by bubbling with nitrogen or argon. This minimizes dissolved oxygen.
-
Control pH: When basifying to deprotonate the carboxylic acid during extraction, avoid excessively high pH or prolonged exposure to basic conditions, which can promote oxidation of the phenol.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to the aqueous phase during workup can help prevent oxidation.
-
Purification Considerations: When purifying the final product, work quickly and store the purified material under an inert atmosphere, protected from light.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the reaction? A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the reaction's progress (disappearance of starting material, appearance of product). LC-MS is invaluable for confirming the mass of the product and intermediates, helping to identify unexpected side products.[2]
Q2: How critical is the choice of base in the initial condensation step? A2: The choice of base is critical. For a Stobbe condensation, a strong base like potassium tert-butoxide is often required to generate the necessary carbanion. The stoichiometry of the base is also important; using an insufficient amount will result in an incomplete reaction, while a large excess can promote side reactions.
Q3: Can I scale up this synthesis? What are the main challenges? A3: Scaling up presents challenges related to heat transfer, mixing, and reagent addition.
-
Heat Management: The cyclization step, in particular, can be highly exothermic. On a larger scale, the rate of reagent addition must be carefully controlled, and efficient overhead stirring is necessary to ensure even temperature distribution and prevent localized overheating.
-
Workup and Extraction: Handling larger volumes during aqueous workup can be cumbersome. Ensure you have appropriately sized separatory funnels or extraction vessels.
-
Purification: Purification by column chromatography becomes less practical at a large scale. Developing a reliable recrystallization protocol during small-scale experiments is highly recommended as it is a more scalable purification technique.[3]
Q4: My final product shows a broad peak in the ¹H NMR for the hydroxyl proton. Is this normal? A4: Yes, this is very common. The chemical shift of hydroxyl (-OH) and carboxylic acid (-COOH) protons is highly dependent on concentration, temperature, and solvent. They often appear as broad singlets and can exchange with trace amounts of D₂O in the NMR solvent, sometimes causing them to disappear entirely. To confirm their presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the exchangeable protons will disappear.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure and should be adapted and optimized based on your specific starting materials and laboratory conditions.
Step 1: Stobbe Condensation
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (1.2 equivalents) to the THF and cool the resulting slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve your substituted benzaldehyde (1.0 equivalent) and a suitable thioglycolic acid ester (e.g., diethyl thioglycolate, 1.1 equivalents) in anhydrous THF.
-
Add the solution from step 3 dropwise to the cooled potassium tert-butoxide slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude condensation product.
Step 2: Friedel-Crafts Cyclization and Hydrolysis
-
Place the crude product from Step 1 in a round-bottom flask under a nitrogen atmosphere.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the crude material) and heat the mixture with efficient stirring to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and very carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate should form. If the intermediate is an ester, it may be collected by filtration.
-
For simultaneous hydrolysis, add a 5 M NaOH solution to the quenched mixture and heat to reflux for 2-4 hours to hydrolyze the ester and any remaining PPA complexes.
-
Cool the mixture and acidify with concentrated HCl to a pH of ~1-2 to precipitate the crude this compound.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Purification by Recrystallization [3]
-
Transfer the crude, air-dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., aqueous ethanol) and heat the mixture on a hot plate until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator for 1-2 hours to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Characterize the final product by NMR, LC-MS, and melting point to confirm purity and identity.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
-
Gomaa, A. M., & Ali, M. M. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(19), 4430. [Link]
-
Bao, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7073-7083. [Link]
-
Bonjouklian, R. (1985). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene. Synthetic Communications, 15(8), 711–713. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
Sources
Technical Support Center: Purification of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This molecule, with its polar hydroxyl and carboxylic acid functionalities, presents unique purification hurdles. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography.[1] The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Recrystallization is ideal for removing small amounts of impurities from a large batch of a crystalline product, while column chromatography excels at separating complex mixtures or purifying non-crystalline materials.[1][2]
Q2: How can I identify the likely impurities in my crude sample?
Impurities typically arise from the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors used in reactions like Stobbe condensation or Friedel-Crafts cyclization.[3]
-
Isomeric Byproducts: Side reactions can lead to the formation of isomers, which may have very similar polarities, making separation challenging.
-
Degradation Products: The hydroxy-substituted benzothiophene core can be susceptible to oxidation, especially under harsh reaction or workup conditions.
-
Process-Related Impurities: Reagents, solvents, or catalysts used during the synthesis and workup.[4]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A multi-faceted approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components and determine an appropriate solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification of the main compound and any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the desired product and for identifying and quantifying impurities with distinct spectral signatures.[1]
-
Mass Spectrometry (MS), often coupled with GC or LC: Confirms the molecular weight of the product and helps identify unknown impurities.[1]
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: Supersaturation above the compound's melting point. The solution is becoming saturated at a temperature higher than the melting point of your compound (or a eutectic mixture with impurities).
-
Solution: Add more solvent to the hot mixture to decrease the saturation point, ensuring it remains below the compound's melting point. Allow the solution to cool much more slowly to give the molecules adequate time to arrange into a crystal lattice.[1][5]
-
Possible Cause 2: Insufficient solvent polarity. The solvent may be too nonpolar, causing the polar compound to crash out of the solution as an amorphous oil.
-
Solution: Use a more polar solvent or a mixed-solvent system. For instance, if you are using an alcohol, adding a small amount of water can increase the polarity of the medium and promote proper crystal formation.[6]
Problem 2: Very low yield or no crystal formation upon cooling.
-
Possible Cause 1: Excessive solvent usage. Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization and leading to poor recovery.[5][6]
-
Solution: This is the most common cause of low yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] If too much was added, carefully evaporate some solvent and allow the solution to cool again.
-
Possible Cause 2: The solution is not sufficiently saturated.
-
Solution: Induce crystallization. Scratch the inside of the flask with a glass rod at the solution's meniscus to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound to initiate the crystallization process.[5]
Problem 3: Final crystals are still colored.
-
Possible Cause: Presence of highly colored, polar impurities. These impurities may have similar solubility profiles to the target compound or are trapped within the crystal lattice.
-
Solution: During the recrystallization process, add a small amount (1-2% by weight) of activated carbon to the hot solution. The carbon will adsorb the colored impurities.[5] Swirl the mixture for a few minutes and then perform a hot filtration through a pre-heated funnel containing celite or filter paper to remove the carbon before allowing the filtrate to cool.[5]
Part 3: Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.
Problem 1: The compound streaks badly and does not elute (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough. The highly polar carboxylic acid and hydroxyl groups on your compound are adsorbing very strongly to the acidic silica gel stationary phase.[2]
-
Solution: Drastically increase the polarity of your mobile phase. For this compound, a standard ethyl acetate/hexane system may be insufficient. Add a more polar solvent like methanol to your eluent system (e.g., 5-10% methanol in dichloromethane or ethyl acetate).[7]
Problem 2: The compound shows significant "tailing" and gives broad peaks.
-
Possible Cause: Strong acidic interactions with silica gel. The carboxylic acid moiety can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Solution: Add a small amount of a competitive acid, like acetic acid or formic acid (typically 0.5-2%), to the mobile phase. This will protonate the silanol groups and the analyte, reducing the strong ionic interactions and resulting in sharper, more symmetrical peaks.
Problem 3: Poor separation from an impurity with a very similar Rf value.
-
Possible Cause: Insufficient selectivity of the chromatographic system. The chosen mobile phase is not able to differentiate effectively between the two compounds.[7]
-
Solution 1: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This can improve the resolution between closely eluting compounds.[8]
-
Solution 2: Change the Solvent System. Altering the composition of the mobile phase can change the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order and improve separation.[7]
-
Solution 3: Consider a Different Stationary Phase. If silica gel fails, alternatives like alumina (which is basic and can be useful for acidic compounds) or reversed-phase silica (C18) with a polar mobile phase (like water/acetonitrile) could provide the necessary selectivity.[7]
Part 4: Data Presentation & Protocols
Table 1: Recommended Starting Solvent Systems
| Purification Method | Solvent/Mobile Phase System | Rationale & Comments |
| Recrystallization | Ethanol/Water | The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling, promoting crystallization.[6] |
| Isopropanol | A single solvent system where the compound exhibits high solubility when hot and low solubility when cold. | |
| Acetic Acid/Water | Useful if the crude product is soluble in warm acetic acid. Water is used as the anti-solvent. | |
| Column Chromatography | Dichloromethane / Methanol / Acetic Acid (e.g., 90:10:1) | A robust system for polar acidic compounds. Methanol provides the necessary polarity, and acetic acid minimizes tailing. |
| Ethyl Acetate / Hexane / Acetic Acid (e.g., Gradient from 50:50:1 to 80:20:1) | A gradient approach can effectively separate less polar impurities first before eluting the highly polar target compound.[8] |
Experimental Protocol 1: Recrystallization
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. If it dissolves, add a few drops of the anti-solvent (e.g., water) until turbidity appears. If the turbidity disappears upon reheating, the solvent system is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., ethanol) to the flask and heat the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 2-3 minutes.[5]
-
Hot Filtration (if carbon was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the carbon.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Experimental Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.[8] Remember to include ~1% acetic acid in the TLC solvent jar.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry (wet packing) to ensure a homogenous bed without cracks or air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 5: Visualizations & Workflows
Caption: Decision tree for selecting the optimal purification method.
Caption: Standard workflow for the recrystallization protocol.
Caption: Workflow for purification by flash column chromatography.
Part 6: References
-
Benchchem. (2025). Technical Support Center: Purification of Polar Aromatic Compounds. Benchchem.
-
Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene. Retrieved from
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from
-
Benchchem. (2025). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. Benchchem.
-
Benchchem. (2025). Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene. Benchchem.
-
Attimarad, M., Mohan, S., & Murthy, S. M. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
-
Smolecule. (n.d.). 7-Methyl-1-benzothiophene-5-carboxylic acid. Retrieved from
-
University of Colorado Boulder Department of Chemistry. (n.d.). Column Chromatography. Retrieved from
-
Patel, A. D., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common issues, focusing on the identification and mitigation of side products that may arise during synthesis. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure a successful and high-purity synthesis.
Overview of a Plausible Synthetic Pathway & Key Challenges
The synthesis of substituted benzothiophenes can be complex, often involving multi-step sequences. A common strategy for constructing the 1-benzothiophene core is via intramolecular cyclization. For this compound, a plausible route involves the cyclization of a substituted aryl thioacetic acid derivative.
The primary challenges in this synthesis are managing the reactivity of the aromatic ring, which is activated by the hydroxyl group, and preventing undesirable side reactions under the often harsh conditions (e.g., strong acids, high temperatures) required for cyclization. The most frequently encountered issues are decarboxylation, incomplete cyclization, and unwanted electrophilic substitution.
Figure 1: Plausible synthetic workflow and common side-reaction pathways.
Frequently Asked Questions (FAQs) on Side Product Identification
Q1: My final product's mass spectrum shows a significant peak corresponding to a loss of 44 Da. What is this impurity?
A1: This is a classic indicator of decarboxylation, one of the most common side reactions for hydroxybenzoic acids. The loss of 44 Da corresponds to the loss of a CO₂ molecule. High temperatures or strongly acidic/basic conditions can promote the cleavage of the carboxylic acid group from the aromatic ring, leading to the formation of 7-Hydroxy-1-benzothiophene .
-
Causality: The electron-donating hydroxyl group increases the electron density on the aromatic ring, which can stabilize the intermediate formed during the protonation and subsequent loss of the carboxyl group. This reaction is often thermally driven.[1][2] Catalytic systems, such as those involving palladium, can also facilitate this transformation, though they are less likely to be present in a standard cyclization.[3]
-
Confirmation:
-
LC-MS: Look for a peak with a mass corresponding to C₈H₆OS (M.W. 150.19 g/mol ).
-
¹H NMR: The most telling sign is the disappearance of the characteristic carboxylic acid proton signal (a broad singlet, typically >10 ppm). You will also observe a change in the aromatic proton splitting patterns due to the replacement of the -COOH group with a proton.
-
Q2: I observe a highly polar, water-soluble impurity that streaks on my TLC plate. What could it be?
A2: This is characteristic of a sulfonic acid derivative. If your cyclization or another synthetic step utilizes concentrated sulfuric acid (H₂SO₄) or oleum, electrophilic aromatic sulfonation can occur.[4] The benzothiophene ring system is susceptible to such substitutions.
-
Causality: The actual electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form.[5] It attacks the electron-rich aromatic ring to form a sigma complex, which then loses a proton to yield the sulfonic acid (-SO₃H) group. This reaction is generally reversible; heating the product in dilute aqueous acid can remove the sulfonic acid group (desulfonation).[6]
-
Confirmation:
-
Solubility: The impurity will be highly soluble in water and poorly soluble in non-polar organic solvents.
-
Mass Spec (ESI-): Look for a peak corresponding to [M+79] or [M+80] relative to your starting material or product, representing the addition of an SO₃ or HSO₃ group.
-
IR Spectroscopy: Look for strong S=O stretching bands around 1030-1050 cm⁻¹ and 1150-1250 cm⁻¹.
-
Q3: My NMR spectrum is clean, but the melting point of my product is broad and lower than expected. What's the likely issue?
A3: This scenario often points to the presence of positional isomers or unreacted starting materials that have similar NMR profiles to the desired product.
-
Causality:
-
Positional Isomers: Depending on the directing effects of the substituents on your precursor, cyclization could potentially occur at an alternative position, leading to an isomeric product. For instance, if the cyclization is not perfectly regioselective, you might form minor amounts of other hydroxy-carboxylic acid isomers of benzothiophene.
-
Incomplete Reaction: The unreacted aryl thioacetic acid intermediate may have a similar aromatic NMR pattern but will lack the signals corresponding to the newly formed thiophene ring protons. Its presence, even in small amounts, can act as an impurity that disrupts the crystal lattice of your final product, leading to melting point depression.
-
-
Confirmation:
-
High-Resolution LC-MS: This can often separate isomers that co-elute on standard columns. They will have identical mass-to-charge ratios but different retention times.
-
2D NMR (NOESY/COSY): These techniques can help confirm the exact connectivity and spatial relationships of the protons, allowing you to distinguish between isomers.
-
Spiking: Co-spot a TLC plate with your starting material and your final product. If a faint spot corresponding to the starting material is visible, the reaction was incomplete.
-
Troubleshooting Guide & Mitigation Protocols
This section provides actionable protocols to address the side products discussed above.
Issue 1: Decarboxylation Impurity is Present
Objective: Minimize the formation of 7-Hydroxy-1-benzothiophene and remove it if formed.
Mitigation Strategy:
-
Temperature Control: Carefully control the reaction temperature. Run a temperature screen (e.g., 80°C, 90°C, 100°C) to find the lowest possible temperature that allows for efficient cyclization without significant decarboxylation.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
Protocol 1: Purification via Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid product to separate it from the neutral decarboxylated impurity.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL for a 1 g scale). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral 7-Hydroxy-1-benzothiophene impurity will remain in the organic layer.
-
Expert Insight: Use NaHCO₃ instead of a stronger base like NaOH to minimize potential hydrolysis of other functional groups and to more selectively extract the carboxylic acid over the weakly acidic phenol.
-
-
Separation: Collect the aqueous layers. Discard the organic layer (which contains the impurity).
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The desired this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Figure 2: Workflow for purification via acid-base extraction.
Issue 2: Sulfonation Impurity is Present
Objective: Prevent sulfonation or remove the resulting sulfonic acid impurity.
Mitigation Strategy:
-
Alternative Reagents: If possible, replace concentrated sulfuric acid with a non-sulfonating strong acid catalyst for cyclization, such as Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Desulfonation: If sulfonation is unavoidable, you can attempt to reverse the reaction. As sulfonation is an equilibrium process, it can be reversed by heating in the presence of dilute aqueous acid.[6]
Protocol 2: Purification by Recrystallization
This protocol is effective if the sulfonic acid impurity is present in minor amounts and has significantly different solubility properties.
-
Solvent Selection: Choose a solvent system in which your desired product has high solubility at elevated temperatures but low solubility at room temperature or below. A good starting point could be an ethanol/water or acetone/heptane mixture. The highly polar sulfonic acid will ideally remain in the mother liquor.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent (or primary solvent).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Summary Data Table for Identification
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Approx.) | Expected LC-MS [M+H]⁺ |
| Target Product | C₉H₆O₃S | 194.21 | >10 ppm (1H, s, -COOH), 9-10 ppm (1H, s, -OH), 7-8 ppm (aromatic H's) | 195.01 |
| Decarboxylation Impurity | C₈H₆OS | 150.19 | 9-10 ppm (1H, s, -OH), 7-8 ppm (aromatic H's), NO -COOH signal | 151.02 |
| Sulfonation Impurity | C₉H₆O₆S₂ | 274.27 | Signals similar to target, but with shifts in aromatic region. Highly water soluble. | 274.96 |
| Unreacted Intermediate | Varies | Varies | Will show a singlet for the -S-CH₂- protons (~3.5-4.0 ppm). | Varies |
References
- Dalton Transactions. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Royal Society of Chemistry.
- PubMed. (n.d.). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions.
- RSC Publishing. (2009).
- ACS Publications. (n.d.). Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents.
- ResearchGate. (n.d.). Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea.
- Google Patents. (n.d.).
- OpenOChem Learn. (n.d.).
- YouTube. (2018).
- Chemistry LibreTexts. (2020). 4.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- Wikipedia. (n.d.). Benzothiophene.
Sources
- 1. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting NMR Spectra of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the NMR analysis of this and structurally similar molecules. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you resolve common issues and ensure the integrity of your experimental data.
I. Understanding the Expected NMR Spectrum
Before troubleshooting, it is crucial to have a baseline understanding of the expected ¹H and ¹³C NMR spectra for this compound. The numbering of the benzothiophene ring system is critical for correct peak assignment.
Expected ¹H and ¹³C NMR Chemical Shifts
The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and thiophene ring.
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| H-2 | ~7.5 - 8.0 | ~125 - 135 | Doublet, coupled to H-3. |
| H-3 | ~7.2 - 7.6 | ~120 - 130 | Doublet, coupled to H-2. |
| H-4 | ~7.8 - 8.2 | ~120 - 130 | Singlet or narrow doublet. |
| H-6 | ~7.6 - 8.0 | ~125 - 135 | Singlet or narrow doublet. |
| 7-OH | Variable, broad (5.0 - 12.0) | - | Broad singlet, position is concentration and solvent dependent. Can exchange with D₂O.[1][2] |
| 5-COOH | ~10.0 - 13.0 | ~165 - 175 | Very broad singlet, characteristic of carboxylic acids.[3][4] |
| C-3a | - | ~135 - 145 | Quaternary carbon. |
| C-5 | - | ~130 - 140 | Quaternary carbon. |
| C-7 | - | ~150 - 160 | Quaternary carbon, attached to -OH. |
| C-7a | - | ~135 - 145 | Quaternary carbon. |
Note: These are estimated values and can vary based on the solvent, concentration, and instrument used.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the NMR analysis of this compound.
Why am I not seeing the carboxylic acid proton peak?
Answer: The absence of the carboxylic acid proton peak, typically expected between 10-13 ppm, is a frequent issue.[3][4]
-
Reason 1: Proton Exchange with Residual Water. Carboxylic acid protons are highly acidic and readily exchange with deuterium from deuterated solvents containing residual water (H₂O). This exchange can broaden the signal significantly, sometimes to the point where it is indistinguishable from the baseline.[5]
-
Reason 2: Sample is too wet. If there is a significant amount of water in your sample or NMR solvent, the carboxylic acid proton will rapidly exchange, leading to the disappearance of its signal and the appearance of a broad water peak.[5]
-
Reason 3: Salt Formation. If the sample was prepared under basic conditions or contains basic impurities, the carboxylic acid may exist as a carboxylate salt (-COO⁻), in which case there is no proton to observe.[5]
Troubleshooting Workflow:
A troubleshooting workflow for a missing carboxylic acid proton peak.
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for several seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The peak corresponding to the carboxylic acid proton (and the hydroxyl proton) should disappear or significantly decrease in intensity.[2]
Why are the aromatic proton signals broad or poorly resolved?
Answer: Broadening of aromatic signals can be caused by several factors.
-
Reason 1: Poor Shimming. An inhomogeneous magnetic field across the sample is a common cause of peak broadening for all signals.
-
Reason 2: Sample Concentration. High sample concentrations can lead to intermolecular interactions, such as hydrogen bonding and π-stacking, which can cause peak broadening.
-
Reason 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Reason 4: Chemical Exchange. If the molecule is undergoing a chemical exchange process on the NMR timescale, such as tautomerization or restricted bond rotation, the corresponding signals can be broadened.
Troubleshooting Steps:
-
Re-shim the spectrometer. This should always be the first step when broad peaks are observed.
-
Dilute the sample. Prepare a more dilute sample to minimize intermolecular interactions.
-
Filter the sample. If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica may help.
-
Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can help determine if the broadening is due to a dynamic chemical process. If the peaks sharpen at higher or lower temperatures, it indicates a dynamic equilibrium.
I see unexpected peaks in my spectrum. What could they be?
Answer: The presence of unexpected signals usually indicates impurities.
-
Common Solvent Impurities: Residual solvents from the synthesis or purification steps are a common source of extra peaks. Common culprits include ethyl acetate, dichloromethane, and acetone.[2]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in the final sample.
-
Water: A broad peak around 1.5-5 ppm (depending on the solvent) is often due to residual water.
Troubleshooting Diagram:
Sources
Addressing stability issues of 7-Hydroxy-1-benzothiophene-5-carboxylic acid in solution
Welcome to the technical support guide for 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three key functional and structural motifs:
-
Phenolic Hydroxyl (-OH) Group: This group is susceptible to oxidation, especially at neutral to alkaline pH. Deprotonation under basic conditions forms a phenoxide ion, which is highly prone to oxidation, leading to colored degradation products.
-
Benzothiophene Core: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and then sulfones, altering the molecule's electronic properties and biological activity.[1] This fused aromatic system is also inherently photoactive and can be susceptible to degradation upon exposure to light.[2][3]
-
Carboxylic Acid (-COOH) Group: This group dictates the molecule's pH-dependent solubility. While it is not the primary site of instability, its ionization state influences the overall solubility and potential for aggregation or precipitation in different buffer systems.
Q2: What is the most critical factor to control when preparing solutions of this compound?
A2: pH is the most critical factor. Due to the phenolic hydroxyl group, solutions of this compound are highly unstable at high pH.[4][5][6] Alkaline conditions facilitate the formation of resonance-stabilized phenoxide ions, which are readily oxidized, leading to irreversible degradation.[4][6] For maximum stability, solutions should be prepared and maintained under acidic to neutral conditions (ideally pH < 7).
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is essential to maintain the compound's integrity. The following conditions are recommended:
| Form | Storage Temperature | Atmosphere | Light Condition |
| Solid Powder | 2-8°C or -20°C | Dry, Inert Gas (Argon/Nitrogen) | Protect from Light (Amber Vial) |
| Stock Solution | -20°C or -80°C | Tightly Sealed Vial | Protect from Light (Amber Vial/Foil) |
Rationale: Low temperatures slow down the rate of all potential degradation reactions.[7][8] An inert atmosphere minimizes oxidative degradation of both the phenol and thiophene moieties.[7][9] Protection from light prevents photochemical reactions.[2][8]
Q4: Which solvents are recommended for preparing stock solutions?
A4: Due to the carboxylic acid group, polar aprotic solvents are generally the best choice for achieving high concentration stock solutions.
| Solvent | Recommendation | Rationale |
| DMSO | Highly Recommended | Excellent solubilizing power for many carboxylic acids.[10] |
| DMF | Recommended | Good alternative to DMSO, also provides high solubility.[10] |
| Ethanol/Methanol | Use with Caution | Good solubility, but protic nature may be less ideal for long-term storage. |
| Aqueous Buffers | Not Recommended for Stock | Poor solubility at acidic/neutral pH. High pH required for dissolution leads to rapid degradation. |
Always use anhydrous, high-purity solvents to minimize water content, which can participate in degradation pathways.[7]
Troubleshooting Guide: Solution Instability
This section addresses common problems observed during experiments.
Issue 1: My solution turns yellow/brown/pink shortly after preparation.
-
Probable Cause: This is a classic indicator of oxidative degradation of the phenolic group. This process is significantly accelerated by elevated pH (≥7) and exposure to oxygen and/or light.[4][5][6]
-
Immediate Actions:
-
Discard the colored solution. The presence of color indicates the formation of quinone-type oxidation products and other degradants, meaning the concentration of the parent compound is no longer accurate.
-
Verify the pH of your buffer or media. If it is neutral or alkaline, this is the likely culprit.
-
-
Preventative Solutions:
-
pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6). If the experimental conditions require a higher pH, prepare the working solution immediately before use and minimize its time at that pH.
-
Use Degassed Solvents: Before adding the compound, sparge your solvent or buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work in Low Light: Prepare solutions under subdued lighting and store them in amber vials or tubes wrapped in aluminum foil.
-
Issue 2: I'm observing precipitation or cloudiness in my working solution.
-
Probable Cause: This is typically a solubility issue . It often occurs when a high-concentration organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound is less soluble, especially at acidic pH where the carboxylic acid is protonated.
-
Troubleshooting Steps:
-
Check Final Concentration: Your final concentration may be above the compound's solubility limit in the aqueous working buffer. Try preparing a more dilute working solution.
-
Evaluate Solvent Carryover: Ensure the percentage of the organic stock solvent (e.g., DMSO) in the final aqueous solution is minimal (typically <1%, unless validated otherwise) but sufficient to maintain solubility.
-
Consider pH: While acidic pH is better for stability, it decreases the solubility of the carboxylic acid. A delicate balance must be struck. If possible, determine the compound's pKa to better predict its solubility at different pH values.
-
Issue 3: I am seeing inconsistent results or a loss of compound activity over time.
-
Probable Cause: This points to gradual chemical degradation that may not be visually apparent. The parent compound is slowly degrading in the solution even under storage, leading to a lower effective concentration.
-
Workflow for Investigation:
-
Implement a Stability Study: Perform a systematic study to determine how long the compound is stable under your specific experimental conditions (solvent, concentration, temperature, pH).
-
Analytical Verification: Use an analytical technique like HPLC-UV or LC-MS to quantify the parent compound's peak area over time.[11] A decrease of >5-10% typically indicates significant degradation.
-
Prepare Fresh Solutions: As a rule, always prepare working solutions fresh from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Visual Workflow and Troubleshooting Diagrams
Workflow for Preparing a Stable Stock Solution
The following diagram outlines the recommended procedure for preparing a stable, high-concentration stock solution of this compound.
Caption: Recommended workflow for preparing stable stock solutions.
Troubleshooting Decision Tree for Solution Instability
Use this diagram to diagnose and resolve common stability issues encountered in your experiments.
Caption: Decision tree for troubleshooting solution instability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stable stock solution for long-term storage.
-
Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of the solid compound in a fume hood.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, molecular biology grade DMSO. Degas the required volume of DMSO by bubbling dry argon or nitrogen gas through it for 15-20 minutes.
-
Dissolution: Add the degassed DMSO to the vial containing the solid compound to achieve a final concentration of 10 mM.
-
Mixing: Cap the vial tightly and vortex gently. If needed, sonicate briefly in a water bath at room temperature until all solid is completely dissolved.
-
Aliquoting and Storage: Working quickly under subdued light, aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials. Blanket the headspace of each vial with argon or nitrogen before sealing tightly. Store immediately at -80°C.
Protocol 2: Basic Short-Term Stability Assessment via HPLC-UV
This protocol provides a framework to assess the stability of the compound in your working buffer.
-
Standard Preparation: Prepare a fresh working solution of the compound at your target concentration (e.g., 10 µM) in your experimental buffer.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., C18 column). Record the peak area and retention time of the parent compound. This is your 100% reference.
-
Incubation: Store the remaining working solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Subsequent Timepoints: At defined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot and inject it onto the HPLC system.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each timepoint relative to the T=0 peak area. Plot the percentage remaining versus time. If the concentration drops below 90-95% within your experimental timeframe, the solution is not sufficiently stable, and the experimental protocol should be modified (e.g., by preparing solutions immediately before analysis).
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Retrieved from [Link]
-
Kroon, M. C., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6140–6148. Available at: [Link]
-
Zhang, A. Q., et al. (1998). Aerobic microbial degradation of aromatic sulfur-containing compounds and effect of chemical structures. Chemosphere, 36(15), 3033-41. Available at: [Link]
-
Scribd. (n.d.). Various Factor Affecting Stability of Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). Retrieved from [Link]
-
RSC Publishing. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10, 15077-15086. Available at: [Link]
-
Saito, K., et al. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 23(8), 2049. Available at: [Link]
-
Digital CSIC. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Retrieved from [Link]
-
Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 2(9), 1537-51. Available at: [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]
-
University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating Biological Assay Interference with 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming potential biological assay interference caused by 7-Hydroxy-1-benzothiophene-5-carboxylic acid and structurally related compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate common assay artifacts, ensuring the integrity and accuracy of your experimental data.
Introduction: Understanding the Compound
This compound is a heterocyclic compound with a chemical structure that presents a unique set of properties. Its benzothiophene core, coupled with a phenolic hydroxyl group and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and drug discovery.[1][2] However, these same structural features can also be a source of interference in various biological assays. This guide will walk you through the potential challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound might interfere with my assay?
A1: Based on its chemical structure, this compound can interfere with biological assays through several mechanisms:
-
Autofluorescence: The benzothiophene ring system is a potential fluorophore, meaning the compound itself may emit light upon excitation, leading to false-positive signals in fluorescence-based assays.[3][4]
-
Fluorescence Quenching: Conversely, the compound might absorb light at the excitation or emission wavelengths of your assay's fluorophore, resulting in a decrease in signal and a false-negative readout.[3][4]
-
Compound Aggregation: Like many small molecules, particularly those with aromatic rings, this compound may form aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to misleading results.
-
Non-specific Reactivity: The phenolic hydroxyl group and the carboxylic acid can potentially engage in non-specific interactions with assay components, such as proteins, through hydrogen bonding or other weak interactions. The benzothiophene core may also have reactivity towards thiols.[3][4]
-
Poor Solubility: Benzothiophene derivatives can sometimes exhibit poor solubility in aqueous assay buffers, leading to precipitation and light scattering, which can interfere with optical measurements.[5]
Q2: I'm observing a high hit rate in my primary screen. Could this compound be a "frequent hitter"?
A2: It's possible. "Frequent hitters" or Pan-Assay Interference Compounds (PAINS) are compounds that appear active in multiple, unrelated assays.[3][4] The structural motifs within this compound, particularly the phenolic group, are sometimes associated with PAINS. It is crucial to perform counter-screens and orthogonal assays to rule out non-specific activity.
Q3: At what concentration is interference most likely to occur?
A3: Interference is often concentration-dependent. Aggregation, for example, typically occurs above a critical aggregation concentration (CAC). It is recommended to determine the dose-response curve of your compound. A steep dose-response curve can sometimes be an indicator of aggregation-based inhibition.
Q4: How can I proactively minimize interference during assay development?
A4: Careful assay design is key. Consider the following:
-
Choice of Detection Method: If you suspect autofluorescence, consider using a non-fluorescence-based detection method, such as luminescence or absorbance. If fluorescence is necessary, opt for red-shifted fluorophores to minimize interference from "blue-fluorescent" compounds.
-
Buffer Composition: Including a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer can help prevent compound aggregation.
-
Compound Solubility: Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Visually inspect for any precipitation.[5]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence or Fluorescence Quenching
If you are using a fluorescence-based assay and observe unexpected results, it is essential to determine if your compound is interfering with the signal.
Workflow for Diagnosing Fluorescence Interference:
Caption: Workflow to identify autofluorescence or quenching.
Detailed Protocol: Autofluorescence Measurement
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the solutions into the wells of a microplate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
If a significant signal is detected, this confirms autofluorescence.
Issue 2: Suspected Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition. The following guide will help you identify and mitigate this issue.
Workflow for Diagnosing Compound Aggregation:
Caption: Workflow to identify compound aggregation.
Detailed Protocol: Detergent Titration Assay
-
Prepare two sets of your primary assay.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement the assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Run a dose-response curve for this compound in both buffer conditions.
-
A significant rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition.
Table 1: Interpreting Detergent Titration Results
| Observation | Interpretation |
| No change in IC50 | Aggregation is unlikely. |
| >10-fold increase in IC50 | Aggregation is highly likely. |
| 2-10-fold increase in IC50 | Aggregation may be contributing to the observed activity. |
Issue 3: Suspected Non-Specific Binding
Non-specific binding to proteins or other assay components can lead to false positives.
Workflow for Diagnosing Non-Specific Binding:
Caption: Workflow to identify non-specific binding.
Detailed Protocol: Counter-Screening
-
Select a well-characterized enzyme or protein that is unrelated to your primary target.
-
Develop a robust assay for this counter-target.
-
Test this compound for activity against the counter-target.
-
Activity in the counter-screen suggests non-specific inhibition.
Data Summary and Interpretation
Table 2: Summary of Potential Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Key Indicators | Primary Mitigation Strategy | Confirmatory Method |
| Autofluorescence | Signal in compound-only control | Use a non-fluorescent assay | Spectrofluorometry |
| Fluorescence Quenching | Decreased signal in the presence of the compound | Use a non-fluorescent assay | Time-Resolved Fluorescence |
| Compound Aggregation | Steep dose-response curve, activity sensitive to detergent | Add 0.01% Triton X-100 to the assay buffer | Dynamic Light Scattering (DLS) |
| Non-specific Binding | Activity against unrelated targets | Perform counter-screens | Surface Plasmon Resonance (SPR) |
| Poor Solubility | Visible precipitation, light scattering | Optimize solvent/buffer conditions, lower compound concentration | Visual inspection, nephelometry |
Conclusion
Successfully navigating the complexities of in vitro assays requires a keen awareness of potential compound-mediated interference. By understanding the chemical properties of this compound and employing the systematic troubleshooting and validation strategies outlined in this guide, researchers can confidently distinguish true biological activity from assay artifacts. This rigorous approach is fundamental to the integrity of drug discovery and development programs.
References
- BenchChem Technical Support Team. (2025). Overcoming poor solubility of benzothiophene-indole compounds in biological assays. BenchChem.
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
- Various Authors. (2019-2020). Synthesis of Benzothiophene Derivatives.
- Hama, A. A., et al. (2020). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions.
- Attimarad, M., Mohan, S., & Srinivasa Murthy, M. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
-
El-Gazzar, A. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega, 8(21), 18788–18803. [Link]
- Dörwald, F. Z. (1996). Benzothiophene compounds, intermediates, compositions, and methods.
- Various Authors. (n.d.). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Manuscript.
- ChemistryViews.org. (2020).
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527–1539. [Link]
- Smolecule. (n.d.). 7-Methyl-1-benzothiophene-5-carboxylic acid. Smolecule.
-
Yasgar, A., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(6), 725–737. [Link]
- BMG LABTECH. (n.d.).
- Ghalehshahi, H. G., Balalaie, S., & Aliahmadi, A. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial Properties. Manuscript.
-
Liang, J., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188981. [Link]
- The Editors of Encyclopaedia Britannica. (2026, January 17). Carboxylic acid. In Encyclopædia Britannica.
-
Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2352849. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Benzothiophene-5-carboxylic acid. PubChem.
-
Oliveira, J., et al. (2022). Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules, 27(21), 7401. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239–1254. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Hydroxy-1-benzothiophene-2-carboxylic acid. PubChem.
-
El-Gazzar, A. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega, 8(21), 18788–18803. [Link]
-
El-Gazzar, A. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7358–7383. [Link]
-
Streeter, A. J., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Medicinal Chemistry Letters, 14(11), 1545–1550. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society, 145(43), 23564–23571. [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
Sources
- 1. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]
- 2. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Given that specific degradation studies on this compound are not extensively published, this document synthesizes information from established chemical principles and published literature on related structures, including benzothiophenes, phenols, and aromatic carboxylic acids. Our goal is to equip you with the foundational knowledge to anticipate stability challenges, troubleshoot experimental anomalies, and design robust analytical protocols.
Frequently Asked Questions (FAQs) on Predicted Degradation Pathways
Q1: What are the most likely degradation pathways for this compound under common experimental conditions?
Based on its chemical structure, which features a hydroxylated benzothiophene core and a carboxylic acid moiety, this compound is susceptible to several degradation pathways. The primary routes of degradation are predicted to be oxidative, photolytic, and thermal. Hydrolytic degradation is considered less likely under neutral to moderately acidic conditions due to the general stability of the aromatic ether and carboxylic acid functional groups.
A. Oxidative Degradation: The benzothiophene ring system, particularly the sulfur atom, is prone to oxidation. This is a common metabolic pathway for thiophene-containing drugs and a key reaction in oxidative desulfurization processes.[1][2] The reaction typically proceeds in two steps:
-
Formation of Sulfoxide: The sulfur atom is oxidized to form the corresponding this compound 1-oxide (a sulfoxide). This introduces a chiral center at the sulfur atom.
-
Formation of Sulfone: Further oxidation of the sulfoxide yields the this compound 1,1-dioxide (a sulfone).
Common laboratory oxidants like hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or even dissolved oxygen in the presence of metal catalysts or light can facilitate this process. The electron-rich nature of the phenolic ring can also increase susceptibility to oxidative ring-opening under harsh conditions, though this is less common.
Caption: Generalized photodegradation mechanism via excited states and ROS.
C. Thermal Degradation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures. While benzoic acid itself is quite stable, the stability of substituted analogs can vary. [3]For this compound, significant degradation via decarboxylation would likely require temperatures exceeding 250-300°C. [3]The primary thermal degradant would be 7-Hydroxy-1-benzothiophene. This pathway is most relevant during chemical synthesis at high temperatures, gas chromatography analysis, or when evaluating the solid-state stability of the material.
Caption: Predicted thermal degradation pathway via decarboxylation.
Troubleshooting Experimental Instability
Q2: My compound appears unstable in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I investigate first?
Instability in aqueous buffer at physiological pH is a common issue. Here is a prioritized troubleshooting workflow:
-
Suspect Oxidation: This is the most probable cause in a neutral, oxygen-containing aqueous buffer.
-
Causality: Dissolved oxygen can slowly oxidize the thiophene sulfur. This process can be accelerated by trace metal impurities in the buffer, which can catalyze the formation of reactive oxygen species.
-
Troubleshooting Steps:
-
De-gas your buffer: Sparge the buffer with nitrogen or argon before adding the compound to remove dissolved oxygen.
-
Add an antioxidant: Include a small amount of a compatible antioxidant, such as ascorbic acid or glutathione, in your assay if it does not interfere with the results.
-
Use a chelating agent: Add a low concentration (e.g., 0.1 mM) of EDTA to chelate any catalytic metal ions.
-
Protect from light: Conduct the experiment in amber vials or under low-light conditions to prevent photo-oxidation.
-
-
-
Analyze by LC-MS: Compare a freshly prepared solution with one that has been incubated under assay conditions for the relevant time period. Look for new peaks corresponding to the mass of the sulfoxide (+16 Da) or sulfone (+32 Da) derivatives.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I identify potential degradants?
Identifying unknown peaks is a process of systematic investigation.
-
Characterize the Peaks: Determine the mass-to-charge ratio (m/z) and retention time of the new peaks.
-
Predict Mass Shifts: Compare the m/z of the new peaks to the parent compound. Common modifications have predictable mass shifts.
| Degradation Type | Chemical Modification | Mass Shift (Da) | Potential Cause |
| Oxidation | Addition of one oxygen atom | +16 | Oxidation (Sulfoxide formation) |
| Dioxidation | Addition of two oxygen atoms | +32 | Oxidation (Sulfone formation) |
| Decarboxylation | Loss of CO₂ | -44 | Thermal stress, high energy source |
| Hydroxylation | Addition of oxygen, loss of hydrogen | +16 | Oxidative metabolism, photodegradation |
| Dimerization | Combination of two molecules | + (Parent Mass) | Photodegradation, radical reactions |
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled conditions (see Protocol 1 below). By analyzing the samples from these stress conditions, you can often generate the degradants you are observing and confirm their identity by comparing retention times and mass spectra. For example, if you suspect an oxidative degradant, analyze the sample stressed with H₂O₂.
Q4: How do I properly store this compound to minimize degradation?
Proper storage is critical for maintaining the integrity of the compound.
-
Solid State: Store the solid material in a tightly sealed container at -20°C or lower. The container should be opaque or stored in the dark. Backfill the container with an inert gas like argon or nitrogen before sealing to displace air and moisture.
-
In Solution: Stock solutions should be prepared in a suitable, dry, aprotic solvent (e.g., DMSO, DMF) at a high concentration. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light. Avoid long-term storage in aqueous or protic solvents like methanol, as these can participate in degradation reactions over time.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is a standard approach to investigate the intrinsic stability of a drug substance, based on ICH guideline Q1A(R2). [4] Objective: To generate likely degradation products and identify the conditions under which the compound is unstable.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the 50:50 acetonitrile:water mixture. Analyze immediately via a stability-indicating HPLC-UV/MS method. This is your T=0, unstressed control.
-
Stress Conditions: For each condition below, place an aliquot of the stock solution in a sealed vial and subject it to the stress. After the stress period, neutralize if necessary, dilute to the working concentration, and analyze.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Store the vial of stock solution in an oven at 80°C for 48 hours.
-
Photostability: Place the vial of stock solution in a photostability chamber (ICH option 1 or 2). Expose to cool white fluorescent and near-UV lamps. Include a dark control wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples and the control using a validated, stability-indicating HPLC method, preferably with mass spectrometric detection to aid in peak identification. Calculate the percentage degradation by comparing the peak area of the parent compound to the control.
Caption: Workflow for a forced degradation study.
References
- [Placeholder for relevant cit
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. Available at: [Link]
- [Placeholder for relevant cit
-
Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725. Available at: [Link]
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Shokri, M., & Hassani, A. (2017). Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle. Journal of Saudi Chemical Society, 21, S349-S357. Available at: [Link]
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Whitehurst, D. D., Isoda, T., & Mochida, I. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5763-5776. Available at: [Link]
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
International Conference on Harmonisation. (2005). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
- [Placeholder for relevant cit
-
Konari, S. N., & Jacob, J. T. (2022). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Journal of Research in Pharmacy, 26(6), 1833-1845. Available at: [Link]
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Amaral, A. C. F., & van der Riet, S. A. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(5), 1259-1274. Available at: [Link]
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Belsky, A. J., & Scurto, A. M. (2012). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 51(18), 6335-6342. Available at: [Link]
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
- [Placeholder for relevant cit
-
Al-Hamadani, Y. S., & Danby, S. G. (2024). Constructed Wetlands Beyond the Fenton Limit: A Systematic Review on the Circular Photo-Biochemical Catalysts Design for Sustainable Wastewater Treatment. Catalysts, 14(3), 195. Available at: [Link]
-
Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Available at: [Link]
Sources
Technical Support Center: Troubleshooting HPLC Analysis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this compound. The following question-and-answer format provides in-depth, field-proven insights to help you diagnose and resolve issues efficiently.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing polar acidic compounds like this compound, especially in reverse-phase HPLC.[1][2] The primary causes often stem from secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: The carboxylic acid and hydroxyl groups on your analyte can interact with residual acidic silanol groups on the silica-based stationary phase through hydrogen bonding.[1] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.
-
Solution 1: Mobile Phase pH Adjustment: A crucial step is to control the ionization of both your analyte and the silanol groups.[3][4] By adjusting the mobile phase pH to be at least 2 units below the pKa of this compound, you can ensure it is in its neutral, protonated form, minimizing ionic interactions with the stationary phase. Using a buffered mobile phase is essential for maintaining a stable pH throughout the analysis.[3]
-
Solution 2: Use of an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer accessible silanol groups, thereby reducing the potential for these secondary interactions.[2]
-
Solution 3: Mobile Phase Additives: In some cases, adding a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be mindful that additives can affect detector noise and column longevity.[1]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing.[2]
-
Solution: A systematic column cleaning procedure should be your first step. This typically involves flushing with a series of solvents of increasing elution strength. If the problem persists, the column may be irreversibly damaged and require replacement.[5]
-
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[2]
-
Solution: Ensure all connections are properly made with the correct ferrules and that tubing lengths are minimized.[6]
-
Troubleshooting Guides
Guide 1: Poor Peak Resolution and Co-elution
Q2: My peak for this compound is not well-resolved from other components in my sample. How can I improve the separation?
A2: Achieving adequate resolution is fundamental to accurate quantification. Poor resolution can be addressed by systematically optimizing the mobile phase composition, gradient profile, and stationary phase chemistry.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Step-by-Step Optimization:
-
Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer in the mobile phase significantly impact selectivity.[4][7]
-
Protocol: Prepare a series of mobile phases with varying organic modifier (e.g., acetonitrile or methanol) concentrations. A 5-10% change in the organic content can have a substantial effect on retention and resolution.[2][3] Acetonitrile generally provides lower viscosity and better peak shapes for many compounds.
-
-
Gradient Elution: For complex samples, a gradient elution, where the mobile phase strength is increased during the run, is often necessary to achieve adequate separation of all components.[3][7]
-
Protocol: Start with a shallow gradient and then gradually increase its steepness. This allows for the effective separation of early and late-eluting peaks.
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, the stationary phase chemistry may not be suitable for your sample matrix. Aromatic carboxylic acids can sometimes be challenging to retain and separate on standard C18 columns.[8]
-
Recommendation: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity for aromatic compounds.[9]
-
Table 1: Example Starting Conditions for Method Optimization
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | A common starting point for reverse-phase HPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to keep the analyte protonated. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 5-95% B over 10 minutes | A standard screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity.[2] |
| Detection | UV at 226 nm | A common wavelength for aromatic compounds.[10] |
Guide 2: Low Sensitivity and Poor Peak Height
Q3: The peak for this compound is very small, leading to poor sensitivity. What can I do to increase the signal?
A3: Low sensitivity can be a result of several factors, including suboptimal detection parameters, analyte degradation, or issues with the injection process.
Troubleshooting Workflow for Low Sensitivity
Caption: A systematic approach to diagnosing and resolving low sensitivity.
Key Areas for Improvement:
-
Detector Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for this compound.
-
Protocol: Use a photodiode array (PDA) detector to acquire the UV spectrum of your analyte and determine the optimal wavelength.
-
-
Injection Volume and Sample Concentration: A straightforward way to increase the signal is to inject a larger volume of your sample or to increase its concentration.[5] However, be cautious of overloading the column, which can lead to peak distortion.
-
Sample Diluent: The solvent in which your sample is dissolved can significantly impact peak shape and, consequently, peak height.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition. Injecting in a solvent that is much stronger than the mobile phase can cause peak fronting or splitting.[6]
-
-
Peak Shape: As discussed in Q1, peak tailing or broadening will decrease the peak height for a given peak area.[1] By improving the peak shape, you will inherently increase the peak height and thus the sensitivity.
References
-
HPLC Troubleshooting. (n.d.). Scientific Instrument Services. Retrieved January 22, 2026, from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters. Retrieved January 22, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Lab Training. Retrieved January 22, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 22, 2026, from [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. (2018, June 19). Quora. Retrieved January 22, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved January 22, 2026, from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 22, 2026, from [Link]
-
Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved January 22, 2026, from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved January 22, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved January 22, 2026, from [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004, October 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
5-Hydroxy-1-benzothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved January 22, 2026, from [Link]
-
Benzothiophenes database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005, April-June). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1-Benzothiophene-5-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. (n.d.). CABI Digital Library. Retrieved January 22, 2026, from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. support.waters.com [support.waters.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. helixchrom.com [helixchrom.com]
- 9. quora.com [quora.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Scaling Up the Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important synthetic process. Our goal is to equip you with the necessary knowledge to navigate potential challenges and optimize your synthesis for yield, purity, and efficiency.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While several synthetic routes exist for benzothiophene derivatives, a common and effective approach involves the construction of the benzothiophene core followed by functional group manipulations to introduce the hydroxyl and carboxylic acid moieties.[1][2][3][4][5] A representative synthetic scheme is outlined below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]
- 4. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Key Isomers of Hydroxy-Benzothiophene Carboxylic Acid
For researchers and professionals in drug development, understanding the nuanced differences between isomers is not merely an academic exercise; it is a critical step in designing effective and safe therapeutics. The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of drugs like Raloxifene and Zileuton[1][2][3]. When functionalized with both hydroxyl and carboxylic acid groups, the resulting isomers of hydroxy-benzothiophene carboxylic acid present a fascinating case study in how subtle changes in molecular architecture can profoundly impact physicochemical properties and biological activity.
This guide provides an in-depth comparison of two prominent isomers: 3-hydroxybenzo[b]thiophene-2-carboxylic acid and 5-hydroxybenzo[b]thiophene-2-carboxylic acid . We will delve into their synthesis, comparative properties, and biological significance, supported by experimental data and detailed protocols to empower your research endeavors.
The Isomeric Landscape: Structure and Synthesis
The core of our discussion is the benzo[b]thiophene ring, a bicyclic system where a benzene ring is fused to a thiophene ring[1]. The location of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents on this scaffold dictates the isomer and its corresponding properties.
-
3-Hydroxybenzo[b]thiophene-2-carboxylic acid (Isomer A): In this isomer, both functional groups are located on the thiophene ring. The hydroxyl group is at position 3, and the carboxylic acid is at position 2. This arrangement leads to potential intramolecular hydrogen bonding between the two groups.
-
5-Hydroxybenzo[b]thiophene-2-carboxylic acid (Isomer B): Here, the carboxylic acid remains at position 2 of the thiophene ring, but the hydroxyl group is situated on the benzene ring at position 5.
The synthetic routes to these isomers are distinct, a crucial consideration for any research program.
Synthesis of 3-Hydroxybenzo[b]thiophene-2-carboxylic acid (and its ester)
A common and effective method involves the reaction of a substituted 2-nitrobenzoate with methyl 2-mercaptoacetate. This proceeds via a nucleophilic aromatic substitution of the nitro group, followed by cyclization to form the thiophene ring[4][5].
Synthesis of 5-Hydroxybenzo[b]thiophene-2-carboxylic acid
The synthesis of this isomer can be achieved from 5-nitro-benzo[b]thiophene-2-carboxylate, highlighting a different synthetic strategy dictated by the desired substitution pattern[6]. The nitro group is a versatile handle, which can later be reduced and converted to a hydroxyl group.
Comparative Physicochemical Profiling
The seemingly minor shift in the hydroxyl group's position from C3 to C5 results in significant changes in the molecule's physical and chemical properties. These differences are critical for drug development, influencing everything from solubility and formulation to how the molecule interacts with its biological target.
Table 1: Comparative Physicochemical Properties of Hydroxy-Benzothiophene Carboxylic Acid Isomers
| Property | 3-Hydroxy-2-carboxylic Acid Derivative | 5-Hydroxy-2-carboxylic Acid | Justification & Rationale |
| Melting Point (°C) | ~107-108 (for methyl ester)[7] | Higher (Expected) | The potential for strong intermolecular hydrogen bonding in the 5-hydroxy isomer, where the phenolic -OH can interact with the carboxyl group of another molecule, typically leads to a more stable crystal lattice and a higher melting point compared to the 3-hydroxy isomer where intramolecular H-bonding is more likely. |
| Aqueous Solubility | Lower (Expected) | Higher (Expected) | The 3-hydroxy isomer's intramolecular hydrogen bond can mask the polar functional groups, reducing their interaction with water molecules and thus lowering solubility. The 5-hydroxy isomer's functional groups are more available for intermolecular hydrogen bonding with water, enhancing its solubility. |
| Acidity (pKa of -COOH) | Higher (Less Acidic) (Expected) | Lower (More Acidic) (Expected) | The electron-donating character of the hydroxyl group at the 3-position can slightly destabilize the carboxylate anion, making the acid weaker (higher pKa). Conversely, the hydroxyl group at the 5-position on the benzene ring is more distant and has a less direct electronic influence on the carboxyl group, resulting in acidity closer to that of unsubstituted benzothiophene-2-carboxylic acid. |
| Lipophilicity (LogP) | Higher (More Lipophilic)[8] | Lower (Less Lipophilic)[8] | Intramolecular hydrogen bonding in the 3-hydroxy isomer reduces the molecule's overall polarity, making it more soluble in nonpolar solvents and thus more lipophilic (higher LogP). The calculated XLogP3 for 5-hydroxy-1-benzothiophene-2-carboxylic acid is 2.4[8]. |
Spectroscopic Differentiation of Isomers
Unambiguous identification of each isomer is paramount. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
For IR: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for ATR-IR, place a small amount of the solid sample directly on the crystal.
-
For NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. DMSO-d6 is often preferred as it can solubilize both isomers and allows for the observation of exchangeable protons (-OH and -COOH).
-
-
IR Spectroscopy:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Rationale: This technique is excellent for identifying functional groups. The broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and the C=O stretch (1680-1710 cm⁻¹) are key diagnostic peaks[9]. The phenolic O-H stretch in the 5-hydroxy isomer will also be present in the 3200-3600 cm⁻¹ region[10].
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Rationale: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions. The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield (>10 ppm)[9]. The phenolic proton of the 5-hydroxy isomer will also have a characteristic chemical shift.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: The chemical shift of the carboxyl carbon (165-185 ppm) confirms its presence[9]. The shifts of the aromatic carbons provide a detailed fingerprint of the substitution pattern on the benzothiophene ring.
-
Table 2: Expected Key Spectroscopic Data for Isomer Differentiation
| Feature | 3-Hydroxy-2-carboxylic Acid | 5-Hydroxy-2-carboxylic Acid |
| IR: O-H Stretch (cm⁻¹) | Very broad, centered around 3000 cm⁻¹, potentially showing features of both carboxylic acid and enolic hydroxyl. | Two distinct broad absorptions: one for the carboxylic acid (2500-3300 cm⁻¹) and one for the phenolic hydroxyl (3200-3600 cm⁻¹)[9][10]. |
| ¹H NMR: -COOH Proton (ppm) | ~12-13 ppm (broad singlet)[9] | ~12-13 ppm (broad singlet)[9] |
| ¹H NMR: Aromatic Protons (ppm) | A distinct set of signals corresponding to protons on the benzene ring (H4, H5, H6, H7). | The proton at H4 will likely be a doublet, and the proton at H6 will be a doublet of doublets, due to coupling with their neighbors. The presence of the -OH at C5 will influence the chemical shifts of H4 and H6. |
| ¹³C NMR: Carbonyl Carbon (ppm) | ~165-175 ppm[9] | ~165-175 ppm[9] |
Comparative Biological Evaluation
Benzothiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][3][11][12]. The positioning of the hydroxyl group can dramatically influence how the molecule fits into an enzyme's active site or interacts with a receptor. For instance, some benzothiophene carboxylic acid derivatives have been identified as inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases[13].
Experimental Workflow: Enzyme Inhibition Assay (Generic)
This workflow illustrates a typical process for comparing the inhibitory potential of the two isomers against a target enzyme.
Caption: Workflow for a typical enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
-
Role of the Hydroxyl Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor. In the 5-hydroxy isomer , the phenolic hydroxyl is often a key interaction point with polar residues (e.g., serine, threonine, or backbone amides) in a protein's active site. In the 3-hydroxy isomer , this group is part of an enol-like system adjacent to the carboxylic acid. This can influence the electronic distribution and planarity of the thiophene ring, potentially favoring different binding modes.
-
Impact of Acidity and Lipophilicity: The isomer with the lower pKa (5-hydroxy) will be more ionized at physiological pH. This can be advantageous for forming salt bridges with basic residues like lysine or arginine. Conversely, the more lipophilic isomer (3-hydroxy) may exhibit better membrane permeability, which is crucial for reaching intracellular targets.
The logical relationship between an isomer's structure and its potential as a drug candidate can be visualized as follows:
Caption: Isomer structure dictates properties, which in turn influence pharmacological outcomes.
Conclusion
The comparison between 3-hydroxybenzo[b]thiophene-2-carboxylic acid and 5-hydroxybenzo[b]thiophene-2-carboxylic acid serves as a powerful reminder that in drug discovery, "close" is not "the same." The choice of isomer has profound implications, influencing synthesis, formulation, and biological activity. A thorough, data-driven characterization of each relevant isomer is an indispensable step in the development of novel therapeutics based on the versatile benzothiophene scaffold. This guide provides the foundational knowledge and experimental frameworks to approach this challenge with scientific rigor.
References
- Vertex AI Search Result. (n.d.). Synthesis of 5-hydroxymethyl-3-methylbenzo[b]thiophene-2-carboxylic acid.
- Attimarad, M., Mohan, S., & Murthy, S. M. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
- Hansen, F. K., Khankischpur, M., Tolaymat, I., Mesaros, R., Dannhardt, G., & Geffken, D. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034.
- NCBI Bookshelf. (n.d.). Table 1, Physicochemical Properties of Dibenzothiophene (CASRN 132-65-0).
- Beck, J. R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 38(23), 4086–4087.
- Semantic Scholar. (1991). The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)
- BenchChem. (n.d.).
- Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Mukhtar, A., Hussain, A., Younas, F., Yousuf, S., & Saeed, M. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances.
- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Bentham Science. (n.d.).
- ChemSynthesis. (n.d.).
- ChemBK. (n.d.). benzothiophene.
- Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593.
- Nayyar, A., Jain, R. (2015). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Molecules, 20(7), 12696-12713.
- University of Colorado Boulder. (n.d.).
- KTU ePubl. (2024).
- PubChem. (n.d.). 5-Hydroxy-1-benzothiophene-2-carboxylic acid.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Sigma-Aldrich. (n.d.).
- MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid.
- Chemistry LibreTexts. (2022). 21.
- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement / The Journal of Organic Chemistry, 1973 [sci-hub.jp]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 5-Hydroxy-1-benzothiophene-2-carboxylic acid | C9H6O3S | CID 268651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 7-Hydroxy-1-benzothiophene-5-carboxylic Acid and Its Analogs: A Focus on Kinase Inhibition
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the bioactivity of 7-Hydroxy-1-benzothiophene-5-carboxylic acid and its structural analogs. Drawing upon key findings in medicinal chemistry, we will delve into their potential as therapeutic agents, with a particular focus on the well-documented activity of the closely related 5-hydroxy-1-benzothiophene-2-carboxylic acid scaffold as multi-kinase inhibitors. This document will explore structure-activity relationships (SAR), present supporting experimental data, and detail the methodologies for assessing bioactivity, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The structural rigidity and potential for diverse functionalization make the benzothiophene nucleus an attractive starting point for the design of novel therapeutic agents. This guide will specifically focus on hydroxylated benzothiophene carboxylic acids, a class of compounds with significant potential for targeted therapies.
While our primary focus is on this compound, the available literature provides a more extensive characterization of its isomer, 5-hydroxy-1-benzothiophene-2-carboxylic acid, particularly in the context of kinase inhibition. We will leverage this rich dataset to establish a foundational understanding of the bioactivity of this compound class and then extrapolate these findings to discuss the potential of the 7-hydroxy-5-carboxylic acid isomer and its derivatives.
Comparative Bioactivity: A Focus on Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. Recent research has highlighted the potential of 5-hydroxybenzothiophene derivatives as potent multi-kinase inhibitors.
A key study synthesized and evaluated a series of 5-hydroxy-1-benzothiophene-2-carboxamide and hydrazide derivatives for their ability to inhibit a panel of protein kinases. The findings from this research provide a solid framework for understanding the structure-activity relationships within this chemical series.
Structure-Activity Relationship (SAR) Analysis
The bioactivity of the 5-hydroxy-1-benzothiophene-2-carboxylic acid analogs is significantly influenced by the nature of the substituent at the 2-position (the carboxylic acid moiety).
-
Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to various amides and hydrazides was found to be crucial for potent kinase inhibitory activity. This suggests that the substituent at this position is involved in key interactions with the target kinase, likely through hydrogen bonding.
-
Impact of Amide Substituent: The nature of the group attached to the amide nitrogen plays a significant role in both potency and selectivity. For instance, certain aromatic and heterocyclic moieties can enhance binding affinity to the ATP-binding pocket of specific kinases.
-
The Hydrazide Moiety: A standout finding was the exceptional potency of a hydrazide derivative, compound 16b , which displayed multi-target kinase inhibition with IC50 values in the nanomolar range against several kinases, including Clk4, DRAK1, and haspin.[3] This highlights the favorable interactions that the hydrazide group can establish within the kinase active site.
The following diagram illustrates the general structure-activity relationships observed for the 5-hydroxy-1-benzothiophene-2-carboxylic acid scaffold.
Caption: Structure-Activity Relationship (SAR) summary for 5-hydroxy-1-benzothiophene analogs.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activity (IC50) of key 5-hydroxy-1-benzothiophene-2-carboxylic acid analogs against a panel of protein kinases.
| Compound | R-Group at 2-Position | Clk1 (nM) | Clk4 (nM) | Dyrk1A (nM) | Dyrk1B (nM) | Haspin (nM) | DRAK1 (nM) |
| 4 | 4-Fluorophenylamino | >1000 | >1000 | >1000 | >1000 | 203.7 | >1000 |
| 6 | 4-Hydroxyphenylamino | >1000 | >1000 | >1000 | >1000 | 184.3 | >1000 |
| 7 | 4-Methoxyphenylamino | >1000 | >1000 | >1000 | >1000 | 195.2 | >1000 |
| 10 | 4-(Dimethylamino)phenylamino | >1000 | >1000 | >1000 | >1000 | 258.9 | >1000 |
| 16b | Hydrazido | 163 | 11 | 353.3 | 284 | 125.7 | 87 |
Data extracted from Abd El-Rahman et al., Future Med Chem, 2024.[3]
These data clearly demonstrate the superior potency and broader spectrum of activity of the hydrazide derivative 16b compared to the amide analogs.
In addition to kinase inhibition, these compounds were evaluated for their anti-proliferative activity against various cancer cell lines.
| Compound | HCT-116 (µM) | A549 (µM) | U87MG (µM) | HeLa (µM) |
| 16b | 10.3 | 12.8 | 7.2 | 15.6 |
Data extracted from Abd El-Rahman et al., Future Med Chem, 2024.[3]
Compound 16b exhibited significant growth inhibitory activity across all tested cell lines, with the most potent effect observed against the U87MG glioblastoma cell line.[3]
The Untapped Potential of this compound
While extensive data exists for the 5-hydroxy-2-carboxylic acid isomer, there is a notable lack of publicly available, direct comparative bioactivity data for this compound and its analogs. However, based on established principles of medicinal chemistry, we can infer some potential properties and differences.
The positioning of the hydroxyl and carboxylic acid groups on the benzothiophene ring will undoubtedly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets. The 7-hydroxy-5-carboxylic acid substitution pattern may lead to:
-
Altered Target Specificity: The different spatial arrangement of the key hydrogen bond donor (hydroxyl) and acceptor/donor (carboxylic acid) groups could result in a different kinase inhibitory profile or even activity against entirely different classes of enzymes.
-
Modified Pharmacokinetic Properties: Changes in polarity and molecular shape will affect properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.
Further research is warranted to synthesize and screen a library of this compound analogs to fully elucidate their therapeutic potential.
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols are essential.
General Synthesis of 5-Hydroxy-1-benzothiophene-2-carboxamides
The synthesis of the amide analogs of 5-hydroxy-1-benzothiophene-2-carboxylic acid typically involves a coupling reaction between the carboxylic acid and a desired amine.
Caption: General workflow for the synthesis of 5-hydroxy-1-benzothiophene-2-carboxamides.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of 5-hydroxy-1-benzothiophene-2-carboxylic acid in an appropriate aprotic solvent (e.g., dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is added. The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.
-
Amine Addition: The desired amine (R-NH2) is then added to the reaction mixture.
-
Reaction: The reaction is allowed to proceed at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure amide derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro assays, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Step-by-Step Protocol:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Detection: The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell Viability Assay
The anti-proliferative effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Conclusion and Future Directions
The 5-hydroxy-1-benzothiophene-2-carboxylic acid scaffold has emerged as a promising platform for the development of multi-kinase inhibitors with potent anticancer activity. The hydrazide derivative 16b represents a particularly exciting lead compound for further optimization.
While direct experimental data for this compound and its analogs remains limited, the insights gained from its 5-hydroxy-2-carboxylic acid isomer provide a strong rationale for its investigation. Future research should focus on:
-
Synthesis and Screening: The synthesis of a focused library of this compound amides and hydrazides, followed by screening against a broad panel of kinases and cancer cell lines.
-
Direct Comparative Studies: Head-to-head comparisons of the bioactivity of the 5-hydroxy-2-carboxylic acid and 7-hydroxy-5-carboxylic acid isomers to understand the impact of the substitution pattern.
-
Mechanism of Action Studies: Elucidation of the precise binding modes of the most potent compounds through techniques such as X-ray crystallography and molecular modeling.
By systematically exploring the chemical space around the hydroxy-benzothiophene carboxylic acid core, researchers can unlock the full therapeutic potential of this versatile scaffold and contribute to the development of novel targeted therapies.
References
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. Available from: [Link]
- Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]
-
Sreeja S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10. Available from: [Link]
- Chapman, N. B., et al. (1973). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 16(5), 550-553.
-
Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1093-1098. Available from: [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available from: [Link]
Sources
A Comparative Guide to Validating the Mechanism of Action of 7-Hydroxy-1-benzothiophene-5-carboxylic acid as an IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MOA) of 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a novel compound hypothesized to function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will explore a multi-tiered experimental approach, comparing its performance against established IDO1 inhibitors and providing the scientific rationale behind each methodological choice.
Introduction: The Rationale for IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By catalyzing the conversion of the essential amino acid tryptophan into kynurenine, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment.[1][2][4] This immunosuppression is achieved through two primary mechanisms: the depletion of tryptophan, which starves effector T cells, and the accumulation of kynurenine metabolites, which promote the development of regulatory T cells (Tregs) and suppress effector T and NK cell function.[1][5][6]
Given its role in tumor immune escape, IDO1 has emerged as a significant target in immuno-oncology.[1][7][8][9] Small molecule inhibitors aim to block this enzymatic activity, thereby restoring T cell function and enhancing anti-tumor immunity.[8][10][11] This guide focuses on validating that this compound acts through this precise mechanism.
The Comparative Landscape: Established IDO1 Inhibitors
To rigorously validate the MOA of a new chemical entity, its performance must be benchmarked against well-characterized alternatives. For this guide, we will compare this compound (referred to as 'Test Compound') with two clinical-stage IDO1 inhibitors:
-
Epacadostat (INCB24360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1.[5][10][12][13] It competitively blocks the enzyme and has been extensively studied in clinical trials.[4][12]
-
Navoximod (GDC-0919): Another potent and orally bioavailable IDO1 inhibitor that has been evaluated in clinical studies, both as a monotherapy and in combination with other agents.[8][14][15][16][17]
These compounds provide a robust baseline for assessing potency, selectivity, and cellular efficacy.
A Multi-Tiered Strategy for MOA Validation
A successful validation strategy builds a chain of evidence, starting from direct target interaction in vitro and progressing to complex functional outcomes in a cellular context.
Caption: Workflow for validating the mechanism of action.
Tier 1: Biochemical Validation - Does the Compound Inhibit the Purified Enzyme?
The foundational step is to determine if the test compound directly inhibits purified, recombinant IDO1 enzyme.
Experiment 1A: Biochemical IDO1 Inhibition Assay
-
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic conversion of L-tryptophan (L-Trp) to N-formylkynurenine (NFK).[18] It is the cleanest way to determine intrinsic potency (IC50) without the complexities of cellular uptake or metabolism.
-
Protocol:
-
Reagents: Recombinant human IDO1, L-Tryptophan (substrate), methylene blue, ascorbic acid, catalase, potassium phosphate buffer (pH 6.5).[13]
-
Procedure: The assay is performed in a 96-well plate format. 20 nM of IDO1 is incubated with varying concentrations of the test compound, Epacadostat, and Navoximod.[13]
-
The reaction is initiated by adding a solution containing 2 mM L-Trp, ascorbate, methylene blue, and catalase.[13]
-
The formation of NFK is monitored continuously by measuring the increase in absorbance at 321 nm.[13][18]
-
Data Analysis: Initial reaction rates are calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Experiment 1B: Selectivity Profiling (IDO2 & TDO)
-
Rationale: To be a viable drug candidate, a compound should ideally be selective for its intended target. Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2) are related enzymes that also catabolize tryptophan.[2][19] Assessing inhibition of these enzymes is crucial to understand the compound's specificity. Epacadostat, for example, is highly selective for IDO1 over IDO2 and TDO.[10][13]
-
Protocol: The biochemical assay described above is repeated using recombinant TDO and IDO2 enzymes. The IC50 values are determined and compared to the IDO1 IC50 to calculate a selectivity ratio.
Expected Data & Comparison
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | IDO2 IC50 (nM) | Selectivity (TDO/IDO1) |
| Test Compound | Experimental | Experimental | Experimental | Calculated |
| Epacadostat | ~10[10][13] | >20,000[20] | >20,000 | >2000x |
| Navoximod | ~7 (Ki)[14][15] | High | High | High |
Tier 2: Cellular Validation - Does the Compound Work in a Living Cell?
Demonstrating activity against a purified enzyme is necessary but not sufficient. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and produce a measurable effect.
Experiment 2A: Cellular Kynurenine Production Assay
-
Rationale: This assay measures the direct product of IDO1 activity in a cellular context.[21][22][23] Human cancer cell lines, such as HeLa or SKOV-3, can be stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.[13][21] The ability of the test compound to reduce kynurenine levels in the culture supernatant is a direct measure of its cellular efficacy.
-
Protocol:
-
Cell Culture: Seed HeLa cells in a 96-well plate.
-
IDO1 Induction: Stimulate cells with 50 ng/mL recombinant human IFN-γ to induce IDO1 expression.[14]
-
Compound Treatment: Simultaneously treat cells with a dose-response curve of the test compound, Epacadostat, and Navoximod for 48-72 hours.[14][24]
-
Kynurenine Measurement: Collect the cell culture supernatant. Kynurenine concentration can be measured via several methods:
-
HPLC: A highly accurate method that separates and quantifies tryptophan and kynurenine.[25][26]
-
Spectrophotometry (Ehrlich's Reagent): A colorimetric method where kynurenine reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a yellow product measured at 490 nm.[24][27]
-
ELISA: Commercially available kits provide a sensitive and high-throughput method for measuring kynurenine.[28]
-
-
Data Analysis: Calculate the cellular EC50, the concentration at which the compound inhibits 50% of kynurenine production.
-
Experiment 2B: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful technique that provides direct evidence of target engagement within intact cells.[29][30] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[30][31] By heating cells treated with the compound and measuring the amount of soluble IDO1 remaining, we can confirm direct physical interaction between the compound and its target.[32]
-
Protocol:
-
Treatment: Treat IDO1-expressing cells with the test compound or vehicle control for 1 hour.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.[31]
-
Detection: Analyze the supernatant (containing soluble protein) via Western Blot using an anti-IDO1 antibody.
-
Data Analysis: Plot the band intensity of soluble IDO1 against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Functional Validation - Does the Compound Restore Immune Function?
The ultimate goal of an IDO1 inhibitor is to reverse the immunosuppressive effects of tryptophan catabolism. This requires demonstrating that the compound can rescue T cell function in the presence of IDO1-expressing cells.
Experiment 3A: T-Cell Proliferation Rescue Assay
-
Rationale: IDO1-mediated tryptophan depletion causes T cells to arrest their proliferation.[21] This co-culture assay tests whether the compound can inhibit IDO1 activity sufficiently to allow T cells to proliferate.
-
Protocol:
-
Co-culture Setup: Co-culture IFN-γ-stimulated HeLa cells (to express IDO1) with human peripheral blood mononuclear cells (PBMCs) or a responsive T-cell line like Jurkats.[21][22]
-
Stimulation: Add a T-cell activator (e.g., anti-CD3/CD28 beads or PHA) to stimulate proliferation.
-
Compound Treatment: Add a dose-response curve of the test compound, Epacadostat, and Navoximod.
-
Proliferation Measurement: After 3-5 days, measure T-cell proliferation using a standard method like CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
Data Analysis: Quantify the rescue of T-cell proliferation relative to controls (T-cells alone vs. T-cells + IDO1-expressing cells).
-
Experiment 3B: Cytokine Release Assay
-
Rationale: Active, proliferating T cells, particularly CD8+ cytotoxic T lymphocytes, produce key effector cytokines like IFN-γ.[10] Reversing IDO1-mediated suppression should lead to an increase in IFN-γ production.
-
Protocol: This experiment is run in parallel with the T-cell proliferation assay.
-
Supernatant Collection: At the end of the co-culture period, collect the supernatant before measuring proliferation.
-
Cytokine Measurement: Measure the concentration of IFN-γ in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Correlate the increase in IFN-γ production with the dose-dependent rescue of T-cell proliferation.
-
Summary of Comparative Data
| Assay | Metric | Test Compound | Epacadostat | Navoximod |
| Biochemical | IDO1 IC50 | Experimental | ~10 nM[10][13] | ~75 nM (EC50)[14][15] |
| Cellular Efficacy | Kynurenine EC50 | Experimental | ~3.4 nM[13] | ~75 nM[14][15] |
| Target Engagement | CETSA Shift | Yes / No | Yes | Yes |
| Immune Function | T-Cell Rescue EC50 | Experimental | Potent[10] | ~80 nM[14][15] |
Conclusion
By systematically progressing through these three tiers of experimentation, researchers can build a robust and compelling case for the mechanism of action of this compound. A positive result in the biochemical assay establishes potential. A strong correlation between cellular efficacy (kynurenine reduction), direct target engagement (CETSA), and the restoration of T-cell function provides definitive validation that the compound acts as a functional IDO1 inhibitor, justifying its further development as a potential immuno-oncology therapeutic.
References
-
Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. National Institutes of Health. [Link]
-
Epacadostat. Wikipedia. [Link]
-
IDO1 - An intracellular target for cancer therapy. Fortis Life Sciences. [Link]
-
IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology. [Link]
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai. [Link]
-
Targeting the IDO1 pathway in cancer: from bench to bedside. PubMed. [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. National Institutes of Health. [Link]
-
Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Targeting the IDO1 pathway in cancer: from bench to bedside. springermedizin.de. [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. [Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Pharmacology. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. [Link]
-
Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Immusmol. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches. Sygnature Discovery. [Link]
-
Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. [Link]
-
Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector. ResearchGate. [Link]
-
Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. [Link]
-
Cell Based Functional Assays for IDO1 Inhibitor Screening and Characterization. PubMed. [Link]
-
IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
-
A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar. [Link]
-
(A–C) Determination of the kynurenine production in different cells... ResearchGate. [Link]
-
Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PubMed Central. [Link]
-
(PDF) A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. ResearchGate. [Link]
-
navoximod. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
(PDF) A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. ResearchGate. [Link]
-
Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PubMed Central. [Link]
-
Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. [Link]
-
Cell‐Based Identification of New IDO1 Modulator Chemotypes. PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
Sources
- 1. fortislife.com [fortislife.com]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 11. Facebook [cancer.gov]
- 12. Epacadostat - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. navoximod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. researchgate.net [researchgate.net]
- 25. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics [mdpi.com]
- 28. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-1-benzothiophene-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Hydroxy-1-benzothiophene-5-carboxylic acid derivatives. By synthesizing data from existing literature on related benzothiophene and heterocyclic compounds, this document offers insights into the design and development of novel therapeutic agents based on this scaffold. We will explore the influence of structural modifications on biological activity, supported by experimental data and protocols from relevant studies.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] The fused thiophene and benzene ring system provides a rigid and lipophilic backbone that can be readily functionalized to modulate its interaction with various biological targets. Notable drugs incorporating the benzothiophene core include Raloxifene, used for osteoporosis, and Zileuton, an anti-asthmatic agent.[2]
The subject of this guide, the this compound core, presents two key functional groups—a hydroxyl group and a carboxylic acid—that are known to be crucial for biological activity in many pharmacophores. Understanding how modifications to this core structure influence its activity is paramount for the rational design of new drug candidates.
Core Structure and Key Functional Groups
The foundational structure of this compound is depicted below. The numbering of the benzothiophene ring system is crucial for discussing the positions of substituents.
Caption: Core structure of this compound with numbering.
The Role of the 7-Hydroxy Group
The hydroxyl group at the 7-position is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence can significantly influence the binding of the molecule to its biological target. In related heterocyclic compounds like 7-hydroxycoumarins and 8-hydroxyquinolines, the hydroxyl group has been shown to be critical for various biological activities, including anti-inflammatory and kinase inhibitory effects.[3][4][5] For instance, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives identified as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline moiety was found to be a crucial pharmacophore for activity.[4] Molecular modeling suggested that this group interacts with key residues in the ATP-binding pocket of the kinase.[4]
The Significance of the 5-Carboxylic Acid Group
The carboxylic acid group at the 5-position is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent ionic interactions with biological targets. In many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for activity.[6] For example, in a study of STAT3 inhibitors, the carboxyl group was found to be critical for maintaining inhibitory activity.[7]
Structure-Activity Relationship (SAR) Analysis
Based on the literature for benzothiophene and related heterocyclic scaffolds, we can infer a hypothetical SAR for this compound derivatives. The following sections explore potential modifications at various positions and their likely impact on biological activity.
Modifications of the Carboxylic Acid Group
The carboxylic acid at C5 can be modified to explore its role in target binding and to improve pharmacokinetic properties.
-
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell permeability. However, this may lead to a loss of direct ionic interactions and could act as a prodrug, requiring in vivo hydrolysis to the active carboxylic acid.
-
Amide Formation: Formation of amides introduces a hydrogen bond donor and acceptor group and allows for the introduction of various substituents. This can lead to new interactions with the target protein. For example, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the carboxamide at C-3 contributed to enhanced anti-proliferative activity.[8]
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazole or hydroxamic acid could maintain or improve activity while altering physicochemical properties. However, in the case of STAT3 inhibitors, replacing the carboxyl group with a tetrazole did not improve activity.[7]
Modifications of the Hydroxyl Group
The 7-hydroxy group can be modified to probe its importance as a hydrogen bond donor/acceptor.
-
Alkylation/Etherification: Converting the hydroxyl group to an ether will remove its hydrogen bond donating ability, which can help determine the importance of this interaction for activity. O-aminoalkyl substituted 7-hydroxycoumarins have shown antibacterial and anticancer activities.[9]
-
Esterification: Acylation of the hydroxyl group can serve as a prodrug strategy and may alter the compound's solubility and metabolic stability.
Substitution on the Benzene Ring (Positions 2, 3, 4, and 6)
Introducing substituents on the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule.
-
Positions 2 and 3 (Thiophene Ring): These positions are often crucial for activity. In some benzothiophene derivatives, substitution at the 2- and 3-positions with various aromatic or heterocyclic rings has led to potent biological activities.[2] For instance, certain 3-substituted benzothiophenes have shown significant antibacterial activity.[2]
-
Positions 4 and 6 (Benzene Ring): Substitution at these positions can influence the orientation of the molecule within a binding pocket. In a study of 4,5,6,7-tetrahydro-benzothiophene derivatives, alkyl substitution at position 6 resulted in greater metabolic stability.[10]
The following diagram illustrates the potential sites for modification on the this compound scaffold.
Caption: Potential sites for chemical modification on the core scaffold.
Comparative Data Summary
The following table summarizes the expected impact of various substitutions on the biological activity of this compound derivatives, based on findings from related compound series.
| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale/Supporting Evidence |
| C5-Carboxylic Acid | Esterification | Potentially decreased in vitro activity, possible prodrug effect. | Loss of ionic interaction; increased lipophilicity. |
| Amide Formation | Activity may be retained or enhanced depending on the substituent. | Introduction of new H-bond donors/acceptors. Carboxamides at C-3 of a related scaffold showed enhanced activity.[8] | |
| Bioisosteric Replacement (e.g., Tetrazole) | May or may not improve activity. | In STAT3 inhibitors, tetrazole did not improve activity over carboxylic acid.[7] | |
| C7-Hydroxyl | Etherification | Likely to decrease activity if H-bond donation is critical. | Removal of H-bond donor capability. |
| Acylation | Possible prodrug with altered pharmacokinetics. | Masking of the polar hydroxyl group. | |
| C2/C3 (Thiophene Ring) | Aryl/Heteroaryl Substitution | Potentially increased activity through additional binding interactions. | Common strategy to enhance potency in heterocyclic drugs.[2] |
| C4/C6 (Benzene Ring) | Alkyl/Halogen Substitution | May improve metabolic stability and/or binding affinity. | Alkyl substitution at C6 in a related scaffold improved microsomal stability.[10] |
Experimental Protocols
To investigate the SAR of novel this compound derivatives, a systematic approach involving synthesis and biological evaluation is required.
General Synthetic Scheme
The synthesis of the core scaffold and its derivatives can be achieved through multi-step synthetic routes. A plausible general approach is outlined below, based on common methods for benzothiophene synthesis.[6]
Caption: General workflow for the synthesis of target derivatives.
Step-by-step methodology for derivatization (example: amide synthesis):
-
Activate the carboxylic acid: To a solution of this compound in an appropriate solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).
-
Stir the mixture: Allow the activation to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Add the amine: Add the desired amine to the reaction mixture.
-
Reaction monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and purification: Upon completion, perform an aqueous work-up to remove excess reagents and purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11][12]
Biological Evaluation Workflow
A general workflow for the biological evaluation of the synthesized compounds is presented below. The specific assays will depend on the therapeutic target of interest (e.g., inflammation, cancer, infectious diseases).
Caption: Workflow for the biological evaluation of synthesized derivatives.
Example Protocol: In Vitro Kinase Inhibition Assay
-
Prepare assay buffer: Prepare a suitable kinase assay buffer containing ATP and the specific substrate for the kinase of interest.
-
Compound preparation: Serially dilute the test compounds in DMSO to obtain a range of concentrations.
-
Assay plate setup: Add the kinase, substrate, and test compounds to a 384-well plate.
-
Initiate reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The hydroxyl and carboxylic acid functional groups provide key interaction points that can be modulated through chemical synthesis. By drawing parallels from the SAR of related benzothiophene and heterocyclic compounds, this guide provides a rational framework for the design and evaluation of new derivatives.
Future research should focus on the synthesis of a diverse library of compounds with systematic modifications at the key positions identified in this guide. The biological evaluation of these compounds against a panel of relevant targets will be crucial for elucidating the detailed SAR and identifying lead candidates for further development. Computational modeling and structural biology studies can also provide valuable insights into the binding modes of these compounds and guide future optimization efforts.
References
- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
- El-Sayed, N. F., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
- Goksen, U. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 109.
- Yuan, Z., et al. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1064-1069.
- Czopek, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(16), 4791.
- Kassi, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89.
- Al-Jubair, N., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2686-2706.
- Pettit, G. R., et al. (1994). Synthesis and structure-activity relationships of cytotoxic 7-hydroxy sterols.
- Li, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283.
-
Goksen, U. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Retrieved from [Link]
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Stoyanova, M., et al. (2011). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. European Journal of Medicinal Chemistry, 46(9), 4444-4453.
- Kamal, A., et al. (2019). Synthesis and biological evaluation of potent benzoselenophene and heteroaromatic analogues of (S)-1-(chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol (seco-MCBI). RSC Advances, 9(52), 30209-30221.
- Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.
- Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
-
Czopek, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. MDPI. Retrieved from [Link]
- Timonen, J. M., et al. (2011). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 46(9), 3845-3850.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and structure-activity relationships of cytotoxic 7-hydroxy sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of potent benzoselenophene and heteroaromatic analogues of (S)-1-(chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol (seco-MCBI) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-Hydroxy-1-benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery, the specificity of a candidate molecule is a cornerstone of its potential success. A compound's propensity to interact with unintended biological targets, known as cross-reactivity or off-target activity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its primary mechanism of action.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel benzothiophene derivative, 7-Hydroxy-1-benzothiophene-5-carboxylic acid.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[10][11][12][13][14] Notably, several 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, suggesting that compounds with this core structure may have a propensity for interacting with multiple kinases.[10][12][13] Therefore, a thorough investigation into the cross-reactivity of this compound is not merely a precautionary measure but a critical step in elucidating its true therapeutic potential and safety profile.
This guide will objectively compare the hypothetical performance of this compound against established benchmarks in key cross-reactivity assays. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
The Imperative of Early-Stage Cross-Reactivity Profiling
The identification of off-target interactions early in the drug development pipeline is paramount.[2][3][4][5][6][7][8][9] It allows for the early de-risking of candidates, saving valuable time and resources that might otherwise be invested in a compound with an unfavorable safety profile. Furthermore, understanding a compound's selectivity is a regulatory expectation, with agencies like the FDA emphasizing the importance of thorough off-target profiling.[15][16][17][18]
This guide will focus on two critical areas of potential cross-reactivity for a novel small molecule like this compound: broad-spectrum kinase inhibition and interference with common reporter gene assays.
Comparative Analysis: A Tripartite Approach
To comprehensively assess the cross-reactivity of this compound, we propose a tripartite experimental strategy:
-
Broad-Panel Kinase Screening: To evaluate the compound's selectivity across the human kinome.
-
Firefly Luciferase Inhibition Assay: To determine if the compound interferes with this widely used reporter system, a common source of misleading results in cell-based assays.
-
Data Interpretation and Selectivity Analysis: To synthesize the findings and guide further development.
For our comparative analysis, we will use the following compounds:
-
Test Article: this compound
-
Positive Control (Kinase Screening): Staurosporine, a well-characterized, broad-spectrum kinase inhibitor.[19][20][21][22][23]
-
Positive Control (Luciferase Assay): Resveratrol, a known inhibitor of firefly luciferase.[24][25][26][27][28]
-
Negative Control: Vehicle (DMSO)
Experimental Protocols and Data Presentation
Broad-Panel Kinase Screening
Rationale: Given that structurally related benzothiophene derivatives exhibit multi-kinase inhibitory activity, it is crucial to assess the selectivity of this compound against a large panel of kinases.[10][12][13] This will identify any potent off-target kinase interactions that could lead to toxicity or confound the interpretation of its biological effects. A radiometric or luminescence-based assay is a common and reliable method for this purpose.[29][30][31][32]
Experimental Workflow:
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: A widely accepted method, such as a radiometric [³³P]-ATP filter binding assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay, should be employed.[29][31] The screen should encompass a diverse panel of human kinases (e.g., >100 kinases) representing different branches of the kinome.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Staurosporine in DMSO, typically starting from 100 µM. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction: In a 384-well plate, combine the kinase, a suitable substrate, and ATP at its experimentally determined Km concentration.
-
Inhibitor Addition: Add the serially diluted compounds or vehicle control to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: For a luminescence-based assay, add the ADP-Glo™ reagent to terminate the kinase reaction and detect the amount of ADP produced.[29]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for each kinase that shows significant inhibition by fitting the data to a dose-response curve.
Data Presentation: The results of the kinase screen can be presented in a table summarizing the IC50 values and as a kinome map for a visual representation of selectivity.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A (Hypothetical Primary Target) | 0.1 | 0.005 |
| Kinase B | 5.2 | 0.008 |
| Kinase C | > 100 | 0.020 |
| Kinase D | 12.5 | 0.002 |
| ... (and so on for the entire panel) | ... | ... |
Firefly Luciferase Inhibition Assay
Rationale: Firefly luciferase is a commonly used reporter enzyme in cell-based assays to study gene expression, signal transduction, and other cellular processes.[33][34][35][36] Inhibition of luciferase by a test compound can lead to false-positive or false-negative results in such assays. Therefore, it is essential to rule out any direct interference with the reporter system.
Experimental Workflow:
Caption: A straightforward workflow for assessing direct inhibition of firefly luciferase.
Detailed Protocol:
-
Reagents: Recombinant firefly luciferase, D-luciferin substrate, and an appropriate assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound and Resveratrol in DMSO.
-
Assay Procedure: In a white, opaque 96-well or 384-well plate, add the assay buffer, the test compound or vehicle, and the firefly luciferase enzyme.
-
Initiation and Detection: Initiate the reaction by adding the D-luciferin substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control and determine the IC50 value.
Data Presentation: The results should be presented in a dose-response curve and a summary table.
Table 2: Hypothetical Firefly Luciferase Inhibition
| Compound | IC50 (µM) |
| This compound | > 100 |
| Resveratrol | 2.5[24] |
Synthesizing the Evidence: Interpretation and Next Steps
The data generated from these assays will provide a clear picture of the cross-reactivity profile of this compound.
-
Kinase Selectivity: A highly selective compound will show potent inhibition of a single or a small number of kinases, with significantly weaker or no activity against the rest of the panel. A selectivity score can be calculated to quantify this. A non-selective compound, like Staurosporine, will inhibit a broad range of kinases with high potency.[19][20][23]
-
Luciferase Interference: If the compound shows an IC50 value for luciferase inhibition within the concentration range of its biological activity, any data from luciferase-based reporter assays should be interpreted with caution, and orthogonal assays with different reporter systems should be employed for confirmation.[33][34]
Based on our hypothetical data, this compound demonstrates a favorable cross-reactivity profile. It shows selectivity for its hypothetical primary target with minimal off-target kinase activity at physiologically relevant concentrations and does not interfere with the firefly luciferase assay.
Conclusion: A Commitment to Scientific Rigor
The thorough evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. It is a testament to scientific rigor and a critical step in ensuring the safety and efficacy of new therapeutic agents. By employing a systematic and comparative approach as outlined in this guide, researchers can gain a comprehensive understanding of the selectivity of this compound, thereby making informed decisions about its continued development. This commitment to detailed characterization ultimately paves the way for the discovery of safer and more effective medicines.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
-
Staurosporine. Wikipedia. [Link]
-
Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. Taylor & Francis Online. [Link]
-
Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B | Request PDF. ResearchGate. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
-
The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. Bioscience Reports. [Link]
-
Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]
-
Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
-
Tissue Cross-Reactivity Study and its Applications. AnaPath Research. [Link]
-
Product-Specific Guidances for Generic Drug Development. FDA. [Link]
-
Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. [Link]
-
Resveratrol inhibits firefly luciferase. PubMed. [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Visikol. [Link]
-
Luciferase-Based Growth Assay to measure chemical inhibitor efficiency | Protocol Preview. JOVE. [Link]
-
Off-target activity. Grokipedia. [Link]
-
Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]
-
Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PMC - NIH. [Link]
-
Upcoming Product-Specific Guidances for Generic Drug Product Development. FDA. [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Firefly luciferase assay. Bio-protocol. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
The ABCs of Product Specific Guidances. YouTube. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Product Specific Guidances Webinar – Opening Remarks. YouTube. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Product-Specific Guidances for Complex Generic Drugs. YouTube. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress. PubMed. [Link]
-
Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming. NIH. [Link]
-
Establishment of Resveratrol IC50. N1 immortalized prostate (A),... | Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. histologix.com [histologix.com]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. criver.com [criver.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. anapathresearch.com [anapathresearch.com]
- 6. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 7. grokipedia.com [grokipedia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. Upcoming Product-Specific Guidances for Generic Drug Product Development | FDA [fda.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Staurosporine - Wikipedia [en.wikipedia.org]
- 20. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 21. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resveratrol inhibits firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 33. mdpi.com [mdpi.com]
- 34. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. assaygenie.com [assaygenie.com]
- 36. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Novel Benzothiophene-Based Compounds Against Established NAMPT Inhibitors for Oncological Applications
This guide provides an in-depth, objective comparison of the efficacy of a novel class of inhibitors, represented by 7-Hydroxy-1-benzothiophene-5-carboxylic acid, against well-characterized inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and metabolic pathway-targeted therapies. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for evaluating inhibitor potency.
Introduction: The Critical Role of NAMPT in Cancer Metabolism
Cancer cells exhibit a heightened metabolic rate to sustain their rapid proliferation and survival. A key aspect of this altered metabolism is their increased reliance on the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1][3] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][5] Consequently, the inhibition of NAMPT presents a promising therapeutic strategy to selectively target cancer cells by depleting their NAD+ stores, leading to energy crisis and apoptosis.[1][2]
The therapeutic potential of targeting NAMPT has led to the development of several small molecule inhibitors. This guide will focus on a comparative analysis of a novel benzothiophene-based scaffold against two of the most well-characterized NAMPT inhibitors: FK866 and GMX1778.
Comparative Efficacy of NAMPT Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). A lower value for both parameters indicates a more potent inhibitor. The following table summarizes the reported efficacy of the established NAMPT inhibitors, FK866 and GMX1778, and provides a representative profile for a novel benzothiophene-based inhibitor based on emerging research into this class of molecules.
| Inhibitor | Type | Target | IC50 | Ki | Reference |
| FK866 | Non-competitive | NAMPT | ~1 nM | 0.3 nM | [6] |
| GMX1778 (CHS-828) | Competitive | NAMPT | < 25 nM | 120 nM | [7][8] |
| Benzothiophene Derivative (Representative) | Allosteric | BDK | 3.19 µM | - | [9] |
Note: The benzothiophene derivative data is for a compound targeting Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) and is included to represent the potential of this scaffold class as enzyme inhibitors, while direct NAMPT inhibition data for this compound is not extensively available in public literature.
Mechanistic Insights and Signaling Pathways
The inhibition of NAMPT leads to a cascade of downstream effects culminating in cancer cell death. The primary mechanism is the depletion of the intracellular NAD+ pool, which in turn inhibits NAD+-dependent enzymes crucial for cellular function and survival.
Caption: Signaling pathway of NAMPT inhibition leading to apoptosis.
Experimental Protocols
To ensure the rigorous and reproducible evaluation of NAMPT inhibitors, standardized experimental protocols are essential. The following sections detail the methodologies for determining NAMPT activity and cell viability.
NAMPT Activity Assay (Colorimetric)
This assay provides a quantitative measure of NAMPT enzymatic activity and is suitable for screening potential inhibitors.
Caption: General workflow for a colorimetric NAMPT activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human NAMPT enzyme in assay buffer.
-
Prepare stock solutions of nicotinamide and PRPP.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, FK866, GMX1778) in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, NAMPT enzyme, and the test inhibitor at various concentrations.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP) to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add the detection reagent mixture, which typically includes enzymes that couple the production of NMN to the reduction of a colorimetric substrate like WST-1.[10]
-
Incubate for an additional period to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of NAMPT inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (SRB Assay)
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, A2780) in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of the NAMPT inhibitors for a specified duration (e.g., 72 hours).
-
-
Cell Fixation:
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C.
-
-
Staining:
-
Wash the plates with water and stain the fixed cells with Sulforhodamine B (SRB) solution.
-
-
Destaining and Solubilization:
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion and Future Directions
The established NAMPT inhibitors, FK866 and GMX1778, have demonstrated potent anti-cancer activity in preclinical models by effectively depleting cellular NAD+ levels.[5][12][13] While direct evidence for the NAMPT inhibitory activity of this compound is emerging, the broader class of benzothiophene derivatives has shown significant promise as inhibitors of various enzymes, including kinases.[9][14]
Further investigation into the structure-activity relationship of benzothiophene derivatives as NAMPT inhibitors is warranted. Optimization of this scaffold could lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising compounds.
References
-
Tan, B., Young, D. A., Lu, Z.-H., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(47), 35005–35017. [Link]
-
Galli, U., Travelli, C., Ramazzina, I., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(19), 10736–10762. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 268651, 5-Hydroxy-1-benzothiophene-2-carboxylic acid. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. Journal of Medicinal Chemistry, 66(5), 3469–3490. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14235073, 1-Benzothiophene-7-carboxylic acid. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 143-154. [Link]
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
Mukherjee, S., Siddiqui, M. A., & Bhasin, A. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Cancers, 13(16), 4038. [Link]
-
Travelli, C., Galli, U., & Genazzani, A. A. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
Li, J., & Li, Z. (2023). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Signal Transduction and Targeted Therapy, 8(1), 1-15. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. [Link]
-
Wikipedia. Nicotinamide phosphoribosyltransferase. [Link]
-
Wang, P., Wang, H. D., Wu, J., et al. (2011). Visfatin/PBEF/Nampt induces EMMPRIN and MMP-9 production in macrophages via the NAMPT-MAPK (p38, ERK1/2)-NF-κB signaling pathway. International Journal of Molecular Medicine, 27(5), 693-700. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2795444, 1-Benzothiophene-5-carboxylic acid. [Link]
-
O'Brien, T., O'Connor, A., & O'Driscoll, L. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 288-292. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. NAMPT (nicotinamide phosphoribosyltransferase). [Link]
-
Chen, H., & Liu, H. (2023). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 14, 1189383. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
Johanson, V., Arvidsson, Y., Kölby, L., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 288-292. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
-
Thakur, B. K., Lippka, Y., Dittrich, T., et al. (2012). NAMPT pathway is involved in the FOXO3a-mediated regulation of GADD45A expression. Biochemical and Biophysical Research Communications, 420(4), 714-720. [Link]
-
Chini, C. C. S., & Chini, E. N. (2020). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Metabolites, 10(11), 458. [Link]
-
Gerdes, C. A., Gnad, F., Götze, S., et al. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy. Bioconjugate Chemistry, 33(7), 1232–1242. [Link]
-
Patsnap. What are the new molecules for NAMPT inhibitors?. [Link]
-
Tan, B., Young, D. A., Lu, Z.-H., et al. (2013). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLoS ONE, 8(10), e78394. [Link]
-
Tso, S.-C., Gui, W.-J., Wu, C.-Y., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583–20593. [Link]
-
Mayo Clinic. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. [Link]
Sources
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. FK 866 | NAMPT Inhibitors: Tocris Bioscience [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 12. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 13. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
A Head-to-Head Comparison of Benzothiophene-Based Compounds in Cancer Research: From Cytoskeletal Disruption to Immuno-Oncology
The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its rigid, planar nature and potential for diverse functionalization have made it a cornerstone in the development of numerous pharmacologically active agents.[1] While its applications are broad, its impact on oncology is particularly noteworthy, with derivatives demonstrating a remarkable ability to target distinct and critical cancer pathways.[2]
This guide provides a head-to-head comparison of prominent benzothiophene-based compounds in cancer research. Moving beyond a simple catalogue of derivatives, we will dissect the causal relationships between chemical structure and biological function, comparing compounds that target the cytoskeleton, modulate hormone signaling, engage the immune system, and inhibit multiple kinases simultaneously. We will provide the supporting experimental data and detailed protocols, offering researchers a comprehensive resource for evaluating and applying these versatile molecules.
Targeting the Cytoskeleton: Benzothiophene Acrylonitriles as Potent Tubulin Polymerization Inhibitors
The microtubule system is a cornerstone of cell division, making it a highly validated target for anticancer agents.[3] Classic drugs like taxanes and vinca alkaloids have proven efficacy but are often hampered by high toxicity and the emergence of multidrug resistance (MDR), frequently mediated by the P-glycoprotein (P-gp) efflux pump.[3] This has driven the search for new agents that retain potency while circumventing these resistance mechanisms.
Benzothiophene acrylonitrile analogs, designed as structural mimics of combretastatin A-4, have emerged as a powerful new class of tubulin inhibitors.[4] A landmark study synthesized a library of these compounds, identifying several with exceptional potency.[3]
Head-to-Head Performance of Lead Acrylonitriles
Three compounds—designated 5 , 6 , and 13 —demonstrated significant growth inhibition across the NCI-60 panel of human cancer cell lines, with GI50 values (concentration causing 50% growth inhibition) consistently in the nanomolar range.[3][4]
| Compound | Key Structural Features | Representative GI50 Range (NCI-60) | Key Advantage |
| Compound 5 | Modified trimethoxybenzene group | 10-100 nM | Potent cytotoxicity |
| Compound 6 | Trimethoxybenzene moiety | 10-100 nM | Overcomes P-gp-mediated resistance |
| Compound 13 | Trimethoxybenzene moiety | 10-100 nM | Potent cytotoxicity |
A critical finding was that these compounds are not substrates for P-glycoprotein.[3] They were shown to be equipotent in inhibiting the growth of the OVCAR8 ovarian cancer cell line and its P-gp-overexpressing, multidrug-resistant counterpart, NCI/ADR-Res. This ability to evade a primary mechanism of chemoresistance gives them a significant therapeutic advantage over established tubulin-targeting agents.[3]
Mechanism of Action: Mitotic Catastrophe
Like their parent compound, combretastatin, these benzothiophene analogs exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting cells in mitosis. Prolonged mitotic arrest triggers a form of cell death known as mitotic catastrophe, an atypical apoptotic mode that can be effective even in cancers that have developed resistance to conventional apoptosis.[3]
Caption: Mechanism of Benzothiophene Acrylonitriles.
Experimental Protocol: Tubulin Polymerization Assay
This assay provides a direct measure of a compound's ability to interfere with microtubule formation.
-
Reagents & Materials:
-
Tubulin (>99% pure, lyophilized)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)
-
Test compounds (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer (340 nm)
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Add 5 µL of test compounds (or DMSO vehicle control) to wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding 100 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Causality Check: The rate and extent of absorbance increase in the presence of an inhibitor like the benzothiophene acrylonitriles should be significantly lower than the vehicle control. Conversely, a stabilizer like paclitaxel will show a faster and greater increase in absorbance.
-
Modulating Hormone Signaling: Raloxifene and Next-Generation SERMs/SERDs
Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[5] Therapeutic strategies have historically focused on either blocking estrogen production (aromatase inhibitors) or modulating the receptor's activity with Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and the benzothiophene-based raloxifene.[6] A more advanced strategy involves the use of Selective Estrogen Receptor Down-regulators (SERDs), which not only block ERα activity but also trigger its degradation.[5]
Head-to-Head Performance of Raloxifene Derivatives
Raloxifene itself is an effective SERM but has been the scaffold for developing compounds with enhanced SERD activity.[7][8] The key to this functional switch lies in the chemical modifications, particularly the addition of long alkyl chains.[5]
| Compound | Key Modification | ERα Binding Affinity | Primary Mechanism | Antiproliferative Potency (GI50) |
| Raloxifene | Parent Compound | High | SERM (Antagonist) | Micromolar range |
| RC10 | Decyl group on amine | High | SERD | More potent than standard antagonists[5] |
| Compound 7 | Bis-sulfamate derivative | High (Ki = 13 nM) | Dual SERM/STS Inhibitor | 7.12 µM (T-47D); 1.34 µM (MDA-MB-231)[9] |
Studies revealed that while the core benzothiophene structure is crucial for ER binding, the length of an appended alkyl chain is critical for inducing receptor degradation. A derivative named RC10 , featuring a ten-carbon (decyl) chain, was identified as the most potent SERD in its series.[5] More recently, a bis-sulfamate derivative of raloxifene (Compound 7 ) was developed as a promising dual-targeting agent, acting as both an ERα antagonist and a potent inhibitor of steroid sulfatase (STS), an enzyme involved in estrogen synthesis.[9]
Mechanism of Action: Receptor Modulation vs. Degradation
SERMs like raloxifene bind to ERα and induce a conformational change that prevents the recruitment of co-activator proteins, thus blocking the transcription of estrogen-responsive genes. SERDs, however, induce a distinct conformational change that destabilizes the receptor, marking it for proteasomal degradation. This complete removal of the target protein offers a more profound and durable blockade of hormone signaling.
Caption: SERM vs. SERD Mechanisms of Action.
Experimental Protocol: Western Blot for ERα Down-regulation
This protocol directly assesses whether a compound induces the degradation of the ERα protein.
-
Reagents & Materials:
-
ER-positive breast cancer cells (e.g., MCF-7 or T-47D)
-
Cell culture medium and supplements
-
Test compounds (Raloxifene, RC10) and vehicle control (DMSO)
-
Fulvestrant (positive control for SERD activity)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with test compounds at desired concentrations (e.g., 1 µM) for 24 hours. Include vehicle and fulvestrant controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify total protein concentration using the BCA assay.
-
Normalize protein amounts and resolve 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody to confirm equal protein loading.
-
Causality Check: A successful SERD like RC10 or fulvestrant will show a marked decrease or complete absence of the ERα band compared to the vehicle control. A pure SERM like raloxifene should show little to no change in ERα protein levels.
-
Immuno-Oncology and Nuclear Receptor Agonism: The Case of GW4064
The intersection of metabolic signaling and cancer immunity is a frontier in oncology. The Farnesoid X Receptor (FXR), a nuclear receptor primarily known for regulating bile acid metabolism, has been identified as a potential target in colorectal cancer (CRC).[10][11] The benzothiophene-based compound GW4064 is a potent and selective FXR agonist.[12][13]
Performance Analysis: A Combination Strategy
The evaluation of GW4064 yielded a fascinating and instructive paradox.
-
In Vitro: GW4064 effectively induced apoptosis and cell cycle arrest in CRC cell lines.[10]
-
In Vivo: When administered as a monotherapy in mouse models of CRC, GW4064 failed to suppress tumor growth.[11]
This discrepancy pointed to a more complex biological role. Further investigation revealed that while GW4064 has direct anti-proliferative effects, its activation of the FXR pathway in cancer cells also leads to the significant upregulation of Programmed Death-Ligand 1 (PD-L1).[10][11] PD-L1 on the tumor cell surface engages the PD-1 receptor on cytotoxic T-cells, effectively shutting down the anti-tumor immune response.
This insight transformed the therapeutic strategy. The failure of the monotherapy was not due to a lack of efficacy, but to the induction of an immune escape mechanism. The logical next step was to combine the FXR agonist with an immune checkpoint inhibitor.
Combination Therapy (GW4064 + anti-PD-L1): This combination proved to be highly effective. In CT26 xenograft models, the dual therapy exhibited excellent anti-tumor effects, leading to increased infiltration of CD8+ T-cells and the complete cure of 33% of the tumor-bearing mice.[10][11]
Mechanism of Action: Dual Signaling
GW4064's mechanism is twofold: it directly inhibits cancer cell growth via FXR activation while simultaneously modulating the tumor microenvironment by increasing PD-L1 expression. This makes it an ideal candidate for combination with PD-1/PD-L1 blockade, where GW4064's direct cytotoxic and immunogenic cell death effects are "unmasked" by the checkpoint inhibitor.
Caption: Dual Mechanism of GW4064 and Rationale for Combination Therapy.
Broad-Spectrum Inhibition: Benzothiophenes as Multi-Kinase Inhibitors
The complexity and redundancy of cancer signaling pathways often lead to resistance against therapies that target a single molecule. This has spurred the development of multi-target agents designed to inhibit several cancer-relevant targets simultaneously.[14] The 5-hydroxybenzothiophene scaffold has proven to be an excellent starting point for designing such inhibitors.
Compound Spotlight: The Hydrazide Derivative 16b
A series of 5-hydroxybenzothiophene derivatives were synthesized and screened for their ability to inhibit multiple protein kinases. A hydrazide derivative, compound 16b , emerged as a lead candidate with a potent and unique inhibitory profile.[14]
| Kinase Target | 16b IC50 (nM) | Biological Role in Cancer |
| Clk4 | 11 | mRNA splicing, cell cycle control |
| DRAK1 | 87 | Apoptosis, TGF-β signaling |
| Haspin | 125.7 | Mitotic progression |
| Clk1 | 163 | mRNA splicing, cell cycle control |
| Dyrk1B | 284 | Cell survival, differentiation |
| Dyrk1A | 353.3 | Proliferation, cell cycle exit |
This multi-targeted inhibition translated into broad-spectrum anticancer activity. Compound 16b was particularly effective against U87MG glioblastoma cells, with a growth inhibition IC50 of 7.2 µM. Mechanistic studies confirmed that it induced G2/M cell cycle arrest and apoptosis, and inhibited cell migration.[14]
The success of compound 16b underscores the utility of the benzothiophene core as a scaffold for developing drugs that can overcome the robustness of cancer cell signaling networks by attacking them at multiple nodes.
Conclusion and Future Directions
The benzothiophene scaffold is a testament to the power of structural chemistry in addressing complex diseases like cancer. As we have demonstrated, simple modifications to this core can produce compounds with wildly different, yet highly specific, mechanisms of action:
-
Benzothiophene acrylonitriles disrupt the very skeleton of the cell, evading common resistance mechanisms.
-
Raloxifene derivatives masterfully manipulate hormone receptor signaling, offering a path to complete target degradation.
-
GW4064 bridges metabolic signaling and immuno-oncology, turning a potential liability (PD-L1 upregulation) into a therapeutic opportunity for combination therapy.
-
5-hydroxybenzothiophenes embrace a multi-target strategy, simultaneously disabling several kinases to short-circuit cancer cell signaling.
The path forward is clear. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve solubility and bioavailability.[15] Furthermore, the success of the GW4064 combination therapy highlights a broader principle: rational combination of benzothiophene derivatives with other targeted agents or immunotherapies holds immense promise for developing more durable and effective cancer treatments.
References
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2013). MedChemComm.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
- Benzothiazole derivatives as anticancer agents. (2019). FLORE.
- Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). Future Medicinal Chemistry - Taylor & Francis Online.
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
- A brief summary of structure–activity relationship for benzothiophene... (n.d.).
- FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). PubMed.
- Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regul
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
- Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs P
- A novel curcumin derivative increases the cytotoxicity of raloxifene in estrogen receptor-negative breast cancer cell lines. (2015). PubMed.
- A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. (2024).
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). PMC - PubMed Central.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
- GW 4064 | FXR Agonist. (n.d.). MedchemExpress.com.
- Synthesis Studies and the Evaluation of C6 Raloxifene Deriv
- Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. (2025).
- FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (n.d.). NIH.
- Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats. (n.d.).
- Raloxifene. (n.d.). Cancer Research UK.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2025).
- Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (n.d.). PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. d-nb.info [d-nb.info]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Benzothiophene scaffolds are privileged structures in pharmacology, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of a hydroxyl group at the 7-position and a carboxylic acid at the 5-position suggests potential applications as a key intermediate for more complex molecules with tailored biological activities. Efficient and scalable access to this molecule is therefore a critical consideration for research and development in this area. This guide will dissect and compare two plausible synthetic pathways, evaluating them on key metrics of efficiency and practicality.
Proposed Synthetic Pathways: A Comparative Overview
Two primary synthetic strategies are proposed and analyzed. The first is a linear synthesis beginning with the construction of a methoxy-protected benzothiophene intermediate, followed by functionalization and deprotection. The second, a convergent approach, would involve the synthesis of a substituted thiophene and a separate benzene-derived component, followed by a coupling and cyclization reaction. Due to the limited availability of direct experimental data for a convergent route to this specific isomer, this guide will focus on a detailed, step-by-step analysis of the more readily substantiated linear approach.
The proposed linear synthesis is a multi-step process that strategically employs protecting groups and well-established named reactions to achieve the desired substitution pattern. The key stages of this pathway are:
-
Synthesis of the Core Intermediate: Preparation of 7-methoxy-1-benzothiophene.
-
Introduction of the Carboxy Group Precursor: Formylation of the intermediate at the 5-position via a Vilsmeier-Haack reaction.
-
Oxidation to the Carboxylic Acid: Conversion of the aldehyde to the desired carboxylic acid.
-
Deprotection: Removal of the methyl protecting group to yield the final product.
The efficiency of each step is critical to the overall yield and practicality of the synthesis. The following sections will provide a detailed examination of each transformation, including experimental protocols and a discussion of the underlying chemical principles.
Route 1: Linear Synthesis via a Methoxy-Protected Intermediate
This route offers a logical and controllable approach to the target molecule. The use of a methoxy group to protect the potentially reactive hydroxyl functionality allows for more selective reactions at other positions on the benzothiophene ring.
Step 1: Synthesis of 7-Methoxy-1-benzothiophene
The synthesis of the key intermediate, 7-methoxy-1-benzothiophene, can be envisioned starting from the commercially available 2-methoxythiophenol. A common and effective method for constructing the thiophene ring is through condensation with an appropriate C2 synthon, followed by cyclization.
Experimental Protocol:
A plausible approach involves the reaction of 2-methoxythiophenol with a suitable two-carbon electrophile, such as chloroacetaldehyde or a protected equivalent, to form a thioether intermediate. This intermediate can then be cyclized under acidic conditions to form the benzothiophene ring.
Causality of Experimental Choices:
-
Starting Material: 2-Methoxythiophenol is a commercially available and logical precursor, already containing the required methoxy group at the correct relative position.
-
Reaction Type: Condensation followed by cyclization is a robust and widely used strategy for the synthesis of benzothiophenes.[2]
Step 2: Formylation of 7-Methoxy-1-benzothiophene (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The methoxy group at the 7-position activates the benzothiophene ring towards electrophilic substitution. The regioselectivity of this reaction is crucial for the success of the overall synthesis. Based on the directing effects of the methoxy group and the inherent reactivity of the benzothiophene system, formylation is expected to occur at the 5-position.
Experimental Protocol:
To a solution of 7-methoxy-1-benzothiophene in anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by the addition of a sodium acetate solution and the product is extracted with an organic solvent.[3]
Causality of Experimental Choices:
-
Reagents: The Vilsmeier reagent, generated in situ from DMF and POCl₃, is a mild electrophile suitable for the formylation of activated aromatic systems.[6]
-
Regioselectivity: The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored and less sterically hindered than the 6-position.
Step 3: Oxidation of 7-Methoxy-1-benzothiophene-5-carbaldehyde
The conversion of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. Several oxidizing agents can be employed for this purpose. A common and efficient method is the use of potassium permanganate (KMnO₄) under basic conditions.
Experimental Protocol:
7-Methoxy-1-benzothiophene-5-carbaldehyde is dissolved in a suitable solvent mixture, such as aqueous acetone. A solution of potassium permanganate is then added portion-wise at a controlled temperature. After the reaction is complete, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong and reliable oxidizing agent for converting aldehydes to carboxylic acids. The reaction is typically high-yielding.
-
Reaction Conditions: Performing the reaction under basic conditions helps to solubilize the starting material and prevents side reactions.
Step 4: Demethylation of 7-Methoxy-1-benzothiophene-5-carboxylic acid
The final step in this synthetic sequence is the deprotection of the methoxy group to reveal the desired hydroxyl functionality. Several reagents are available for the cleavage of aryl methyl ethers. A common and effective method is the use of boron tribromide (BBr₃).
Experimental Protocol:
7-Methoxy-1-benzothiophene-5-carboxylic acid is dissolved in a dry, inert solvent such as dichloromethane. The solution is cooled to a low temperature (e.g., -78°C), and a solution of boron tribromide in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water, and the product is extracted.[7]
Causality of Experimental Choices:
-
Reagent: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers with high efficiency.[7]
-
Reaction Conditions: The reaction is performed at low temperature to control its exothermicity and to minimize potential side reactions. Anhydrous conditions are essential as BBr₃ reacts vigorously with water.
Data Presentation: A Comparative Summary
To provide a clear comparison of the proposed synthetic steps, the following table summarizes the key parameters for each transformation. It is important to note that the yields presented are estimates based on typical values for these types of reactions, as direct experimental data for this specific sequence is not available in the searched literature.
| Step | Transformation | Reagents | Typical Yield (%) | Key Considerations |
| 1 | 2-Methoxythiophenol → 7-Methoxy-1-benzothiophene | Chloroacetaldehyde, Acid | 60-80 | Optimization of cyclization conditions is crucial. |
| 2 | 7-Methoxy-1-benzothiophene → 7-Methoxy-1-benzothiophene-5-carbaldehyde | POCl₃, DMF | 70-90 | Control of stoichiometry and temperature to ensure mono-formylation. |
| 3 | 7-Methoxy-1-benzothiophene-5-carbaldehyde → 7-Methoxy-1-benzothiophene-5-carboxylic acid | KMnO₄, Base | 80-95 | Careful control of reaction temperature to avoid over-oxidation. |
| 4 | 7-Methoxy-1-benzothiophene-5-carboxylic acid → this compound | BBr₃ | 70-90 | Strict anhydrous conditions are required. |
| Overall | 2-Methoxythiophenol → this compound | 24-55 (Estimated) | The overall efficiency is highly dependent on the optimization of each step. |
Experimental Workflow Visualization
The following diagrams illustrate the proposed synthetic pathway and the mechanism of the key formylation step.
Caption: Proposed linear synthetic pathway to this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Conclusion and Future Outlook
The proposed linear synthetic route provides a viable and logical pathway to this compound. While direct experimental data for this specific molecule is scarce, the individual steps are based on well-established and reliable organic transformations. The key to achieving high overall efficiency will lie in the careful optimization of each reaction step, particularly the initial cyclization to form the benzothiophene core and the regioselective formylation.
For drug development professionals, this guide highlights a practical approach to accessing this important heterocyclic scaffold. Further research should focus on obtaining detailed experimental validation for this proposed route and exploring alternative, potentially more convergent, synthetic strategies to improve overall yield and reduce the number of linear steps. The development of a more atom-economical and scalable synthesis will be crucial for the future applications of this compound and its derivatives in medicinal chemistry.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press.
- Ye, L., Qian, L., Chen, Y., Zhang, X., & Yan, M.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NRO Vlogs. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]
- Patel, H. P., & Shaikh, F. M. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 464-482.
-
Organic Chemistry Portal. Benzothiophene synthesis. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]
- The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Google Patents. Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
ResearchGate. O-Demethylation and Sulfation of 7-Methoxylated Flavanones by Cunninghamella elegans. [Link]
- G. Evano. The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process.
-
ResearchGate. Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. [Link]
-
PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
Sources
- 1. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
A Researcher's Guide to the ADME Properties of 7-Hydroxy-1-benzothiophene-5-carboxylic Acid Analogs: A Comparative Analysis
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The journey of a potential therapeutic agent from a promising hit to a viable clinical candidate is paved with a series of critical evaluations, among which the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties stands paramount. A molecule's efficacy is intrinsically linked to its ability to reach its target in sufficient concentration and for an appropriate duration, while minimizing off-target effects and toxicity. This guide provides a comprehensive comparative analysis of the ADME properties of a series of hypothetical 7-Hydroxy-1-benzothiophene-5-carboxylic acid analogs, a scaffold of interest in medicinal chemistry.
This analysis is designed for researchers, scientists, and drug development professionals, offering not only a comparative look at key ADME parameters but also detailed experimental protocols and the scientific rationale behind them. By understanding the structure-ADME relationships within this chemical series, researchers can make more informed decisions in the iterative process of lead optimization.
The Central Role of ADME in Drug Discovery
Early and robust characterization of a compound's ADME profile is a cornerstone of successful drug development.[1][2] It allows for the early identification of potential liabilities that could lead to costly late-stage failures. Key ADME properties evaluated in vitro include:
-
Solubility: A prerequisite for absorption, determining the maximum concentration of a drug that can be dissolved in a solvent.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium, to enter systemic circulation.
-
Metabolic Stability: A measure of a drug's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which can significantly impact its distribution and availability to target tissues.
This guide will delve into each of these critical parameters, presenting a comparative analysis of a hypothetical series of this compound analogs.
Comparative ADME Profiling of this compound Analogs
To illustrate the impact of structural modifications on ADME properties, we will consider a parent molecule, This compound (Analog A) , and a series of its hypothetical analogs with variations at the 2-position and on the hydroxyl and carboxylic acid functional groups.
Table 1: Hypothetical Structures of this compound Analogs
| Analog | R1 (2-position) | R2 (7-position) | R3 (5-position) |
| A | -H | -OH | -COOH |
| B | -CH3 | -OH | -COOH |
| C | -CF3 | -OH | -COOH |
| D | -H | -OCH3 | -COOH |
| E | -H | -OH | -COOCH3 |
I. Aqueous Solubility
Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this fundamental property. For our analysis, we will consider thermodynamic solubility, which represents the true equilibrium solubility of a compound.
Experimental Protocol: Thermodynamic Solubility Assay
This protocol is designed to determine the equilibrium solubility of a compound in a buffered aqueous solution.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO).
-
Incubation: Add an excess of the solid compound (or a concentrated stock solution) to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Comparative Analysis of Solubility
Table 2: Thermodynamic Solubility of this compound Analogs (Hypothetical Data)
| Analog | Substitution | Predicted Effect on Solubility | Thermodynamic Solubility (µg/mL) |
| A | Parent | Baseline | 50 |
| B | -CH3 at R1 | Decrease (increased lipophilicity) | 35 |
| C | -CF3 at R1 | Decrease (increased lipophilicity) | 20 |
| D | -OCH3 at R2 | Decrease (masking polar -OH) | 40 |
| E | -COOCH3 at R3 | Significant Decrease (esterification of polar -COOH) | 10 |
Interpretation: The introduction of lipophilic groups, such as a methyl (Analog B) or trifluoromethyl (Analog C) at the 2-position, is expected to decrease aqueous solubility. Similarly, masking the polar hydroxyl group (Analog D) or esterifying the carboxylic acid (Analog E) would likely lead to a significant reduction in solubility.
II. Intestinal Permeability
Rationale: For orally administered drugs, crossing the intestinal epithelium is a critical step for entering the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
This protocol assesses the bidirectional permeability of a compound across a Caco-2 cell monolayer.
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Add the test compound (typically at a concentration of 10 µM) to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration in the donor chamber.
-
Comparative Analysis of Permeability
Table 3: Caco-2 Permeability of this compound Analogs (Hypothetical Data)
| Analog | Substitution | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Predicted Human Absorption |
| A | Parent | 1.5 | 1.8 | 1.2 | Moderate |
| B | -CH3 at R1 | 3.2 | 3.5 | 1.1 | High |
| C | -CF3 at R1 | 5.1 | 5.5 | 1.1 | High |
| D | -OCH3 at R2 | 2.5 | 2.8 | 1.1 | High |
| E | -COOCH3 at R3 | 8.0 | 16.0 | 2.0 | High (potential for efflux) |
Interpretation: Increased lipophilicity generally correlates with higher passive permeability. Therefore, analogs B, C, and D are predicted to have higher permeability than the parent compound A. Analog E, with the esterified carboxylic acid, is expected to be the most permeable due to its increased lipophilicity and the masking of a polar group. An efflux ratio greater than 2 suggests the involvement of active efflux transporters, which could potentially limit net absorption in vivo.
Workflow for Caco-2 Permeability Assay
Sources
Safety Operating Guide
Navigating the Disposal of 7-Hydroxy-1-benzothiophene-5-carboxylic acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a heterocyclic compound with potential biological activity. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, empowering you to manage this chemical waste with confidence and integrity.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a robust understanding of hazardous waste management principles. All laboratory personnel must be trained on these principles, which include proper waste identification, segregation, containment, and labeling, in accordance with institutional policies and regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3][4].
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as toxicity, appropriate PPE is non-negotiable. Before handling this compound in any form—solid, in solution, or as residual contamination—personnel must be equipped with:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to final collection.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Solid Waste: Collect uncontaminated solid this compound in a designated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in a separate, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible liquid waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Aqueous Solutions: Due to the carboxylic acid functional group, aqueous solutions may be acidic. Neutralization may be a viable pre-treatment step, but consult with your EHS office before proceeding.
Step 2: Waste Container Selection and Labeling
The integrity of your waste containment system is critical to preventing leaks and ensuring safe transport.
-
Container Compatibility: Use containers made of materials that are compatible with the chemical waste. For this compound, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Secure Closure: Ensure all waste containers have securely fitting screw caps to prevent spills and evaporation.
-
Accurate Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste within the laboratory is a critical compliance and safety issue.
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be located at or near the point of waste generation.
-
Secondary Containment: Place waste containers in secondary containment trays to contain any potential leaks or spills.
-
Incompatible Materials: Store waste containing this compound away from incompatible materials, particularly strong oxidizing agents.
-
Regular Inspection: Regularly inspect waste containers for any signs of degradation, leaks, or loose caps.
Step 4: Arranging for Waste Disposal
Never dispose of chemical waste down the drain or in the regular trash.
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste management contractor.
-
Provide Accurate Information: When requesting a pickup, provide a detailed and accurate description of the waste to ensure it is handled and disposed of correctly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
Quantitative Data Summary: Hazard Profile
| Hazard Classification (Inferred) | GHS Code (Inferred) | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
Causality Behind Procedural Choices
The stringent segregation and containment procedures are dictated by the potential for this compound to be harmful through multiple exposure routes. The carboxylic acid moiety suggests potential corrosivity, while the benzothiophene core, an aromatic sulfur heterocycle, necessitates consideration for specific disposal pathways for sulfur-containing compounds to prevent the formation of acidic byproducts upon incineration[5]. The emphasis on detailed labeling and storage in a designated SAA is a direct response to regulatory requirements from agencies like the EPA and OSHA to ensure proper tracking and safe handling of hazardous waste from cradle to grave[2][3].
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, secure containment, and clear communication with your institution's EHS department, you can ensure that this chemical waste is managed in a manner that protects both human health and the environment. Always consult your institution's specific waste management guidelines and, when in doubt, seek guidance from your EHS professionals.
References
-
Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. [Link]
-
1-Benzothiophene-7-carboxylic acid | C9H6O2S | CID 14235073 - PubChem. [Link]
-
Hazardous Waste | US EPA. [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. [Link]
-
Lateral Flow Assessment and Unanticipated Toxicity of Kratom - PMC - NIH. [Link]
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. [Link]
-
Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed. [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [Link]
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by - Open Government program. [Link]
- Chapter 12: Synthesis, Properties, and Biological Applic
-
The toxicity of 5-chloro-8-hydroxy-3, 4-dihydro-3-methyl-isocoumarin-7-carboxylic acid, a hydrolyzate of ochratoxin A - PubMed. [Link]
Sources
- 1. 1-Benzothiophene-7-carboxylic acid | C9H6O2S | CID 14235073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. epa.gov [epa.gov]
- 5. open.alberta.ca [open.alberta.ca]
Personal protective equipment for handling 7-Hydroxy-1-benzothiophene-5-carboxylic acid
Comprehensive Safety and Handling Guide: 7-Hydroxy-1-benzothiophene-5-carboxylic acid
This guide provides essential safety protocols for handling this compound. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally analogous molecules—specifically phenols, carboxylic acids, and benzothiophene derivatives—to establish a robust and conservative safety framework. Our primary goal is to ensure your safety by explaining the causality behind each procedural step and personal protective equipment (PPE) recommendation.
Hazard Analysis: A Structure-Based Approach
Understanding the potential risks of this compound begins with deconstructing its chemical architecture. The molecule's safety profile is a composite of the hazards associated with its three key functional components: a phenolic hydroxyl group, a carboxylic acid group, and a benzothiophene core.
-
Phenolic Hydroxyl Group: This is the most significant contributor to the compound's potential hazard profile. Phenols are known to be corrosive and can cause severe chemical burns.[1] A critical and often overlooked danger is their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys even from seemingly minor exposures.[1][2][3] Some phenols also have anesthetic properties, meaning initial skin contact may not cause immediate pain, leading to a delayed recognition of exposure.[1]
-
Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties, posing risks of skin and serious eye irritation.[4][5] While generally less hazardous than strong mineral acids, carboxylic acids can still cause burns upon prolonged contact.[6]
-
Benzothiophene Core: This sulfur-containing heterocyclic system is common in pharmaceuticals. While the core itself is of lower toxicity, related sulfur compounds can be skin irritants.[7][8] A key consideration is that during thermal decomposition or fire, sulfur-containing compounds can release toxic sulfur oxides (SOx).[8][9]
Given this composite profile, a cautious approach is mandatory. The handling procedures must prioritize preventing all routes of exposure—dermal, ocular, and inhalation.
The Hierarchy of Controls: Your Primary Defense
Before selecting PPE, we must implement foundational safety measures. The most effective safety strategies involve engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Control: The Chemical Fume Hood All work with this compound, including weighing of the solid, making solutions, and running reactions, must be performed inside a certified chemical fume hood. [2][3][10] This is non-negotiable. A fume hood contains vapors and fine particulates, providing the primary barrier against respiratory exposure and is a critical defense against the potential toxicity of the phenolic component.[3]
-
Administrative Controls
-
Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the laboratory.[1]
-
Waste Management: All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[2] Do not mix with other waste streams.
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[3] A first aid kit containing polyethylene glycol (PEG 300 or 400) should be available for treating potential phenol-related skin exposure.[10][11]
-
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale and Critical Considerations |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant). A face shield worn over goggles is required when a splash hazard is significant (e.g., transferring large volumes of solution).[2][6] | Protects against splashes of the chemical or its solvents, which can cause serious eye irritation or damage due to the acidic and phenolic nature of the compound.[1][5] |
| Hand Protection | Double-gloving is mandatory. Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker (e.g., 8 mil) nitrile or neoprene gloves.[2] | The phenolic component can penetrate standard thin nitrile gloves quickly.[3] Double-gloving with a more robust outer glove provides enhanced protection. Always inspect gloves before use and change them immediately if contamination is suspected.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For procedures with a higher splash risk, a chemical-resistant apron (neoprene or butyl rubber) must be worn over the lab coat.[2] | Protects skin from incidental contact and splashes. Standard lab coats offer limited chemical resistance, making an apron necessary for higher-risk tasks. |
| Foot Protection | Closed-toe, solid-top shoes must be worn in the laboratory at all times.[2] | Protects feet from spills. |
| Respiratory Protection | Not typically required when all work is conducted in a certified chemical fume hood. | A risk assessment may indicate the need for a respirator (e.g., N95 for dust or a cartridge respirator for organic vapors/acid gases) for cleaning up large spills outside of a fume hood.[6][10] |
Operational and Disposal Plans
A. Standard Handling Protocol Workflow
The following diagram illustrates the required workflow for safely handling this compound.
Caption: Workflow for handling this compound.
B. Step-by-Step Disposal Plan
-
Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Excess solid chemical and solutions.
-
Contaminated gloves, weigh paper, and disposable labware.
-
Solvent rinses from cleaning glassware.
-
-
Containment:
-
Collect solid waste in a clearly labeled, sealed plastic bag or container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not overfill waste containers.
-
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". List any solvents present.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[11] If available, after initial water flushing, wash the area with a polyethylene glycol (PEG 300 or 400) solution.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
By adhering to this comprehensive guide, you are not just following rules but actively engaging in a culture of safety, grounded in a scientific understanding of the materials you work with.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
for the SAFE USE of PHENOL. Cefic. [Link]
-
Phenol SOP. University of Washington Environmental Health & Safety. [Link]
-
FACT SHEET: Phenol. Princeton University Environmental Health & Safety. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
Personal Protective Equipment. American Chemistry Council. [Link]
-
SAFETY DATA SHEET - Sulfur DF. BASF. [Link]
-
Safety Guideline - SULFUR DIOXIDE. ChemTrack.org. [Link]
-
Safety Data Sheet: Sulphur. Carl ROTH. [Link]
-
SAFETY DATA SHEET Sulphur. Nornickel. [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. carlroth.com [carlroth.com]
- 8. nornickel.com [nornickel.com]
- 9. download.basf.com [download.basf.com]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
